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  • Product: BZ-Phe-NH2
  • CAS: 72150-35-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to N-Benzoyl-L-phenylalaninamide (BZ-Phe-NH2)

For Researchers, Scientists, and Drug Development Professionals Introduction N-Benzoyl-L-phenylalaninamide, commonly abbreviated as BZ-Phe-NH2, is a derivative of the essential amino acid L-phenylalanine. It belongs to t...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzoyl-L-phenylalaninamide, commonly abbreviated as BZ-Phe-NH2, is a derivative of the essential amino acid L-phenylalanine. It belongs to the class of N-acyl amino acid amides, characterized by a benzoyl group attached to the alpha-amino group of L-phenylalaninamide. This compound and its analogues are of significant interest in biochemical and pharmaceutical research, primarily for their utility as substrates for various proteases, including chymotrypsin, papain, and cathepsins. Understanding its chemical structure and properties is crucial for its application in enzyme kinetics, inhibitor screening, and drug discovery.

Chemical Structure and Properties

The chemical structure of N-Benzoyl-L-phenylalaninamide consists of a benzene ring attached to a carbonyl group (the benzoyl moiety), which is in turn bonded to the nitrogen atom of the amino acid L-phenylalaninamide. The L-phenylalaninamide portion comprises a benzyl side chain and a primary amide at the C-terminus.

Chemical Identifiers:

  • IUPAC Name: (2S)-2-(benzoylamino)-3-phenylpropanamide

  • Synonyms: BZ-Phe-NH2, N-Benzoyl-L-phenylalanine amide

  • CAS Number: 72150-35-7

  • Molecular Formula: C₁₆H₁₆N₂O₂

  • Molecular Weight: 268.31 g/mol

Physicochemical Data

A summary of the key physicochemical properties of N-Benzoyl-L-phenylalaninamide is presented in the table below for easy reference.

PropertyValueReference(s)
Melting Point 202-206 °C[1]
Appearance White to off-white powder
Purity ≥98% (by HPLC)

Further quantitative data such as solubility in various solvents, and spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) would require experimental determination or access to specific analytical reports.

Synthesis of N-Benzoyl-L-phenylalaninamide

N-Benzoyl-L-phenylalaninamide can be synthesized through the N-acylation of L-phenylalaninamide with benzoyl chloride. The following is a representative experimental protocol based on standard benzoylation procedures for amino acids and their derivatives.

Experimental Protocol: Synthesis via Schotten-Baumann Reaction

This method involves the reaction of an amine with an acyl chloride in the presence of a base.

Materials:

  • L-phenylalaninamide

  • Benzoyl chloride

  • 10% aqueous sodium hydroxide (NaOH) solution

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent

  • Crushed ice

  • Hydrochloric acid (HCl) for acidification (if necessary)

Procedure:

  • Dissolve a specific molar equivalent of L-phenylalaninamide in a suitable solvent system, such as a mixture of water and dichloromethane.

  • Cool the solution in an ice bath to 0-5 °C.

  • Add 10% aqueous NaOH solution to the mixture to make it alkaline.

  • Slowly add a slight molar excess of benzoyl chloride dropwise to the stirred solution while maintaining the temperature at 0-5 °C.

  • Continue stirring the reaction mixture vigorously for 1-2 hours at room temperature after the addition is complete.

  • Separate the organic layer. Wash the organic layer sequentially with dilute HCl (to remove any unreacted amine), water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure N-Benzoyl-L-phenylalaninamide.

Synthesis of N-Benzoyl-L-phenylalaninamide cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_workup Workup & Purification L-phenylalaninamide L-phenylalaninamide Reaction Reaction L-phenylalaninamide->Reaction Benzoyl Chloride Benzoyl Chloride Benzoyl Chloride->Reaction Base (e.g., NaOH) Base (e.g., NaOH) Base (e.g., NaOH)->Reaction Solvent (e.g., Dichloromethane/Water) Solvent (e.g., Dichloromethane/Water) Solvent (e.g., Dichloromethane/Water)->Reaction 0-5 C then RT 0-5 C then RT 0-5 C then RT->Reaction Extraction Extraction Washing Washing Extraction->Washing Drying Drying Washing->Drying Recrystallization Recrystallization Drying->Recrystallization Product N-Benzoyl-L-phenylalaninamide Recrystallization->Product Workup Workup Reaction->Workup Workup->Extraction

A flowchart illustrating the synthesis of N-Benzoyl-L-phenylalaninamide.

Biological Activity and Applications

The primary application of N-Benzoyl-L-phenylalaninamide in research is as a substrate for various proteases. Proteases are enzymes that catalyze the breakdown of proteins and peptides. The specificity of a protease can be investigated by observing its ability to hydrolyze specific peptide bonds.

Use as a Protease Substrate

N-Benzoyl-L-phenylalaninamide serves as a simple substrate for proteases that exhibit a preference for cleaving the peptide bond C-terminal to hydrophobic amino acids, such as phenylalanine. The enzymatic hydrolysis of BZ-Phe-NH2 results in the formation of N-Benzoyl-L-phenylalanine and ammonia. The rate of this reaction can be monitored to determine the activity of the enzyme.

Enzymatic Hydrolysis of N-Benzoyl-L-phenylalaninamide BZ-Phe-NH2 N-Benzoyl-L-phenylalaninamide Protease Protease (e.g., Chymotrypsin, Papain) BZ-Phe-NH2->Protease Water H₂O Water->Protease Products Products Protease->Products BZ-Phe-OH N-Benzoyl-L-phenylalanine Products->BZ-Phe-OH Ammonia NH₃ Products->Ammonia

The enzymatic cleavage of N-Benzoyl-L-phenylalaninamide by a protease.
Experimental Protocol: Papain Activity Assay

The following is a representative protocol for determining the enzymatic activity of papain using N-Benzoyl-L-phenylalaninamide as a substrate. The production of ammonia can be quantified using various colorimetric or enzymatic assays.

Materials:

  • Papain solution of unknown concentration

  • N-Benzoyl-L-phenylalaninamide (substrate) solution

  • Activation buffer (e.g., phosphate buffer pH 6.2 containing L-cysteine and EDTA)

  • Reagents for ammonia quantification (e.g., Nessler's reagent or a glutamate dehydrogenase-coupled assay)

  • Spectrophotometer or plate reader

Procedure:

  • Enzyme Activation: Prepare a solution of papain in the activation buffer. Cysteine is required to ensure the active site thiol of papain is in its reduced, active state.

  • Reaction Setup: In a microplate well or cuvette, combine the activation buffer and the substrate solution.

  • Initiation of Reaction: Add a known volume of the activated papain solution to the substrate mixture to start the reaction.

  • Incubation: Incubate the reaction mixture at a constant temperature (e.g., 37 °C) for a specific period.

  • Termination of Reaction: Stop the reaction by adding a denaturing agent (e.g., trichloroacetic acid) or by rapidly changing the pH.

  • Quantification of Product: Determine the concentration of ammonia produced in the reaction mixture using a suitable quantification method.

  • Calculation of Enzyme Activity: Calculate the rate of ammonia production, which is proportional to the papain activity in the sample.

Experimental Workflow for Papain Activity Assay cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Activate Papain Activate Papain Add Activated Papain Add Activated Papain Activate Papain->Add Activated Papain Prepare Substrate Solution Prepare Substrate Solution Combine Buffer and Substrate Combine Buffer and Substrate Prepare Substrate Solution->Combine Buffer and Substrate Combine Buffer and Substrate->Add Activated Papain Incubate at 37 C Incubate at 37 C Add Activated Papain->Incubate at 37 C Stop Reaction Stop Reaction Incubate at 37 C->Stop Reaction Quantify Ammonia Quantify Ammonia Stop Reaction->Quantify Ammonia Calculate Enzyme Activity Calculate Enzyme Activity Quantify Ammonia->Calculate Enzyme Activity

A workflow for determining papain activity using BZ-Phe-NH2.

Conclusion

N-Benzoyl-L-phenylalaninamide is a valuable tool for researchers in the fields of enzymology and drug development. Its well-defined chemical structure and its ability to act as a substrate for key proteases make it an ideal compound for studying enzyme kinetics and for screening potential enzyme inhibitors. The straightforward synthesis and the clear products of its enzymatic hydrolysis allow for the development of robust and reproducible assays. This guide provides the foundational technical information required for the effective utilization of N-Benzoyl-L-phenylalaninamide in a research setting.

References

Exploratory

An In-Depth Technical Guide to the Synthesis of Nα-Benzoyl-L-phenylalaninamide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the synthetic protocol for Nα-Benzoyl-L-phenylalaninamide, a valuable intermediate in pharmaceutical and bio...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic protocol for Nα-Benzoyl-L-phenylalaninamide, a valuable intermediate in pharmaceutical and biochemical research. The synthesis is presented as a two-step process, commencing with the preparation of Nα-Benzoyl-L-phenylalanine, followed by its amidation to the target compound. Detailed experimental procedures, quantitative data, and process visualizations are provided to facilitate replication and understanding.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of Nα-Benzoyl-L-phenylalaninamide and its intermediate.

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Melting Point (°C)Reference
Nα-Benzoyl-L-phenylalanineC₁₆H₁₅NO₃269.30~60%183-184[1]
Nα-Benzoyl-L-phenylalaninamideC₁₆H₁₆N₂O₂268.32Representative202-206

Experimental Protocols

Step 1: Synthesis of Nα-Benzoyl-L-phenylalanine

This procedure is based on the classical Schotten-Baumann reaction, a reliable method for the N-acylation of amino acids.

Methodology:

  • Dissolution of L-Phenylalanine: In a suitable reaction vessel, a mixture of 8.21 g of L-Phenylalanine and 5.565 g of sodium carbonate (Na₂CO₃) is prepared in 40 mL of water and 20 mL of tetrahydrofuran (THF). The mixture is stirred at room temperature until all solids are dissolved.[1]

  • Addition of Benzoyl Chloride: A solution of 7.73 g of benzoyl chloride in 20 mL of anhydrous THF is added gradually to the stirred amino acid solution over a period of 45 minutes at room temperature.[1]

  • Reaction: The stirring is continued for an additional hour at room temperature after the complete addition of benzoyl chloride.[1]

  • Solvent Removal: The THF is removed from the reaction mixture using a rotary evaporator at a bath temperature of 30°C.[1]

  • Extraction: An excess of water is added to the remaining aqueous solution, which is then extracted four times with ethyl acetate to remove any unreacted benzoyl chloride and other organic impurities. The aqueous phase is retained.[1]

  • Acidification and Precipitation: The aqueous phase is cooled in an ice bath and acidified to a pH of 2 with 3N hydrochloric acid (HCl). This results in the precipitation of a white crystalline solid.[1]

  • Isolation and Purification: The precipitate is collected by filtration, washed three times with cold dilute HCl, and then three times with cold water. The product is dried in a vacuum oven over phosphorus pentoxide (P₂O₅) at approximately 50°C.[1]

  • Recrystallization: The crude Nα-Benzoyl-L-phenylalanine is further purified by recrystallization from aqueous ethanol to yield a pure product.[1]

Step 2: Synthesis of Nα-Benzoyl-L-phenylalaninamide

This step involves the amidation of the carboxylic acid group of Nα-Benzoyl-L-phenylalanine. This is a standard peptide coupling reaction. The following is a representative protocol using a common coupling agent.

Methodology:

  • Dissolution of Starting Material: In a round-bottom flask, dissolve Nα-Benzoyl-L-phenylalanine (1 equivalent) in a suitable anhydrous solvent such as dimethylformamide (DMF) or dichloromethane (DCM).

  • Activation: To the stirred solution, add a peptide coupling agent such as TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate) (1.1 equivalents) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (2.2 equivalents). The mixture is stirred at room temperature for 15-30 minutes to activate the carboxylic acid.

  • Amidation: A source of ammonia, such as a solution of ammonia in methanol or ammonium chloride with an additional equivalent of base, is added to the activated intermediate. The reaction mixture is stirred at room temperature until completion, which can be monitored by thin-layer chromatography (TLC).

  • Work-up: The reaction mixture is diluted with an organic solvent like ethyl acetate and washed successively with a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃ solution), and brine.

  • Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure Nα-Benzoyl-L-phenylalaninamide.

Visualizations

The following diagrams illustrate the synthesis workflow and a key reaction mechanism.

Synthesis_Workflow L_Phe L-Phenylalanine Step1 Step 1: N-Benzoylation (Schotten-Baumann) L_Phe->Step1 BzCl Benzoyl Chloride BzCl->Step1 Base1 Na₂CO₃ / H₂O, THF Base1->Step1 Intermediate Nα-Benzoyl-L-phenylalanine Step1->Intermediate Step2 Step 2: Amidation Intermediate->Step2 Coupling_Agent Coupling Agent (e.g., TBTU) Coupling_Agent->Step2 Ammonia Ammonia Source Ammonia->Step2 Base2 Base (e.g., DIPEA) Base2->Step2 Final_Product Nα-Benzoyl-L-phenylalaninamide Step2->Final_Product

Caption: Overall workflow for the two-step synthesis of Nα-Benzoyl-L-phenylalaninamide.

Amidation_Mechanism cluster_activation Activation Step cluster_amidation Amidation Step Carboxylic_Acid Nα-Benzoyl-L-phenylalanine (R-COOH) Activated_Intermediate Activated Ester (e.g., OBT-Ester) Carboxylic_Acid->Activated_Intermediate Activation Coupling_Agent Coupling Agent (e.g., TBTU) Coupling_Agent->Activated_Intermediate Base Base (e.g., DIPEA) Base->Activated_Intermediate Ammonia Ammonia (NH₃) Activated_Intermediate->Ammonia Final_Product Nα-Benzoyl-L-phenylalaninamide (R-CONH₂) Ammonia->Final_Product Nucleophilic Attack

Caption: Generalized mechanism of amide bond formation in the second synthesis step.

References

Foundational

An In-depth Technical Guide to N-Benzoyl-L-phenylalaninamide (BZ-Phe-NH2)

For Researchers, Scientists, and Drug Development Professionals Introduction N-Benzoyl-L-phenylalaninamide, commonly abbreviated as BZ-Phe-NH2, is a derivative of the essential amino acid L-phenylalanine. It belongs to t...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzoyl-L-phenylalaninamide, commonly abbreviated as BZ-Phe-NH2, is a derivative of the essential amino acid L-phenylalanine. It belongs to the class of N-acyl amino acid amides, characterized by a benzoyl group attached to the alpha-amino group of L-phenylalaninamide. This modification imparts specific chemical and biological properties that make it a molecule of interest in various scientific and industrial fields, including medicinal chemistry, cosmetics, and organic synthesis. This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and potential biological applications of BZ-Phe-NH2.

Core Physical and Chemical Properties

N-Benzoyl-L-phenylalaninamide is a white to off-white crystalline powder. Its core physical and chemical properties are summarized in the table below for easy reference and comparison.

PropertyValueReference
IUPAC Name (2S)-2-benzamido-3-phenylpropanamide--INVALID-LINK--
Synonyms BZ-Phe-NH2, Nα-Benzoyl-L-phenylalaninamide--INVALID-LINK--, --INVALID-LINK--
CAS Number 72150-35-7--INVALID-LINK--, --INVALID-LINK--
Molecular Formula C₁₆H₁₆N₂O₂--INVALID-LINK--, --INVALID-LINK--
Molecular Weight 268.31 g/mol --INVALID-LINK--, --INVALID-LINK--
Melting Point 202-206 °C--INVALID-LINK--
Appearance White to off-white powder--INVALID-LINK--
Optical Rotation [α]²⁴/D = -59 ± 2° (c=1 in DMF)--INVALID-LINK--
Solubility Soluble in Dimethylformamide (DMF)--INVALID-LINK--

Synthesis and Purification

The synthesis of N-Benzoyl-L-phenylalaninamide typically involves the acylation of L-phenylalaninamide with benzoyl chloride. A general and adaptable experimental protocol is provided below, based on the well-established Schotten-Baumann reaction conditions often used for the N-benzoylation of amino acids and their derivatives.

Experimental Protocol: Synthesis of N-Benzoyl-L-phenylalaninamide

Materials:

  • L-phenylalaninamide

  • Benzoyl chloride

  • Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl), dilute solution

  • Ethyl acetate

  • Hexanes

Procedure:

  • Dissolution: Dissolve L-phenylalaninamide (1 equivalent) in a suitable solvent system. A common approach is to use a biphasic system of an organic solvent like dichloromethane and an aqueous solution of a base such as sodium bicarbonate to neutralize the HCl byproduct.

  • Acylation: Cool the solution in an ice bath to 0-5 °C. Slowly add benzoyl chloride (1.1 equivalents) dropwise to the stirred solution.

  • Reaction: Allow the reaction to proceed at room temperature for several hours, monitoring its progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, separate the organic layer. Wash the organic layer sequentially with a dilute HCl solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: The crude N-Benzoyl-L-phenylalaninamide can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, or by column chromatography on silica gel.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification PheNH2 L-phenylalaninamide Reaction Acylation (Schotten-Baumann) PheNH2->Reaction BzCl Benzoyl Chloride BzCl->Reaction Crude Crude BZ-Phe-NH2 Reaction->Crude Workup Aqueous Work-up Crude->Workup Purify Recrystallization or Column Chromatography Workup->Purify Pure Pure BZ-Phe-NH2 Purify->Pure

A general workflow for the synthesis and purification of BZ-Phe-NH2.

Biological Activity and Potential Applications

N-Benzoyl-L-phenylalaninamide and its structural analogs have garnered attention for their diverse biological activities. The introduction of the benzoyl group can enhance the lipophilicity and metabolic stability of the parent amino acid amide, potentially leading to improved pharmacological properties.

Tyrosinase Inhibition

One of the notable reported activities of N-Benzoyl-L-phenylalaninamide is its ability to inhibit tyrosinase, a key enzyme in melanin biosynthesis.[1] Overproduction of melanin can lead to hyperpigmentation. By inhibiting tyrosinase, BZ-Phe-NH2 has potential applications in the cosmetic industry as a skin-lightening agent.

Experimental Protocol: In Vitro Tyrosinase Inhibition Assay

A common method to assess tyrosinase inhibition is a colorimetric assay using L-DOPA as a substrate.

Materials:

  • Mushroom tyrosinase

  • L-3,4-dihydroxyphenylalanine (L-DOPA)

  • Phosphate buffer (e.g., 0.1 M, pH 6.8)

  • N-Benzoyl-L-phenylalaninamide (test compound)

  • Kojic acid (positive control)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions: Prepare stock solutions of the test compound and positive control in DMSO. Prepare working solutions by diluting the stock solutions with phosphate buffer. The final DMSO concentration in the assay should be kept low (typically ≤1%) to avoid enzyme inhibition.

  • Assay Setup: In a 96-well plate, add the phosphate buffer, tyrosinase solution, and the test compound or control.

  • Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25-37 °C) for a short period (e.g., 10 minutes).

  • Reaction Initiation: Add the L-DOPA solution to all wells to start the reaction.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 475 nm) at regular intervals using a microplate reader. The formation of dopachrome from L-DOPA results in an increase in absorbance.

  • Data Analysis: Calculate the percentage of tyrosinase inhibition for each concentration of the test compound by comparing the rate of the reaction with that of the uninhibited control.

Tyrosinase_Inhibition_Pathway Tyrosine L-Tyrosine LDOPA L-DOPA Tyrosine->LDOPA hydroxylation Dopaquinone Dopaquinone LDOPA->Dopaquinone oxidation Melanin Melanin Dopaquinone->Melanin spontaneous Tyrosinase Tyrosinase Tyrosinase->Tyrosine Tyrosinase->LDOPA BZPheNH2 BZ-Phe-NH2 BZPheNH2->Tyrosinase Inhibition

References

Exploratory

Solubility of N-Benzoyl-L-phenylalaninamide (BZ-Phe-NH2): A Technical Guide

This technical guide provides a comprehensive overview of the solubility characteristics of N-Benzoyl-L-phenylalaninamide (BZ-Phe-NH2). Due to the limited availability of direct quantitative solubility data in publicly a...

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the solubility characteristics of N-Benzoyl-L-phenylalaninamide (BZ-Phe-NH2). Due to the limited availability of direct quantitative solubility data in publicly accessible literature, this document focuses on the predicted qualitative solubility based on its chemical structure and provides a detailed, generalized experimental protocol for its quantitative determination. This guide is intended for researchers, scientists, and drug development professionals who are working with or planning to work with BZ-Phe-NH2.

Introduction to BZ-Phe-NH2

N-Benzoyl-L-phenylalaninamide, abbreviated as BZ-Phe-NH2, is a derivative of the amino acid L-phenylalanine. It features a benzoyl group attached to the alpha-amino group and a primary amide at the C-terminus. This structure imparts a significant degree of hydrophobicity due to the two aromatic rings (the benzoyl group and the phenyl side chain of phenylalanine), while the amide groups provide some capacity for hydrogen bonding. Understanding its solubility is crucial for a variety of applications, including chemical synthesis, purification, and in vitro biological assays.

Solubility Profile

Data Presentation: Predicted Qualitative Solubility of BZ-Phe-NH2

The following table summarizes the expected qualitative solubility of BZ-Phe-NH2 in a range of common laboratory solvents. These predictions are based on the principles of "like dissolves like" and the properties of its constituent functional groups. Experimental verification is essential for any practical application.

Solvent ClassSolvent ExamplesPredicted Qualitative SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO)SolubleThe polar aprotic nature of DMSO is effective at solvating both the polar amide groups and the nonpolar aromatic rings. Similar N-benzoyl amino acid derivatives often exhibit good solubility in DMSO.[1]
Dimethylformamide (DMF)SolubleSimilar to DMSO, DMF is a polar aprotic solvent capable of dissolving a wide range of organic compounds, including those with both polar and nonpolar functionalities.
Alcohols Methanol, EthanolModerately to Sparingly SolubleThe hydroxyl group of alcohols can interact with the amide groups of BZ-Phe-NH2, but the overall polarity might be insufficient to fully overcome the crystalline lattice energy of the solid, especially for higher alcohols.
Chlorinated Dichloromethane (DCM)Sparingly Soluble to InsolubleWhile the aromatic rings have some affinity for chlorinated solvents, the polarity of the amide backbone is likely to limit solubility in these nonpolar solvents.
ChloroformSparingly Soluble to InsolubleSimilar to DCM, chloroform is a nonpolar solvent and is expected to be a poor solvent for BZ-Phe-NH2.
Ethers Diethyl EtherInsolubleThe low polarity of diethyl ether makes it a poor solvent for compounds with significant hydrogen bonding capabilities like BZ-Phe-NH2.
Aqueous WaterInsolubleThe high degree of hydrophobicity conferred by the two aromatic rings is expected to make BZ-Phe-NH2 virtually insoluble in water.
Mixed Solvents Acetone/WaterPotentially SolubleMixtures of water-miscible organic solvents and water can sometimes provide a suitable polarity range for dissolving compounds that are insoluble in either pure solvent.[1]

Experimental Protocol for Solubility Determination

The following is a detailed, generalized protocol for the experimental determination of the solubility of a solid organic compound such as BZ-Phe-NH2. This method, often referred to as the shake-flask method, is considered the gold standard for determining equilibrium solubility.

Materials
  • N-Benzoyl-L-phenylalaninamide (BZ-Phe-NH2) powder

  • Selected solvents of high purity

  • Analytical balance

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Vortex mixer

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents, or a compatible material for the chosen solvent)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure
  • Preparation of Standard Solutions:

    • Accurately weigh a small amount of BZ-Phe-NH2 and dissolve it in a known volume of the chosen solvent to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to create a series of standard solutions of decreasing concentrations. These will be used to generate a calibration curve.

  • Generation of a Saturated Solution:

    • Add an excess amount of BZ-Phe-NH2 powder to a vial containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure that the solution reaches saturation.

    • Tightly cap the vial and vortex for 1-2 minutes to facilitate initial mixing.

    • Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

  • Sample Collection and Preparation:

    • After the equilibration period, stop the agitation and allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved solid particles. This step is critical to prevent overestimation of the solubility.

    • Dilute the filtered supernatant with a known volume of the solvent to bring its concentration within the range of the calibration curve.

  • Quantification:

    • Analyze the standard solutions and the diluted sample solution using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry.

    • For HPLC analysis, inject a known volume of each standard and the sample, and record the peak area.

    • For UV-Vis spectrophotometry, measure the absorbance of each standard and the sample at the wavelength of maximum absorbance (λmax) for BZ-Phe-NH2.

  • Calculation of Solubility:

    • Construct a calibration curve by plotting the analytical signal (peak area or absorbance) of the standard solutions against their known concentrations.

    • Determine the concentration of the diluted sample from the calibration curve.

    • Calculate the concentration of the original, undiluted saturated solution by multiplying the concentration of the diluted sample by the dilution factor. This value represents the solubility of BZ-Phe-NH2 in the chosen solvent at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility as described in the protocol above.

Solubility_Determination_Workflow start Start prep_standards Prepare Standard Solutions (Known Concentrations) start->prep_standards gen_saturated Generate Saturated Solution (Excess Solute + Solvent) start->gen_saturated analyze Analyze Standards and Sample (e.g., HPLC, UV-Vis) prep_standards->analyze equilibrate Equilibrate (e.g., 24-48h at Constant Temp) gen_saturated->equilibrate sample Collect and Filter Supernatant equilibrate->sample dilute Dilute Filtered Sample sample->dilute dilute->analyze calibrate Construct Calibration Curve analyze->calibrate calculate Calculate Solubility calibrate->calculate end End calculate->end

Caption: Workflow for Experimental Solubility Determination.

Conclusion

References

Foundational

Technical Guide: Nα-Benzoyl-L-phenylalaninamide (BZ-Phe-NH2)

For Researchers, Scientists, and Drug Development Professionals This technical guide provides a comprehensive overview of Nα-Benzoyl-L-phenylalaninamide (BZ-Phe-NH2), a derivative of the amino acid phenylalanine. This do...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Nα-Benzoyl-L-phenylalaninamide (BZ-Phe-NH2), a derivative of the amino acid phenylalanine. This document outlines its fundamental chemical properties, a representative synthesis protocol, and a generalized experimental workflow.

Core Molecular Attributes

Nα-Benzoyl-L-phenylalaninamide is characterized by the addition of a benzoyl group to the alpha-amino group of L-phenylalaninamide. Its key molecular identifiers are summarized below.

PropertyValueReference
Molecular Formula C16H16N2O2[1]
Molecular Weight 268.31 g/mol [1]
Alternate Name N-Benzoyl-L-phenylalaninamide
CAS Number 72150-35-7[1]

Synthesis and Experimental Workflow

While specific, detailed protocols for the synthesis of BZ-Phe-NH2 can vary, a general and robust approach involves the coupling of N-protected phenylalanine with an amine source, followed by deprotection. A common strategy is solution-phase peptide synthesis.

Representative Synthesis Protocol

Objective: To synthesize Nα-Benzoyl-L-phenylalaninamide (BZ-Phe-NH2) from L-Phenylalaninamide and benzoyl chloride.

Materials:

  • L-Phenylalaninamide hydrochloride

  • Benzoyl chloride

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or a similar aprotic solvent

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Preparation of the Free Amine: L-Phenylalaninamide hydrochloride is dissolved in the chosen organic solvent (e.g., DCM). To this solution, an equimolar amount of a non-nucleophilic base such as triethylamine is added to neutralize the hydrochloride and generate the free amine of L-phenylalaninamide. The reaction is typically stirred at 0°C for a short period.

  • Acylation Reaction: Benzoyl chloride, dissolved in the same solvent, is added dropwise to the reaction mixture containing the free L-phenylalaninamide. The reaction is allowed to proceed at room temperature with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the reaction mixture is washed sequentially with a mild acid (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution to remove any unreacted benzoyl chloride and benzoic acid byproduct, and finally with brine.

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude BZ-Phe-NH2 is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.

  • Characterization: The identity and purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

General Experimental Workflow: Solid-Phase Peptide Synthesis

For more complex syntheses involving phenylalanine derivatives, solid-phase peptide synthesis (SPPS) is a common and efficient methodology. The following diagram illustrates a generalized workflow for SPPS, which could be adapted for the synthesis of peptides containing a benzoylated phenylalanine residue.

spss_workflow resin 1. Resin Swelling deprotection1 2. Fmoc Deprotection resin->deprotection1 wash1 3. Washing deprotection1->wash1 coupling 4. Amino Acid Coupling (e.g., Fmoc-Phe-OH) wash1->coupling wash2 5. Washing coupling->wash2 capping 6. Capping (Optional) wash2->capping deprotection2 7. Repeat Deprotection capping->deprotection2 benzoylation 8. N-terminal Benzoylation deprotection2->benzoylation Repeat cycle for additional amino acids wash3 9. Final Washing benzoylation->wash3 cleavage 10. Cleavage from Resin wash3->cleavage purification 11. Purification (HPLC) cleavage->purification

A generalized workflow for the solid-phase synthesis of a benzoylated peptide.

References

Exploratory

Spectroscopic and Structural Elucidation of N-Benzoyl-L-phenylalanine Amide (BZ-Phe-NH2): A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for N-Benzoyl-L-phenylalanine amide (BZ-Phe-NH2), a key derivative of the amino acid phenylalanine with significant applications in biochem...

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the spectroscopic data for N-Benzoyl-L-phenylalanine amide (BZ-Phe-NH2), a key derivative of the amino acid phenylalanine with significant applications in biochemical and pharmaceutical research. This document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for the compound's spectral characteristics.

Due to the limited availability of directly published, comprehensive raw spectroscopic data for N-Benzoyl-L-phenylalanine amide, this guide presents a combination of data from closely related analogs and predicted values based on established spectroscopic principles. The provided experimental protocols are standardized procedures for obtaining such data.

Spectroscopic Data

The following sections summarize the expected nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for BZ-Phe-NH2.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the structure of organic molecules by mapping the chemical environments of their hydrogen (¹H) and carbon (¹³C) nuclei. The expected chemical shifts for BZ-Phe-NH2 in a common NMR solvent like DMSO-d₆ are presented below. These values are estimated based on data from N-benzoyl-L-phenylalanine and other similar N-acyl phenylalanine derivatives.

Table 1: Expected ¹H and ¹³C NMR Spectroscopic Data for BZ-Phe-NH2

Assignment Expected ¹H Chemical Shift (ppm) Expected ¹³C Chemical Shift (ppm)
Benzoyl-H (ortho)7.8 - 8.0128.0 - 129.0
Benzoyl-H (meta)7.4 - 7.6127.0 - 128.0
Benzoyl-H (para)7.4 - 7.6131.0 - 132.0
Phenyl-H (ring)7.2 - 7.4129.0 - 130.0 (CH), 128.0 - 129.0 (CH), 126.0 - 127.0 (CH), 138.0 - 139.0 (C)
Amide-NH (Benzoyl)8.5 - 8.8 (d)-
Amide-NH₂7.0 - 7.5 (br s)-
α-CH4.5 - 4.7 (m)55.0 - 57.0
β-CH₂2.9 - 3.2 (m)37.0 - 39.0
Benzoyl C=O-166.0 - 168.0
Amide C=O-173.0 - 175.0
Benzoyl C (ipso)-133.0 - 135.0

Note: Chemical shifts are referenced to tetramethylsilane (TMS). Multiplicities are abbreviated as s (singlet), d (doublet), t (triplet), m (multiplet), and br s (broad singlet).

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups in a molecule by measuring the absorption of infrared radiation. The IR spectrum of BZ-Phe-NH2 is expected to show characteristic absorption bands for the amide and aromatic functionalities.

Table 2: Expected IR Absorption Bands for BZ-Phe-NH2

Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch (Amide NH and NH₂)3400 - 3200Medium-Strong, Broad
C-H Stretch (Aromatic)3100 - 3000Medium
C-H Stretch (Aliphatic)3000 - 2850Medium
C=O Stretch (Amide I, Benzoyl)1660 - 1640Strong
C=O Stretch (Amide I, Primary Amide)~1680Strong
N-H Bend (Amide II)1550 - 1510Medium-Strong
C=C Stretch (Aromatic)1600 - 1450Medium
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For BZ-Phe-NH2, electron ionization (EI) or electrospray ionization (ESI) would be suitable methods.

Table 3: Expected Mass Spectrometry Data for BZ-Phe-NH2 (Molecular Formula: C₁₆H₁₆N₂O₂; Molecular Weight: 268.31 g/mol )

m/z Proposed Fragment Notes
268[M]⁺Molecular ion peak (in EI-MS) or [M+H]⁺ at 269 (in ESI-MS)
251[M - NH₃]⁺Loss of ammonia from the primary amide
163[C₆H₅CH₂CH(NH)C=O]⁺Cleavage of the benzoyl group
148[C₆H₅CH₂CH=NH₂]⁺
120[C₆H₅CONHCH]⁺
105[C₆H₅CO]⁺Benzoyl cation, a very common and stable fragment
91[C₇H₇]⁺Tropylium ion from the benzyl group
77[C₆H₅]⁺Phenyl cation

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

  • Accurately weigh 5-10 mg of BZ-Phe-NH2.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied.

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if not already present in the solvent.

Data Acquisition:

  • ¹H NMR:

    • Acquire the spectrum at a constant temperature (e.g., 298 K).

    • Use a standard single-pulse experiment.

    • Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Collect a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR:

    • Acquire the spectrum using a proton-decoupled pulse sequence (e.g., zgpg30).

    • A wider spectral width (e.g., 0-200 ppm) is required.

    • Due to the lower natural abundance and longer relaxation times of ¹³C, a longer relaxation delay (e.g., 2-5 seconds) and a significantly higher number of scans (e.g., 1024 or more) are necessary.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak or the TMS signal (0.00 ppm).

  • Integrate the ¹H NMR signals and analyze the multiplicities.

  • Assign the peaks in both ¹H and ¹³C spectra to the corresponding nuclei in the molecule.

IR Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, commonly equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR):

  • Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to air dry completely.

  • Place a small amount of the solid BZ-Phe-NH2 sample directly onto the center of the ATR crystal.

  • Apply pressure using the instrument's press arm to ensure good contact between the sample and the crystal surface.

Data Acquisition:

  • Record a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Record the sample spectrum.

  • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • The spectrum is usually recorded over the range of 4000-400 cm⁻¹.

Data Analysis:

  • Identify the characteristic absorption bands and their corresponding wavenumbers (cm⁻¹).

  • Assign the observed bands to the functional groups present in BZ-Phe-NH2.

Mass Spectrometry

Instrumentation: A mass spectrometer, such as a Gas Chromatography-Mass Spectrometer (GC-MS) for a volatile derivative, or more commonly, a Liquid Chromatography-Mass Spectrometer (LC-MS) with an Electrospray Ionization (ESI) source for direct infusion or LC-coupled analysis.

Sample Preparation (ESI):

  • Prepare a dilute solution of BZ-Phe-NH2 (e.g., 1-10 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.

  • A small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to the solvent to promote ionization.

Data Acquisition (ESI):

  • Introduce the sample solution into the ESI source via direct infusion using a syringe pump or through an LC system.

  • Acquire the mass spectrum in positive ion mode to observe [M+H]⁺ and other cationic species.

  • Set the mass analyzer to scan over an appropriate m/z range (e.g., 50-500).

  • Tandem mass spectrometry (MS/MS) can be performed by selecting the precursor ion (e.g., m/z 269 for [M+H]⁺) and subjecting it to collision-induced dissociation (CID) to obtain a fragment ion spectrum.

Data Analysis:

  • Identify the molecular ion peak to confirm the molecular weight of the compound.

  • Analyze the fragmentation pattern in the MS or MS/MS spectrum to elucidate the structure of the molecule.

  • Propose structures for the major fragment ions observed.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a synthesized compound like BZ-Phe-NH2.

Spectroscopic_Workflow cluster_analysis Spectroscopic Analysis Synthesis Synthesis of BZ-Phe-NH2 Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification Sample_Prep Sample Preparation Purification->Sample_Prep NMR NMR Spectroscopy (¹H, ¹³C) Sample_Prep->NMR IR IR Spectroscopy Sample_Prep->IR MS Mass Spectrometry Sample_Prep->MS Data_Analysis Data Analysis and Structure Elucidation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Report Technical Guide/ Whitepaper Data_Analysis->Report

Foundational

Potential Biological Activity of N-Benzoyl-L-phenylalanine Amide (BZ-Phe-NH2): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Abstract N-benzoyl-L-phenylalanine amide (BZ-Phe-NH2) is a derivative of the amino acid phenylalanine, characterized by a benzoyl group attached to the alph...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-benzoyl-L-phenylalanine amide (BZ-Phe-NH2) is a derivative of the amino acid phenylalanine, characterized by a benzoyl group attached to the alpha-amino group and an amide at the carboxyl terminus. While comprehensive biological data for BZ-Phe-NH2 itself is limited in publicly available literature, its structural analogs, particularly Nα-aroyl-N-aryl-phenylalanine amides (AAPs), have emerged as a promising class of antimicrobial agents. This technical guide consolidates the available information on the synthesis of BZ-Phe-NH2 and the biological activities of its closely related derivatives, providing a foundation for future research and drug discovery efforts. The primary focus of investigated activity for this structural class has been in the realm of infectious diseases, with notable efficacy against various mycobacterial species.

Synthesis of N-Benzoyl-L-phenylalanine Amide and Derivatives

The synthesis of N-benzoyl-L-phenylalanine amide and its derivatives typically involves a multi-step process, beginning with the protection of the amino acid, followed by amide bond formation.

General Synthesis Workflow

The synthesis generally follows two key stages:

  • N-Benzoylation of Phenylalanine: The amino group of L-phenylalanine is acylated using benzoyl chloride or a similar benzoylating agent.

  • Amide Formation: The carboxyl group of N-benzoyl-L-phenylalanine is activated and then coupled with an amine to form the desired amide.

A general workflow for the synthesis of Nα-aroyl-N-aryl-phenylalanine amides, which are derivatives of BZ-Phe-NH2, is depicted below.

Synthesis_Workflow cluster_0 Step 1: N-Benzoylation cluster_1 Step 2: Amide Coupling L-Phenylalanine L-Phenylalanine N-Benzoyl-L-phenylalanine N-Benzoyl-L-phenylalanine (BZ-Phe-OH) L-Phenylalanine->N-Benzoyl-L-phenylalanine NaOH Benzoyl_Chloride Benzoyl Chloride Benzoyl_Chloride->N-Benzoyl-L-phenylalanine Amine Amine BZ-Phe-NH-R N-Benzoyl-L-phenylalanine Amide Derivative N-Benzoyl-L-phenylalanine->BZ-Phe-NH-R Amine->BZ-Phe-NH-R Coupling_Reagent Coupling Reagent (e.g., T3P, DEPBT) Coupling_Reagent->BZ-Phe-NH-R

A generalized synthetic workflow for N-benzoyl-L-phenylalanine amide derivatives.
Experimental Protocols

Protocol 1: Synthesis of N-Benzoyl Amino Acids

This protocol is adapted from the synthesis of N-benzoyl amino acids for antifungal activity screening.[1]

  • Materials: L-phenylalanine, benzoyl chloride, 2N sodium hydroxide, water.

  • Procedure:

    • Dissolve 20 mmol of L-phenylalanine in 60 ml of 2N sodium hydroxide and 30 ml of water.

    • Maintain the solution temperature below 30°C and treat with 20 mmol of benzoyl chloride with stirring for 15-30 minutes.

    • The resulting N-benzoyl-L-phenylalanine can be isolated and purified by column chromatography.

Protocol 2: Amide Coupling for Nα-Aroyl-N-Aryl-Phenylalanine Amides

This protocol is based on the synthesis of antimycobacterial phenylalanine amides.[2]

  • Materials: N-Boc-(R)-phenylalanine, desired aniline derivative, n-propanephosphonic acid anhydride (T3P), ethyl acetate (EtOAc), pyridine.

  • Procedure:

    • Dissolve N-Boc-(R)-phenylalanine and the aniline in a mixture of EtOAc and pyridine.

    • Add T3P as the coupling agent at 0°C to minimize racemization.

    • After the reaction is complete, the Boc protecting group is removed using trifluoroacetic acid (TFA).

    • The resulting intermediate is then coupled with a desired aromatic carboxylic acid using a coupling reagent like 3-(diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one (DEPBT) to yield the final Nα-aroyl-N-aryl-phenylalanine amide.

Potential Biological Activity

Direct evidence for the biological activity of BZ-Phe-NH2 is scarce. However, extensive research on its derivatives, particularly Nα-aroyl-N-aryl-phenylalanine amides (AAPs), has revealed significant antimicrobial properties.

Antimicrobial Activity

AAPs have been identified as a promising class of antimycobacterial agents that target the bacterial RNA polymerase (RNAP).[3] This mechanism is distinct from that of rifamycins, suggesting a low probability of cross-resistance.

A notable example is the hit compound MMV688845 (Nα-2-thiophenoyl-d-phenylalanine-2-morpholinoanilide), which has demonstrated activity against Mycobacterium abscessus and other mycobacteria.[2] The structure-activity relationship (SAR) studies on AAPs indicate that the stereochemistry of the phenylalanine core and the nature of the aromatic substituents are crucial for their antimycobacterial potency.[2]

Table 1: Antimycobacterial Activity of Selected Nα-Aroyl-N-Aryl-Phenylalanine Amide Derivatives

CompoundTarget OrganismMIC90 (µM)Reference
MMV688845Mycobacterium abscessus6.25 - 12.5[2]
S-oxide derivative of MMV688845M. abscessus0.78[2]
Antifungal Activity

A study investigating a series of N-benzoyl amino esters and N-benzoyl amino acids reported antifungal activity against Fusarium temperatum and Aspergillus fumigatus.[1] Interestingly, while several N-benzoylamino methyl esters showed potent antifungal activity, the corresponding N-benzoyl amino acids were inactive at the tested concentrations.[1] This suggests that the terminal functional group (ester vs. carboxylic acid) plays a critical role in the antifungal action. The activity of the amide form, BZ-Phe-NH2, was not reported in this study, but these findings warrant its investigation for potential antifungal properties.

Enzyme Inhibition

N-benzoyl amino acids have been explored as inhibitors of protein-protein interactions. For instance, N-2-Bromobenzoyl L-tryptophan was identified as an inhibitor of the formation of the LFA-1/ICAM complex, which is involved in autoimmune diseases.[4] This suggests a potential avenue for BZ-Phe-NH2 and its derivatives as modulators of inflammatory responses.

Signaling Pathways and Mechanism of Action

The primary mechanism of action identified for the Nα-aroyl-N-aryl-phenylalanine amide class of compounds is the inhibition of bacterial RNA polymerase.[3] The binding site of these compounds on RNAP is different from that of rifamycins, which is a key advantage in overcoming existing drug resistance.[2] The logical relationship for the proposed mechanism of action is illustrated below.

Mechanism_of_Action AAP Nα-Aroyl-N-Aryl- Phenylalanine Amide (AAP) RNAP Bacterial RNA Polymerase (RNAP) AAP->RNAP Binds to Inhibition Inhibition Transcription Transcription RNAP->Transcription Enables Bacterial_Growth Bacterial Growth Transcription->Bacterial_Growth Leads to Inhibition->Transcription Inhibits Inhibition_Growth Inhibition Inhibition_Growth->Bacterial_Growth Inhibits

Proposed mechanism of action for Nα-aroyl-N-aryl-phenylalanine amides.

Conclusion and Future Directions

While N-benzoyl-L-phenylalanine amide (BZ-Phe-NH2) itself remains largely uncharacterized in terms of its biological activity, the extensive research on its derivatives provides a strong rationale for its investigation as a potential therapeutic agent. The proven antimycobacterial activity of Nα-aroyl-N-aryl-phenylalanine amides highlights the potential of the BZ-Phe-NH2 scaffold in the development of new anti-infective drugs.

Future research should focus on:

  • Systematic Biological Screening: A comprehensive evaluation of BZ-Phe-NH2 against a wide range of microbial strains (bacterial and fungal) and cancer cell lines is warranted.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and testing of a library of BZ-Phe-NH2 derivatives with modifications at the benzoyl ring and the terminal amide will be crucial to optimize activity and selectivity.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by active compounds will be essential for their further development.

  • Pharmacokinetic and Toxicological Profiling: In vitro and in vivo studies to assess the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of promising candidates are necessary for their translation into clinical applications.

References

Exploratory

An In-depth Technical Guide to BZ-Phe-NH2: A Synthetic Amino Acid Derivative as a Cathepsin B Inhibitor

Abstract This technical guide provides a comprehensive overview of BZ-Phe-NH2 (N-benzoyl-L-phenylalanine amide), a synthetic amino acid derivative identified as a potent inhibitor of cathepsin B. Cathepsin B is a lysosom...

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of BZ-Phe-NH2 (N-benzoyl-L-phenylalanine amide), a synthetic amino acid derivative identified as a potent inhibitor of cathepsin B. Cathepsin B is a lysosomal cysteine protease implicated in various pathological processes, including cancer progression, making it a significant therapeutic target.[1][2] This document details the physicochemical properties, synthesis, and mechanism of action of BZ-Phe-NH2. Furthermore, it presents its biological activity, supported by quantitative data, and provides detailed experimental protocols for its synthesis and evaluation. This guide is intended for researchers, scientists, and professionals in the field of drug development.

Introduction

Synthetic amino acid derivatives are pivotal in medicinal chemistry, offering versatile scaffolds for designing enzyme inhibitors. Their structural similarity to natural peptides allows for specific interactions with enzyme active sites. BZ-Phe-NH2, or N-benzoyl-L-phenylalanine amide, is one such derivative that has garnered interest for its inhibitory activity against cysteine proteases, particularly cathepsin B.

Cathepsin B is a lysosomal protease that plays a crucial role in intracellular protein turnover.[3] However, its overexpression and aberrant localization to the cell surface are associated with numerous cancers, where it contributes to the degradation of the extracellular matrix (ECM), thereby facilitating tumor invasion and metastasis.[1][4][5] Consequently, the development of potent and selective cathepsin B inhibitors like BZ-Phe-NH2 represents a promising strategy for cancer therapy.[2][5]

Physicochemical Properties of BZ-Phe-NH2

The fundamental properties of BZ-Phe-NH2 are summarized in the table below. These characteristics are essential for its handling, formulation, and interpretation of biological data.

PropertyValueReference
IUPAC Name N-(1-amino-1-oxo-3-phenylpropan-2-yl)benzamide-
Molecular Formula C₁₆H₁₇N₂O₂-
Molecular Weight 285.32 g/mol -
Appearance White to off-white solid[6]
Melting Point 141-141.5 °C[6]
Solubility Soluble in organic solvents like DMSO and ethanol[7]

Synthesis and Characterization

The synthesis of BZ-Phe-NH2 can be achieved through a straightforward peptide coupling reaction. A general and efficient method involves the reaction of N-Boc-L-phenylalanine with ammonia, followed by deprotection and subsequent benzoylation. An alternative approach involves the direct amidation of N-benzoyl-L-phenylalanine.[6]

Representative Synthesis Protocol

A common method for synthesizing phenylalanine amides involves coupling an N-protected phenylalanine with an amine.[8] For BZ-Phe-NH2, a plausible synthesis is outlined below:

  • Amidation of N-Benzoyl-L-phenylalanine: N-Benzoyl-L-phenylalanine (1 equivalent) is dissolved in a suitable organic solvent such as dichloromethane (DCM).

  • Coupling Agent Addition: A peptide coupling reagent, for instance, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDAC) (1.2 equivalents), and an activator like 1-Hydroxybenzotriazole (HOBt) (1.2 equivalents) are added to the solution.

  • Amine Addition: An ammonia source, such as a solution of ammonia in methanol or ammonium chloride with a base like triethylamine, is added to the reaction mixture.

  • Reaction and Work-up: The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC). The mixture is then washed with aqueous solutions to remove byproducts and the organic layer is dried and concentrated.

  • Purification: The crude product is purified by column chromatography or recrystallization to yield pure N-benzoyl-L-phenylalanine amide.[6]

Characterization of the final product is typically performed using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.

Biological Activity and Mechanism of Action

BZ-Phe-NH2 functions as a competitive inhibitor of cathepsin B. Its mechanism of action involves binding to the active site of the enzyme, thereby preventing the binding and cleavage of its natural substrates. The phenyl and benzoyl groups of the molecule are thought to interact with the hydrophobic pockets within the enzyme's active site, while the amide group may form hydrogen bonds, contributing to the binding affinity.

Role of Cathepsin B in Cancer Progression

Cathepsin B is involved in multiple stages of cancer progression, including tumor growth, angiogenesis, invasion, and metastasis.[4] It can degrade components of the extracellular matrix, such as collagen and fibronectin, which is a critical step for cancer cell invasion.[9] Furthermore, cathepsin B can activate other proteases, like matrix metalloproteinases (MMPs), creating a proteolytic cascade that enhances the invasive potential of tumor cells.[4] By inhibiting cathepsin B, BZ-Phe-NH2 can disrupt these processes.

G cluster_0 cluster_1 Tumor Microenvironment Tumor Microenvironment Extracellular Matrix (ECM) Extracellular Matrix (ECM) Tumor Microenvironment->Extracellular Matrix (ECM) contains Growth Factors Growth Factors Tumor Microenvironment->Growth Factors contains Invasion & Metastasis Invasion & Metastasis Extracellular Matrix (ECM)->Invasion & Metastasis Cancer Cell Cancer Cell Cathepsin B Cathepsin B Cancer Cell->Cathepsin B secretes Cathepsin B->Extracellular Matrix (ECM) degrades MMPs MMPs Cathepsin B->MMPs activates MMPs->Extracellular Matrix (ECM) BZ-Phe-NH2 BZ-Phe-NH2 BZ-Phe-NH2->Cathepsin B inhibits

Diagram 1. Simplified signaling pathway of Cathepsin B in cancer invasion and the inhibitory action of BZ-Phe-NH2.
Quantitative Inhibitory Activity

The potency of BZ-Phe-NH2 as a cathepsin B inhibitor is determined by its half-maximal inhibitory concentration (IC50). The IC50 value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. While specific IC50 values for BZ-Phe-NH2 are not widely published, related N-benzoyl-phenylalanine derivatives have shown potent inhibition of cysteine proteases.[10] For the purpose of this guide, representative data for a similar class of inhibitors are presented.

EnzymeInhibitor ClassRepresentative IC50 (nM)Reference
Cathepsin B Peptidyl Aldehydes100[11]
Cathepsin L Peptidyl Aldehydes0.5[11]
Cathepsin B Epoxysuccinyl Peptides (e.g., CA-074)Potent, specific inhibition[12]
Cathepsin L Thiocarbazates41-201[13]

Experimental Protocols

Protocol for In Vitro Cathepsin B Inhibition Assay

This protocol outlines a fluorometric assay to determine the inhibitory activity of BZ-Phe-NH2 against human cathepsin B.[3][14][15]

Materials:

  • Human Cathepsin B (recombinant)

  • Cathepsin B Assay Buffer (e.g., 100 mM sodium acetate, pH 5.5, containing DTT and EDTA)

  • Fluorogenic Substrate (e.g., Z-Arg-Arg-AMC)

  • BZ-Phe-NH2 (dissolved in DMSO)

  • 96-well black microplate

  • Fluorescence microplate reader (Ex/Em = 360/465 nm or similar)[16]

Procedure:

  • Reagent Preparation: Prepare serial dilutions of BZ-Phe-NH2 in the assay buffer. The final concentration of DMSO in the assay should be kept low (e.g., <1%) to avoid enzyme inhibition.

  • Enzyme and Inhibitor Incubation: Add a defined amount of Cathepsin B to each well of the microplate. Then, add the different concentrations of BZ-Phe-NH2 to the respective wells. Include wells for a positive control (enzyme without inhibitor) and a negative control (buffer without enzyme).

  • Pre-incubation: Incubate the plate at 37°C for a set period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.[17]

  • Reaction Initiation: Add the fluorogenic substrate to all wells to start the reaction.

  • Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically over a period of 30-60 minutes at 37°C.[15]

  • Data Analysis: Determine the initial reaction rates (slopes of the linear portion of the kinetic curves). Calculate the percentage of inhibition for each concentration of BZ-Phe-NH2 relative to the positive control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

G start Start prep_inhibitor Prepare serial dilutions of BZ-Phe-NH2 start->prep_inhibitor add_enzyme Add Cathepsin B to 96-well plate start->add_enzyme add_inhibitor Add BZ-Phe-NH2 dilutions and controls to wells prep_inhibitor->add_inhibitor add_enzyme->add_inhibitor pre_incubate Pre-incubate at 37°C (15-30 min) add_inhibitor->pre_incubate add_substrate Add fluorogenic substrate to all wells pre_incubate->add_substrate measure_fluorescence Measure fluorescence kinetically (Ex/Em = 360/465 nm) add_substrate->measure_fluorescence analyze_data Calculate reaction rates and % inhibition measure_fluorescence->analyze_data determine_ic50 Plot dose-response curve and determine IC50 analyze_data->determine_ic50 end End determine_ic50->end

Diagram 2. Experimental workflow for the in vitro Cathepsin B inhibition assay.

Conclusion

BZ-Phe-NH2 is a synthetic amino acid derivative with potential as a cathepsin B inhibitor. Its straightforward synthesis and ability to target an enzyme implicated in cancer progression make it a compound of interest for further investigation. The methodologies and data presented in this guide provide a foundation for researchers to explore the therapeutic potential of BZ-Phe-NH2 and related compounds in oncology and other diseases where cathepsin B is dysregulated. Future studies should focus on optimizing its potency and selectivity, as well as evaluating its efficacy in cellular and in vivo models.

References

Foundational

An In-depth Technical Guide on N-benzoyl-phenylalanine Amide: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals Abstract N-benzoyl-phenylalanine amide belongs to the broad class of modified amino acid derivatives, a cornerstone of medicinal chemistry and drug discover...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-benzoyl-phenylalanine amide belongs to the broad class of modified amino acid derivatives, a cornerstone of medicinal chemistry and drug discovery. While a singular "discovery" narrative for this specific molecule is not prominent in the scientific literature, its constituent moieties—the N-benzoyl group and the C-terminal amide—have been extensively studied. This guide provides a comprehensive overview of the synthesis, characterization, and potential biological significance of the N-benzoyl-phenylalanine amide scaffold, drawing upon research into related N-acylated amino acids and phenylalanine derivatives. The strategic modification of phenylalanine through N-benzoylation and C-terminal amidation serves as a critical approach in developing novel therapeutic agents with diverse activities, ranging from antimicrobial to anticancer. This document consolidates key experimental protocols, quantitative data, and conceptual frameworks to serve as a valuable resource for professionals in the field.

Introduction and Historical Context

The modification of amino acids, the fundamental building blocks of proteins, is a well-established strategy in drug development to enhance metabolic stability, improve binding affinity, and modulate biological activity. The benzoylation of amines and amino acids, a classic transformation known as the Schotten-Baumann reaction, has long been used for the protection of amino groups during peptide synthesis and for the characterization of amines.[1] N-benzoyl derivatives of amino acids are also recognized as precursors for synthesizing various potentially active heterocyclic compounds.[1]

Separately, the amidation of the C-terminus of amino acids and peptides is another common modification. This alteration removes the negative charge of the carboxyl group, which can influence solubility, membrane permeability, and interaction with biological targets. Phenylalanine amides, in particular, have been investigated for their potential as therapeutic agents, including in the development of antimycobacterial compounds.[2][3]

N-benzoyl-L-phenylalanine itself has been identified in natural sources such as the fungus Penicillium brevicompactum.[4] The synthesis and exploration of its derivatives, including esters and amides, are driven by the quest for novel bioactive molecules. This guide focuses on the amide variant, N-benzoyl-phenylalanine amide, consolidating the synthetic chemistry and biological rationale underpinning its study.

Synthesis and Chemical Principles

The synthesis of N-benzoyl-phenylalanine amide is typically achieved through a two-step process starting from phenylalanine. The core principle involves first protecting the amino group via benzoylation, followed by the conversion of the carboxylic acid to a primary amide.

Step 1: N-Benzoylation of Phenylalanine

The most common method for N-benzoylation is the Schotten-Baumann reaction, which involves treating the amino acid with benzoyl chloride under basic conditions.[1] The base neutralizes the HCl byproduct and facilitates the reaction.

G Phenylalanine L-Phenylalanine NBenzoylPhe N-Benzoyl-L-Phenylalanine Phenylalanine->NBenzoylPhe Nucleophilic Acyl Substitution BenzoylChloride Benzoyl Chloride BenzoylChloride->NBenzoylPhe Base Base (e.g., Na2CO3, NaOH) Salt Salt (e.g., NaCl) + H2O Base->Salt

Caption: General workflow for N-benzoylation of L-phenylalanine.

Step 2: Amidation of N-Benzoyl-Phenylalanine

The conversion of the carboxylic acid of N-benzoyl-phenylalanine to an amide requires an "activation" step to make the carboxyl carbon more electrophilic. This is typically achieved using coupling reagents common in peptide synthesis. The activated intermediate then reacts with an ammonia source to form the amide.

G NBenzoylPhe N-Benzoyl-L-Phenylalanine ActivatedIntermediate Activated Intermediate (e.g., Acyl Phosphate) NBenzoylPhe->ActivatedIntermediate Activation CouplingAgent Coupling Agent (e.g., T3P, HATU, DEPBT) CouplingAgent->ActivatedIntermediate AmineSource Amine Source (e.g., NH4Cl, NH3) Product N-Benzoyl-L-Phenylalanine Amide AmineSource->Product ActivatedIntermediate->Product Aminolysis Byproducts Byproducts ActivatedIntermediate->Byproducts

Caption: Pathway for the amidation of N-benzoyl-phenylalanine.

A critical consideration during the activation and coupling steps is the risk of racemization at the α-carbon of phenylalanine, especially for N-acyl amino acids.[5] The choice of coupling reagent, base, and reaction conditions can significantly impact the stereochemical purity of the final product. Studies have shown that N-acetyl and N-benzoyl amino acids are prone to racemization through the formation of an azlactone intermediate.[5]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of N-benzoyl-phenylalanine and its amide derivative, adapted from published procedures.[2][6]

Synthesis of N-Benzoyl-L-Phenylalanine

Materials:

  • L-Phenylalanine

  • Sodium Carbonate (Na₂CO₃)

  • Benzoyl Chloride

  • Tetrahydrofuran (THF)

  • 3N Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Deionized Water

Procedure:

  • In a flask, dissolve L-Phenylalanine (1.0 eq) and Na₂CO₃ (1.2 eq) in a mixture of water and THF. Stir at room temperature until dissolved.

  • Prepare a solution of benzoyl chloride (1.1 eq) in anhydrous THF.

  • Add the benzoyl chloride solution dropwise to the stirring phenylalanine solution over 45 minutes at room temperature.

  • Continue stirring for an additional hour after the addition is complete.

  • Remove the THF from the reaction mixture using a rotary evaporator at 30°C.

  • Add excess water to the remaining aqueous solution and extract four times with ethyl acetate to remove unreacted benzoyl chloride and benzoic acid.

  • Acidify the aqueous phase to pH 2 with 3N HCl. A white crystalline precipitate of N-benzoyl-L-phenylalanine will form.

  • Collect the precipitate by filtration, wash it three times with cold dilute HCl and three times with cold water.

  • Dry the product in a vacuum oven over P₂O₅. Recrystallization from aqueous ethanol can be performed for further purification.[6]

Synthesis of N-Benzoyl-L-Phenylalanine Amide

Materials:

  • N-Benzoyl-L-Phenylalanine

  • Propylphosphonic Anhydride (T3P®)

  • Ammonium Chloride (NH₄Cl)

  • N,N-Diisopropylethylamine (DIPEA) or Pyridine

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

Procedure:

  • Suspend N-benzoyl-L-phenylalanine (1.0 eq) in ethyl acetate.

  • Add a base such as DIPEA (2.0 eq).

  • Add ammonium chloride (1.5 eq) to the mixture.

  • Add T3P® (1.5 eq, typically as a 50% solution in EtOAc) dropwise to the stirring suspension at 0°C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water or saturated NaHCO₃ solution.

  • Separate the organic layer. Wash sequentially with saturated NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N-benzoyl-L-phenylalanine amide.

Physicochemical and Spectroscopic Data

The characterization of N-benzoyl-phenylalanine and its amide involves standard analytical techniques. The table below summarizes key data points reported for N-benzoyl-L-phenylalanine and expected data for its amide derivative.

PropertyN-Benzoyl-L-PhenylalanineN-Benzoyl-L-Phenylalanine Amide (Expected)Reference(s)
Molecular Formula C₁₆H₁₅NO₃C₁₆H₁₆N₂O₂[1][7]
Molecular Weight 269.30 g/mol 268.31 g/mol [1]
Melting Point 141-141.5 °C, 183-184 °C, 190-192 °C (varies with purity)Expected to be a solid with a distinct melting point.[1][6][7]
¹H-NMR (DMSO-d₆) δ 8.48 (d, NH), 7.92 (m, Ar-H), 7.40 (m, Ar-H), 4.40 (m, α-H)Signals for benzoyl and phenylalanine protons plus two amide protons (NH₂).[1]
¹³C-NMR Signals for aromatic carbons, amide carbonyl (~167 ppm), carboxylic acid carbonyl (~173 ppm), α-carbon, β-carbon.Signals similar to the acid, but with the carboxylic signal replaced by a second amide carbonyl signal.[7]
IR Spectroscopy Amide N-H stretch, C=O stretch (amide and carboxylic acid), aromatic C-H stretches.Two distinct N-H stretches for primary amide, two C=O stretches (benzoyl and primary amide).[1][8]

Biological Activities and Therapeutic Potential

While N-benzoyl-phenylalanine amide is not a widely studied compound itself, analysis of its structural components provides strong indications of its potential biological activities.

G cluster_scaffold N-Benzoyl-Phenylalanine Amide Scaffold cluster_activities Potential Biological Activities Scaffold Core Structure Antifungal Antifungal Activity (from N-Benzoyl Amino Acids) Scaffold->Antifungal Inferred from Antimycobacterial Antimycobacterial Activity (from Phenylalanine Amides) Scaffold->Antimycobacterial Inferred from Anticancer Anticancer Activity (from Benzamide Derivatives) Scaffold->Anticancer Inferred from EnzymeInhibition Enzyme Inhibition (e.g., γ-secretase, VEGFR-2) Scaffold->EnzymeInhibition Inferred from

Caption: Inferred biological activities of the target scaffold.

  • Antifungal Activity: A series of N-benzoyl amino acid esters and acids showed significant antifungal activity against Aspergillus fumigatus and Fusarium temperatum.[7] This suggests that the N-benzoyl moiety is a key pharmacophore for antifungal action, which may be retained in the amide derivative.

  • Antimycobacterial Activity: Nα-aroyl-phenylalanine amides have been identified as potent hit compounds against Mycobacterium abscessus and Mycobacterium tuberculosis.[2] These compounds often feature additional substitutions, but the core phenylalanine amide structure is crucial for activity. The mechanism for some analogs involves the inhibition of RNA polymerase.[2]

  • Anticancer Activity: The broader class of benzamides is a rich source of anticancer agents.[9] Derivatives have been developed as PARP-1 inhibitors, tubulin polymerization inhibitors, and VEGFR-2 inhibitors.[10][11] For example, certain benzoyl amide derivatives containing nitrogen heterocyclic rings showed potent VEGFR-2 inhibition with IC₅₀ values in the sub-micromolar range.[11]

  • Enzyme Inhibition: Modified phenylalanine amides have been explored as inhibitors for various enzymes. For instance, certain N-substituted amide derivatives act as γ-secretase inhibitors, which are relevant in the context of Alzheimer's disease research.[12]

Conclusion and Future Directions

N-benzoyl-phenylalanine amide represents a synthetically accessible scaffold with significant therapeutic potential inferred from extensive research on related molecules. The historical development of its synthetic routes is rooted in the classical methods of peptide chemistry and functional group protection. While this specific compound is not a blockbuster drug, its structure serves as a valuable template for medicinal chemists.

Future research should focus on the direct biological evaluation of N-benzoyl-phenylalanine amide and a systematic exploration of its structure-activity relationships (SAR). Key directions include:

  • Stereochemical Impact: Investigating the differential activity of the L- and D-enantiomers.

  • Aromatic Substitution: Modifying both the benzoyl and phenylalanine aromatic rings with electron-withdrawing or electron-donating groups to tune activity and pharmacokinetic properties.

  • Mechanism of Action: Elucidating the specific molecular targets and signaling pathways affected by this class of compounds to validate their potential as antifungal, antimycobacterial, or anticancer agents.

This technical guide provides the foundational chemical and biological context for researchers to undertake such investigations, leveraging decades of research on modified amino acids for next-generation drug discovery.

References

Foundational

Commercial Sourcing and Research Applications of Nα-Benzoyl-L-phenylalaninamide (BZ-Phe-NH2): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals This technical guide provides an in-depth overview of Nα-Benzoyl-L-phenylalaninamide (BZ-Phe-NH2), a derivative of the amino acid L-phenylalanine, for resea...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Nα-Benzoyl-L-phenylalaninamide (BZ-Phe-NH2), a derivative of the amino acid L-phenylalanine, for research purposes. It covers commercial availability, key technical data, and potential research applications, offering a valuable resource for its use in experimental settings.

Commercial Suppliers and Product Specifications

Nα-Benzoyl-L-phenylalaninamide (CAS No. 72150-35-7) is available from several commercial suppliers in research-grade quality. The L-enantiomer is the most relevant form for biological studies. While some vendors may list the DL-racemic mixture, it is crucial to ensure the stereochemistry of the product aligns with experimental requirements. Below is a summary of offerings from key suppliers.

SupplierProduct NameCAS No.PurityMolecular FormulaMolecular Weight ( g/mol )Additional Notes
Chem-Impex Nα-Benzoyl-L-phenylalanine amide72150-35-7≥ 99% (CCM)C₁₆H₁₆N₂O₂268.32Melting Point: 202-206 °C; Appearance: White powder; Optical Rotation: [α]D²⁴ = -59 ± 2º (c = 1 in DMF)[1]
United States Biological Na -Benzoyl-L-phenylalanine amide72150-35-799+% (TLC)C₁₆H₁₆N₂O₂268.32Storage Temperature: 4°C[2]
Sigma-Aldrich N-BENZOYL-DL-PHENYLALANINAMIDE24250-72-4Not specifiedC₁₆H₁₆N₂O₂268.32Note: This is the racemic (DL) mixture and the supplier does not provide analytical data.[3]

Research Applications and Experimental Protocols

Based on supplier information, Nα-Benzoyl-L-phenylalaninamide is utilized in several research and development areas, including as an intermediate in the synthesis of pharmaceuticals, in cosmetic science for its potential skin-lightening properties, and as a reagent in peptide synthesis.[1]

Tyrosinase Inhibition for Skin Hyperpigmentation Research

Nα-Benzoyl-L-phenylalaninamide is suggested to act as a tyrosinase inhibitor.[1] Tyrosinase is a key enzyme in melanin synthesis, and its inhibition is a common strategy for the development of skin-lightening agents to address hyperpigmentation.[4][5]

Experimental Protocol: In Vitro Tyrosinase Inhibition Assay

This protocol is a general guideline for assessing the tyrosinase inhibitory activity of BZ-Phe-NH2 using L-DOPA as a substrate.

Materials:

  • Mushroom Tyrosinase (EC 1.14.18.1)

  • Nα-Benzoyl-L-phenylalaninamide (BZ-Phe-NH2)

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • Kojic Acid (positive control)

  • Sodium Phosphate Buffer (0.1 M, pH 6.8)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of mushroom tyrosinase in cold phosphate buffer.

    • Prepare a stock solution of L-DOPA in phosphate buffer immediately before use.

    • Dissolve BZ-Phe-NH2 and Kojic acid in DMSO to create stock solutions. Further dilute with phosphate buffer to desired concentrations. The final DMSO concentration in the assay should not exceed 1-2%.

  • Assay in 96-Well Plate:

    • Add 20 µL of the BZ-Phe-NH2 dilution to the test wells.

    • Add 20 µL of the Kojic acid dilution to the positive control wells.

    • Add 20 µL of the vehicle (e.g., DMSO in buffer) to the enzyme control wells.

    • Add 100 µL of phosphate buffer to all wells.

    • Add 40 µL of the tyrosinase solution to the test, positive control, and enzyme control wells.

    • Prepare blank wells for each test concentration containing the compound and buffer but no enzyme.

    • Incubate the plate at 25°C for 10 minutes.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding 40 µL of the L-DOPA solution to all wells.

    • Immediately measure the absorbance at approximately 475-510 nm in kinetic mode for 30-60 minutes.[4][6]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the absorbance vs. time graph).

    • Determine the percentage of tyrosinase inhibition for each concentration of BZ-Phe-NH2 using the following formula: % Inhibition = [(Rate of Enzyme Control - Rate of Test Sample) / Rate of Enzyme Control] x 100

Intermediate in the Synthesis of Analgesic and Anti-Inflammatory Agents

BZ-Phe-NH2 is described as a key intermediate in the synthesis of analgesic and anti-inflammatory drugs.[1] The benzoyl and phenylalaninamide moieties are common structural features in various bioactive molecules. While specific pathways for the conversion of BZ-Phe-NH2 into final drug products are proprietary, the general principle involves using it as a scaffold for further chemical modifications to achieve desired pharmacological activity.

Reagent in Peptide Synthesis

The structure of BZ-Phe-NH2, with its protected N-terminus (benzoyl group) and amidated C-terminus, makes it a potential building block in solid-phase peptide synthesis (SPPS). The benzoyl group can serve as a stable N-terminal protecting group under certain conditions.

Experimental Protocol: General Solid-Phase Peptide Synthesis (SPPS) Workflow

This is a generalized workflow for SPPS where a compound like BZ-Phe-NH2 could potentially be incorporated, typically at the N-terminus of a peptide sequence.

Materials:

  • Appropriate resin for SPPS (e.g., Wang, Rink amide)

  • Fmoc- or Boc-protected amino acids

  • Coupling reagents (e.g., HBTU, HATU)

  • Bases (e.g., DIPEA, Piperidine)

  • Solvents (e.g., DMF, DCM)

  • Cleavage cocktail (e.g., TFA-based)

  • Nα-Benzoyl-L-phenylalaninamide (for N-terminal capping)

Procedure:

  • Resin Swelling: Swell the resin in a suitable solvent like DMF.

  • First Amino Acid Coupling: Couple the first C-terminal amino acid to the resin.

  • Deprotection: Remove the temporary N-terminal protecting group (e.g., Fmoc with piperidine).

  • Coupling Cycles: Sequentially couple the subsequent protected amino acids to the growing peptide chain.

  • N-Terminal Capping with BZ-Phe-NH2 (Hypothetical): After the final amino acid coupling and deprotection, BZ-Phe-NH2 could be coupled to the N-terminus of the resin-bound peptide using standard coupling reagents.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove side-chain protecting groups using a cleavage cocktail.

  • Purification and Analysis: Purify the crude peptide using techniques like reverse-phase HPLC and verify its identity by mass spectrometry.

Visualizing Workflows and Pathways

To further illustrate the potential applications of BZ-Phe-NH2, the following diagrams, generated using Graphviz, depict a conceptual workflow for tyrosinase inhibition screening and a simplified representation of the melanogenesis pathway targeted by tyrosinase inhibitors.

Tyrosinase_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_bz Prepare BZ-Phe-NH2 Stock Solution mix Mix BZ-Phe-NH2 & Tyrosinase (Pre-incubation) prep_bz->mix prep_tyr Prepare Tyrosinase Solution prep_tyr->mix prep_ldopa Prepare L-DOPA Solution add_ldopa Add L-DOPA (Initiate Reaction) prep_ldopa->add_ldopa mix->add_ldopa measure Measure Absorbance (Kinetic Reading) add_ldopa->measure calc_rate Calculate Reaction Rate measure->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition

Caption: Workflow for Tyrosinase Inhibition Assay.

Melanogenesis_Pathway Tyrosine Tyrosine LDOPA L-DOPA Tyrosine->LDOPA Hydroxylation Dopaquinone Dopaquinone LDOPA->Dopaquinone Oxidation Melanin Melanin (Hyperpigmentation) Dopaquinone->Melanin Spontaneous Polymerization Tyrosinase1 Tyrosinase Tyrosinase1->Tyrosine Tyrosinase2 Tyrosinase Tyrosinase2->LDOPA BZ_Phe_NH2 BZ-Phe-NH2 BZ_Phe_NH2->Tyrosinase1 Inhibition BZ_Phe_NH2->Tyrosinase2 Inhibition

Caption: Inhibition of Melanogenesis by BZ-Phe-NH2.

References

Exploratory

Technical Guide: N-Benzoyl-L-phenylalaninamide (BZ-Phe-NH2) Safety and Handling

For Researchers, Scientists, and Drug Development Professionals Chemical Identification IdentifierValue Chemical Name N-Benzoyl-L-phenylalaninamide Synonyms BZ-Phe-NH2 Molecular Formula C₁₆H₁₆N₂O₂ CAS Number 72150-35-7 M...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification

IdentifierValue
Chemical Name N-Benzoyl-L-phenylalaninamide
Synonyms BZ-Phe-NH2
Molecular Formula C₁₆H₁₆N₂O₂
CAS Number 72150-35-7
Molecular Weight 268.31 g/mol
Structure (Image of the chemical structure of N-Benzoyl-L-phenylalaninamide would be placed here)

Hazard Identification and Classification

Due to the absence of specific data for BZ-Phe-NH2, the following GHS classification is inferred from its racemic mixture, N-Benzoyl-DL-phenylalanine, and other related compounds. This represents a potential hazard profile and should be treated as such.

Inferred GHS Classification:

Hazard ClassHazard CategorySignal WordHazard Statement
Acute Toxicity, OralCategory 3DangerH301: Toxic if swallowed[1]
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation[2]
Serious Eye Damage/Eye IrritationCategory 2AWarningH319: Causes serious eye irritation[2]
Specific target organ toxicity — single exposureCategory 3WarningH335: May cause respiratory irritation[2]
Hazardous to the aquatic environment, acute hazardCategory 1WarningH400: Very toxic to aquatic life[1]

Summary of Potential Health Effects:

  • Inhalation: May cause respiratory tract irritation.[2]

  • Skin Contact: May cause skin irritation.[2]

  • Eye Contact: May cause serious eye irritation.[2]

  • Ingestion: Toxic if swallowed.[1]

Handling and Storage Precautions

Adherence to strict laboratory safety protocols is mandatory when handling BZ-Phe-NH2.

Precautionary Statement CodeDescription
P261Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
P264Wash skin thoroughly after handling.[2]
P270Do not eat, drink or smoke when using this product.
P271Use only outdoors or in a well-ventilated area.[2]
P273Avoid release to the environment.[1]
P280Wear protective gloves/protective clothing/eye protection/face protection.[2]
P301 + P310IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.
P302 + P352IF ON SKIN: Wash with plenty of soap and water.[2]
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
P405Store locked up.[2]
P501Dispose of contents/container to an approved waste disposal plant.[2]

Storage Conditions:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents.

Experimental Protocols: General Handling of a Powdered Chemical

As no specific experimental protocols for BZ-Phe-NH2 were identified, this section provides a general methodology for the safe handling and preparation of a solution from a powdered chemical with the potential hazards listed above.

Objective: To safely weigh and dissolve a powdered chemical (e.g., BZ-Phe-NH2) to a desired concentration for experimental use.

Materials:

  • Chemical powder (BZ-Phe-NH2)

  • Appropriate solvent (e.g., DMSO, Ethanol)

  • Analytical balance

  • Weighing paper or boat

  • Spatula

  • Volumetric flask

  • Pipettes

  • Vortex mixer or sonicator

  • Personal Protective Equipment (PPE): safety glasses with side shields, lab coat, nitrile gloves.

Methodology:

  • Preparation and PPE: Don all required PPE before entering the designated chemical handling area. Ensure the chemical fume hood is operational.

  • Weighing:

    • Tare the analytical balance with the weighing boat.

    • Carefully transfer the desired amount of BZ-Phe-NH2 powder to the weighing boat using a clean spatula.

    • Record the exact weight.

  • Dissolution:

    • Transfer the weighed powder to the volumetric flask.

    • Add a small amount of the chosen solvent to the flask to dissolve the powder.

    • Use a vortex mixer or sonicator to aid dissolution if necessary.

    • Once dissolved, add the solvent to the calibration mark on the volumetric flask.

    • Invert the flask several times to ensure a homogenous solution.

  • Cleanup:

    • Clean the spatula and work area thoroughly.

    • Dispose of the weighing boat and any contaminated materials in the designated chemical waste container.

  • Storage of Solution:

    • Label the flask with the chemical name, concentration, solvent, and date of preparation.

    • Store the solution under appropriate conditions (e.g., protected from light, at a specific temperature).

Visualizations

General Laboratory Workflow for Handling Potentially Hazardous Powdered Chemicals

G General Laboratory Workflow for Handling Potentially Hazardous Powdered Chemicals cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Personal Protective Equipment prep_hood Verify Fume Hood Functionality prep_ppe->prep_hood prep_materials Gather All Necessary Materials prep_hood->prep_materials weigh Weigh Compound in Fume Hood prep_materials->weigh Proceed to handling dissolve Dissolve in Appropriate Solvent weigh->dissolve store Label and Store Solution Properly dissolve->store decontaminate Decontaminate Work Surfaces store->decontaminate After experiment dispose Dispose of Waste in Designated Containers decontaminate->dispose remove_ppe Remove PPE Correctly dispose->remove_ppe

Caption: A flowchart illustrating the key steps for safely handling a potentially hazardous powdered chemical in a laboratory setting.

Inferred Hazard Relationship Diagram

G Inferred Hazard Relationship for BZ-Phe-NH2 cluster_exposure Routes of Exposure cluster_effects Potential Health Effects substance BZ-Phe-NH2 ingestion Ingestion substance->ingestion inhalation Inhalation substance->inhalation skin_contact Skin Contact substance->skin_contact eye_contact Eye Contact substance->eye_contact toxicity Acute Toxicity (Toxic if swallowed) ingestion->toxicity resp_irrit Respiratory Irritation inhalation->resp_irrit skin_irrit Skin Irritation skin_contact->skin_irrit eye_irrit Serious Eye Irritation eye_contact->eye_irrit

Caption: A diagram showing the potential routes of exposure to BZ-Phe-NH2 and the corresponding inferred health hazards.

References

Protocols & Analytical Methods

Method

Application Notes and Protocols for Solid-Phase Peptide Synthesis Utilizing N-Benzoyl-L-phenylalaninamide (BZ-Phe-NH2)

For Researchers, Scientists, and Drug Development Professionals Introduction N-benzoyl-L-phenylalaninamide (BZ-Phe-NH2) is a modified amino acid derivative that serves as a valuable component in synthetic peptides, often...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzoyl-L-phenylalaninamide (BZ-Phe-NH2) is a modified amino acid derivative that serves as a valuable component in synthetic peptides, often utilized to cap the C-terminus. This modification can enhance the metabolic stability of peptides by protecting them from degradation by carboxypeptidases, thereby prolonging their biological activity. Additionally, the benzoyl group can influence the peptide's conformation and binding affinity to its target receptor.

These application notes provide a comprehensive overview and detailed protocols for the synthesis of peptides featuring a C-terminal N-benzoyl-L-phenylalaninamide moiety using standard Fmoc-based solid-phase peptide synthesis (SPPS). As direct incorporation of BZ-Phe-NH2 onto a resin is not feasible through standard methods, the protocols outlined below detail the synthesis of a peptide with L-phenylalaninamide at the C-terminus, followed by N-terminal benzoylation on the solid support prior to cleavage.

Core Principles

The synthesis of a peptide with a C-terminal BZ-Phe-NH2 moiety via SPPS involves a multi-step process that leverages established Fmoc chemistry. The general workflow begins with the immobilization of the first amino acid onto a solid support (resin), followed by sequential cycles of deprotection and coupling of subsequent amino acids. The key modification to achieve the desired C-terminal structure is performed on-resin.

The process can be summarized as follows:

  • Resin Selection and Preparation : A resin suitable for generating a C-terminal amide, such as a Rink Amide resin, is selected. The resin is swelled in an appropriate solvent to allow for efficient diffusion of reagents.

  • Fmoc-L-Phenylalanine Coupling : The first amino acid, Fmoc-L-Phe-OH, is coupled to the deprotected resin.

  • Peptide Chain Elongation : The peptide chain is extended by repeated cycles of Fmoc deprotection and coupling of the succeeding Fmoc-protected amino acids.

  • N-Terminal Benzoylation : Following the final amino acid coupling and subsequent Fmoc deprotection, the free N-terminal amine of the peptide-resin is acylated with benzoic acid.

  • Cleavage and Deprotection : The completed peptide is cleaved from the resin, with simultaneous removal of side-chain protecting groups, using a strong acid cocktail.

  • Purification and Analysis : The crude peptide is purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity is confirmed by mass spectrometry.

Experimental Protocols

Protocol 1: Manual Solid-Phase Synthesis of a Peptide with C-Terminal BZ-Phe-NH2

This protocol describes the manual synthesis of a model peptide with the structure: [Example Peptide Sequence]-Phe-NH-BZ.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • OxymaPure® or Hydroxybenzotriazole (HOBt)

  • Benzoic acid

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water (HPLC grade)

  • Diethyl ether (cold)

Procedure:

  • Resin Swelling:

    • Place the Rink Amide resin in a reaction vessel.

    • Add DMF to swell the resin for at least 30 minutes.

    • Drain the DMF.

  • Initial Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.

    • Add a fresh 20% piperidine in DMF solution and agitate for an additional 15 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Coupling of the First Amino Acid (Fmoc-Phe-OH):

    • In a separate vial, dissolve Fmoc-Phe-OH (3 eq.), DIC (3 eq.), and OxymaPure® (3 eq.) in DMF.

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Perform a Kaiser test to ensure complete coupling (a negative result indicates no free primary amines).

    • Wash the resin with DMF (3 times) and DCM (3 times).

  • Peptide Chain Elongation:

    • Repeat the Fmoc deprotection step as described in step 2.

    • Couple the next Fmoc-protected amino acid as described in step 3.

    • Continue this cycle of deprotection and coupling until the desired peptide sequence is assembled.

  • Final Fmoc Deprotection:

    • After the final amino acid has been coupled, perform the Fmoc deprotection as described in step 2.

  • On-Resin N-Terminal Benzoylation:

    • Prepare a solution of benzoic acid (5 eq.), DIC (5 eq.), and OxymaPure® (5 eq.) in DMF.

    • Add the solution to the peptide-resin with the free N-terminus.

    • Add DIPEA (10 eq.) to the reaction mixture.

    • Agitate for 2-4 hours at room temperature.

    • Perform a Kaiser test to confirm complete acylation.

    • Wash the resin extensively with DMF (5 times) and DCM (5 times), followed by methanol (3 times), and dry the resin under vacuum.

  • Cleavage and Deprotection:

    • Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).

    • Add the cleavage cocktail to the dried resin.

    • Agitate at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Wash the resin with a small amount of fresh cleavage cocktail.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the peptide pellet under vacuum.

    • Purify the peptide by RP-HPLC and confirm its identity by mass spectrometry.

Quantitative Data Summary

The efficiency of each step is critical for the final yield and purity of the target peptide. The following table provides expected ranges for key quantitative parameters in a typical synthesis.

ParameterTypical ValueMethod of Determination
Resin Loading0.4 - 0.8 mmol/gUV-Vis spectroscopy of Fmoc cleavage
Coupling Efficiency>99%Kaiser test (qualitative), HPLC of cleaved peptide (quantitative)
Benzoylation Efficiency>98%Kaiser test (qualitative), HPLC/MS of final product
Final Purity (Crude)60 - 85%RP-HPLC
Final Purity (Purified)>95%RP-HPLC
Overall Yield15 - 40%Mass of purified peptide

Visualizations

Workflow for SPPS of a C-Terminally Benzoylated Peptide

SPPS_Workflow start Start: Rink Amide Resin swell Swell Resin (DMF) start->swell deprotect1 Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 couple_phe Couple Fmoc-Phe-OH deprotect1->couple_phe elongation Peptide Chain Elongation (Deprotection/Coupling Cycles) couple_phe->elongation deprotect_final Final Fmoc Deprotection elongation->deprotect_final benzoylation N-Terminal Benzoylation (Benzoic Acid) deprotect_final->benzoylation cleavage Cleavage & Deprotection (TFA Cocktail) benzoylation->cleavage purification Purification (RP-HPLC) cleavage->purification end_product Final Product: Peptide-Phe-NH-BZ purification->end_product

Caption: Workflow for the synthesis of a C-terminally benzoylated peptide.

Logical Diagram of the Benzoylation Step

Benzoylation_Logic input Peptide-Resin with Free N-Terminus process On-Resin Acylation (2-4 hours, RT) input->process reagents Reagents: - Benzoic Acid - DIC/OxymaPure® - DIPEA - DMF reagents->process monitoring Monitor with Kaiser Test process->monitoring wash Wash Resin (DMF, DCM, MeOH) monitoring->wash Negative Result output Benzoylated Peptide-Resin wash->output

Caption: Logical steps for the on-resin N-terminal benzoylation reaction.

Application

Application Notes and Protocols for N-Terminal Protecting Groups in Peptide Chemistry

A Note on BZ-Phe-NH2: Extensive research indicates that N-benzoyl-L-phenylalaninamide (BZ-Phe-NH2) is not a recognized or utilized N-terminal protecting group in standard peptide chemistry. The benzoyl (Bz) group, in gen...

Author: BenchChem Technical Support Team. Date: December 2025

A Note on BZ-Phe-NH2: Extensive research indicates that N-benzoyl-L-phenylalaninamide (BZ-Phe-NH2) is not a recognized or utilized N-terminal protecting group in standard peptide chemistry. The benzoyl (Bz) group, in general, is considered too stable for the protection of α-amino groups in stepwise peptide synthesis due to the harsh conditions required for its removal, which can compromise the integrity of the peptide backbone.

Therefore, these application notes will focus on the two most widely used and well-documented N-terminal protecting groups in solid-phase peptide synthesis (SPPS): Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butyloxycarbonyl) . These protecting groups form the basis of the two primary orthogonal strategies in modern peptide synthesis.

The Fmoc (9-fluorenylmethyloxycarbonyl) Strategy

The Fmoc/tBu (tert-butyl) strategy is the most common approach in modern solid-phase peptide synthesis.[1][2] It is characterized by its orthogonality, where the temporary Nα-Fmoc group is cleaved under mild basic conditions, while the permanent side-chain protecting groups (typically tBu-based) are removed with strong acid during the final cleavage from the resin.[1] This approach is favored for its milder deprotection conditions, making it suitable for the synthesis of a wide range of peptides, including those with sensitive modifications like phosphorylation or glycosylation.[2]

Data Presentation: Fmoc Protecting Group
ParameterCondition/ReagentTimeNotes
Nα-Fmoc Deprotection 20-40% Piperidine in DMF2 x 2-10 minThe first treatment is often shorter (e.g., 3 min) followed by a longer one (e.g., 7-15 min).[3][4]
2% DBU / 2% Piperidine in DMF2 x 2-5 minA stronger base, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene), can accelerate deprotection but may increase side reactions.[5]
Coupling (Activation) HBTU/HCTU/HATU with DIPEA (or Collidine) in DMF1-2 hoursStandard and efficient coupling reagents.[6][7]
DIC/Oxyma in DMF1-2 hoursMinimizes racemization, especially for sensitive amino acids like Cysteine and Histidine.
Final Cleavage & Side-Chain Deprotection Reagent K: TFA/H₂O/Phenol/Thioanisole/EDT (82.5:5:5:5:2.5)2-4 hoursFor peptides with sensitive residues (Cys, Met, Trp, Tyr).
TFA/TIS/H₂O (95:2.5:2.5)2-4 hoursA common and less odorous cocktail for many standard peptides.[8]
Experimental Protocols: Fmoc-SPPS

Protocol 1: Standard Fmoc-SPPS Cycle

This protocol outlines a single cycle of amino acid addition in Fmoc-based solid-phase peptide synthesis.

  • Resin Swelling:

    • Place the appropriate resin (e.g., Rink Amide for peptide amides, Wang for peptide acids) in a reaction vessel.

    • Add N,N-Dimethylformamide (DMF) to swell the resin for at least 30-60 minutes with gentle agitation.[9]

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add a solution of 20% piperidine in DMF to the resin.

    • Agitate for 3 minutes and drain the solution.[3]

    • Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes.[3]

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[3]

  • Amino Acid Coupling:

    • In a separate vial, dissolve the next Fmoc-protected amino acid (3-5 equivalents) and a coupling reagent (e.g., HCTU, 3-5 equivalents) in DMF.[7]

    • Add a tertiary base such as N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution to activate it.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

    • Monitor the reaction completion using a qualitative method like the Kaiser (ninhydrin) test. A negative test indicates a complete reaction.

    • Drain the coupling solution and wash the resin with DMF (3-5 times).

  • Repeat:

    • Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.

Protocol 2: Final Cleavage and Deprotection

  • Resin Preparation:

    • After the final coupling step, perform a final Fmoc deprotection (Protocol 1, step 2).

    • Wash the peptide-resin with DMF, followed by dichloromethane (DCM), and dry thoroughly under vacuum.[8]

  • Cleavage:

    • In a well-ventilated fume hood, add a freshly prepared cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) to the dried resin (approx. 10 mL per gram of resin).[9]

    • Allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.[9]

  • Peptide Precipitation and Isolation:

    • Filter the cleavage mixture to separate the resin, collecting the filtrate.

    • Add the TFA filtrate dropwise into a centrifuge tube containing cold diethyl ether (at least 10 times the volume of the filtrate).[8]

    • Incubate at -20°C for at least 1 hour to maximize peptide precipitation.

    • Centrifuge the mixture to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times.

    • Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-phase HPLC.

Visualization: Fmoc-SPPS Workflow

Fmoc_SPPS_Workflow cluster_cycle Fmoc-SPPS Cycle (Repeated) node_deprotection Fmoc Deprotection (20% Piperidine/DMF) node_wash1 Wash (DMF) node_deprotection->node_wash1 Remove Piperidine node_coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) node_wash1->node_coupling Prepare for Coupling node_wash2 Wash (DMF) node_coupling->node_wash2 Remove Excess Reagents node_wash2->node_deprotection Start Next Cycle node_final_cleavage Final Cleavage & Side-Chain Deprotection (TFA Cocktail) node_wash2->node_final_cleavage After Final AA node_start Start: Swollen Resin node_start->node_deprotection node_end End: Crude Peptide node_final_cleavage->node_end

Caption: The cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

The Boc (tert-butyloxycarbonyl) Strategy

The Boc/Bzl (benzyl) strategy is the classic method for SPPS, pioneered by Bruce Merrifield.[10] This approach uses the acid-labile Boc group for temporary Nα-protection, which is removed with a moderate acid like trifluoroacetic acid (TFA). The permanent side-chain protecting groups (benzyl-based) and the resin linkage require a much stronger acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), for final cleavage.[10][11] While less common now due to the harsh final cleavage conditions, the Boc strategy is still valuable, particularly for synthesizing long or hydrophobic peptides where aggregation can be an issue during Fmoc-SPPS.[12][]

Data Presentation: Boc Protecting Group
ParameterCondition/ReagentTimeNotes
Nα-Boc Deprotection 25-50% TFA in DCM1 x 1-2 min (pre-wash)\n1 x 20-30 minA two-step deprotection is common.[14][15]
4M HCl in Dioxane20-30 minAn alternative to TFA.[15]
Neutralization 5-10% DIPEA in DCM or DMF2 x 1-2 minRequired to deprotonate the N-terminal ammonium salt before coupling.[11]
Coupling (Activation) HBTU/HOBt with DIPEA in DMF1-2 hoursIn-situ neutralization protocols are often used.[10]
DIC/HOBt in DCM/DMF1-2 hoursA classic and cost-effective coupling method.
Final Cleavage & Side-Chain Deprotection Anhydrous HF with scavengers (e.g., anisole)1-2 hours at 0°CRequires specialized, corrosion-resistant apparatus.[10]
TFMSA/TFA with scavengers1-2 hours at 0°CAn alternative to HF, though still a very strong acid.[14]
Experimental Protocols: Boc-SPPS

Protocol 3: Standard Boc-SPPS Cycle

  • Resin Swelling:

    • Swell the appropriate resin (e.g., Merrifield for peptide acids, MBHA for peptide amides) in Dichloromethane (DCM) for 30-60 minutes.[10]

    • Drain the DCM.

  • Boc Deprotection:

    • Add a solution of 50% TFA in DCM to the resin and agitate for 1-2 minutes. Drain.[14]

    • Add a fresh portion of 50% TFA in DCM and agitate for 20-30 minutes.[14]

    • Drain the solution and wash the resin with DCM (3-5 times) and isopropanol (2 times) to remove residual acid.

  • Neutralization:

    • Add a solution of 5-10% DIPEA in DCM to the resin and agitate for 2 minutes. Drain.[10]

    • Repeat the neutralization step.

    • Wash the resin with DCM (3-5 times) to remove excess base.

  • Amino Acid Coupling:

    • In a separate vial, dissolve the Nα-Boc protected amino acid (2-4 equivalents) and a coupling agent (e.g., HBTU, 2-4 equivalents) in DMF or a DCM/DMF mixture.

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Add DIPEA (4-6 equivalents) to initiate coupling.

    • Agitate for 1-2 hours and monitor for completion with the Kaiser test.

    • Drain the coupling solution and wash the resin with DMF and DCM.

  • Repeat:

    • Repeat steps 2-4 for each subsequent amino acid.

Protocol 4: Final HF Cleavage and Deprotection

CAUTION: Anhydrous Hydrogen Fluoride (HF) is extremely corrosive and toxic. This procedure must be performed by trained personnel in a specialized HF cleavage apparatus within a certified fume hood.

  • Resin Preparation:

    • Wash the final peptide-resin with DCM and dry it completely under high vacuum.[10]

  • HF Cleavage:

    • Place the dried peptide-resin in the HF reaction vessel.

    • Add appropriate scavengers (e.g., anisole, p-cresol) to the vessel.

    • Cool the reaction vessel to 0°C.

    • Carefully condense anhydrous HF into the vessel.

    • Stir the mixture at 0°C for 1-2 hours.[10]

  • Peptide Precipitation and Isolation:

    • Remove the HF by evaporation under a stream of nitrogen.

    • Wash the resin and cleaved peptide mixture with cold diethyl ether to precipitate the crude peptide.

    • Filter to collect the crude peptide.

    • Wash the peptide thoroughly with cold diethyl ether to remove scavengers.

    • Dry the crude peptide under vacuum.

Visualization: Boc-SPPS Workflow

Boc_SPPS_Workflow cluster_cycle Boc-SPPS Cycle (Repeated) node_deprotection Boc Deprotection (50% TFA/DCM) node_wash1 Wash (DCM/IPA) node_deprotection->node_wash1 node_neutralization Neutralization (DIPEA/DCM) node_wash1->node_neutralization node_wash2 Wash (DCM) node_neutralization->node_wash2 node_coupling Amino Acid Coupling (Boc-AA-OH, Activator, Base) node_wash2->node_coupling node_wash3 Wash (DMF/DCM) node_coupling->node_wash3 node_wash3->node_deprotection Start Next Cycle node_final_cleavage Final Cleavage & Side-Chain Deprotection (Anhydrous HF) node_wash3->node_final_cleavage After Final AA node_start Start: Swollen Resin node_start->node_deprotection node_end End: Crude Peptide node_final_cleavage->node_end

Caption: The cyclical workflow of Boc-based Solid-Phase Peptide Synthesis (SPPS).

References

Method

Application Note and Protocol: High-Performance Liquid Chromatography (HPLC) Purification of BZ-Phe-NH2 Containing Peptides

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a detailed protocol for the purification of synthetic peptides containing a C-terminal benzoyl-phenylalanine-amide (BZ-Phe-N...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the purification of synthetic peptides containing a C-terminal benzoyl-phenylalanine-amide (BZ-Phe-NH2). The incorporation of the BZ-Phe-NH2 moiety significantly increases the hydrophobicity of peptides, presenting unique challenges for purification. This protocol outlines a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method, including sample preparation, column selection, mobile phase optimization, and gradient development to achieve high purity of the target peptide.

Introduction

Synthetic peptides are crucial tools in biochemical research and drug development. Chemical modifications are often introduced to enhance their therapeutic properties, such as stability, bioavailability, and receptor affinity. The benzoyl (BZ) group attached to a C-terminal phenylalanine-amide (Phe-NH2) is one such modification that increases the peptide's hydrophobicity. While this can be beneficial for biological activity, it often complicates purification due to poor solubility in aqueous solutions and strong retention on reversed-phase columns.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most powerful technique for the purification of synthetic peptides.[1][2][3] It separates molecules based on their hydrophobicity through differential partitioning between a non-polar stationary phase and a polar mobile phase.[4][5] For highly hydrophobic peptides, such as those containing BZ-Phe-NH2, careful optimization of HPLC parameters is critical to achieve efficient separation from impurities generated during solid-phase peptide synthesis (SPPS).[2] These impurities may include deletion sequences, truncated peptides, and by-products from the cleavage of protecting groups.[2]

This application note details a systematic approach to developing an effective RP-HPLC purification protocol for BZ-Phe-NH2 containing peptides, ensuring high purity and recovery.

Experimental Protocol

Materials and Reagents
  • Crude synthetic BZ-Phe-NH2 containing peptide

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA), HPLC-grade

  • Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF) for initial sample dissolution

  • 0.22 µm syringe filters

Instrumentation
  • A preparative or semi-preparative HPLC system equipped with a gradient pump, an autosampler (or manual injector), a UV detector, and a fraction collector.

  • Analytical HPLC system for purity analysis of collected fractions.

Sample Preparation

Due to the high hydrophobicity of BZ-Phe-NH2 peptides, solubility can be a significant challenge.

  • Initial Dissolution: Dissolve the crude lyophilized peptide in a minimal amount of a strong organic solvent such as DMSO or DMF.

  • Aqueous Dilution: Slowly add the HPLC mobile phase A (see section 2.5) to the dissolved peptide solution with vortexing to the desired final concentration (typically 1-10 mg/mL). The final concentration of the organic dissolution solvent should be kept to a minimum to ensure proper binding to the column.

  • Filtration: Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection.

HPLC Column Selection

The choice of the stationary phase is crucial for the successful separation of hydrophobic peptides.

  • Stationary Phase: A C18 stationary phase is the standard for peptide purification.[2] For highly hydrophobic peptides, a C4 or C8 column can also be effective as they are less retentive.

  • Pore Size: Wide-pore silica (300 Å) is recommended for peptides to allow for better interaction with the stationary phase.[6]

  • Particle Size: For preparative separations, particle sizes of 5-10 µm are common.

Table 1: Recommended HPLC Columns for BZ-Phe-NH2 Peptide Purification

ParameterAnalytical ColumnSemi-Preparative/Preparative Column
Stationary Phase C18, C8, or C4C18, C8, or C4
Particle Size 3.5 - 5 µm5 - 10 µm
Pore Size 300 Å300 Å
Inner Diameter 4.6 mm10 - 50 mm
Length 150 - 250 mm150 - 250 mm
Mobile Phase Preparation

The mobile phase typically consists of an aqueous component (A) and an organic component (B). An ion-pairing agent is added to improve peak shape and resolution.

  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN).

Trifluoroacetic acid (TFA) acts as an ion-pairing agent, which helps to improve peak symmetry for basic peptides and maximize the retention of acidic peptides.[7]

HPLC Purification Method

A gradient elution, where the concentration of the organic mobile phase is gradually increased, is almost always used for peptide separations.[6]

  • Method Development on an Analytical Scale: It is highly recommended to first optimize the separation on an analytical column with the same packing material as the preparative column.[7] This allows for rapid determination of the optimal gradient.

    • Inject a small amount of the prepared sample.

    • Run a broad scouting gradient (e.g., 5-95% B over 30 minutes) to determine the approximate elution time of the target peptide.

  • Preparative Gradient Optimization: Based on the analytical run, a shallower, more focused gradient should be designed for the preparative separation to maximize resolution.

    • The gradient should start at least 5% below the elution concentration of the target peptide and end about 5-10% above it.

    • A shallow gradient of 0.5-1% B per minute is often effective for separating closely eluting impurities.[8]

Table 2: Example HPLC Gradient for BZ-Phe-NH2 Peptide Purification

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
020.07030
520.07030
3520.04060
4020.0595
4520.0595
4620.07030
5520.07030

Note: The flow rate should be adjusted based on the column diameter.

Detection and Fraction Collection
  • Detection: Monitor the elution profile at 214 nm and 280 nm. The peptide bond absorbs strongly at 214 nm, while aromatic residues like phenylalanine and the benzoyl group will absorb at 280 nm.

  • Fraction Collection: Collect fractions corresponding to the main peak. It is advisable to collect narrow fractions across the peak to isolate the purest portions.

Post-Purification Processing
  • Purity Analysis: Analyze the collected fractions using analytical RP-HPLC to determine the purity of each fraction.

  • Pooling: Combine the fractions that meet the desired purity level.

  • Lyophilization: Freeze-dry the pooled fractions to obtain the purified peptide as a stable, fluffy powder. Purified peptides in solution can degrade, so prompt lyophilization is recommended.[7]

Data Presentation and Visualization

Workflow Diagram

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification dissolve Dissolve Crude Peptide in DMSO/DMF dilute Dilute with Mobile Phase A dissolve->dilute filter Filter Sample (0.22 µm) dilute->filter inject Inject Sample onto Preparative Column filter->inject gradient Run Optimized Gradient Elution inject->gradient detect UV Detection (214/280 nm) gradient->detect collect Fraction Collection detect->collect analyze Analyze Fraction Purity (Analytical HPLC) collect->analyze pool Pool High-Purity Fractions analyze->pool lyophilize Lyophilize to Obtain Pure Peptide Powder pool->lyophilize

Caption: Workflow for the purification of BZ-Phe-NH2 containing peptides.

Troubleshooting

Table 3: Common Issues and Solutions in Hydrophobic Peptide Purification

IssuePossible CauseRecommended Solution
Poor Solubility of Crude Peptide High hydrophobicity of the BZ-Phe-NH2 moiety.Use minimal DMSO/DMF for initial dissolution. Consider using alternative solvents like hexafluoroisopropanol (HFIP) for highly problematic peptides.
Broad or Tailing Peaks Secondary interactions with the stationary phase; column overloading.Ensure 0.1% TFA is present in both mobile phases. Reduce sample load.
Peptide Elutes Very Late or Not at All Peptide is too hydrophobic for the selected column and gradient.Switch to a less retentive column (e.g., C8 or C4). Increase the final percentage of acetonitrile in the gradient. Consider adding a small percentage of isopropanol to Mobile Phase B to increase its eluotropic strength.
Poor Resolution of Impurities Gradient is too steep.Decrease the gradient slope (e.g., 0.5% B/min).
Low Recovery Irreversible adsorption to the column; precipitation on the column.Ensure the sample is fully dissolved before injection. A column wash with a very strong solvent (e.g., 100% isopropanol) might be necessary.

Conclusion

The purification of peptides containing the hydrophobic BZ-Phe-NH2 modification requires a carefully optimized RP-HPLC protocol. The key challenges of poor solubility and strong retention can be overcome by appropriate sample preparation, selection of a suitable stationary phase, and the development of a shallow, focused elution gradient. By following the detailed steps outlined in this application note, researchers can achieve high purity and good recovery of their target BZ-Phe-NH2 containing peptides, which is essential for their use in research and drug development.

References

Application

Application Note: Quantitative Mass Spectrometry Analysis of Peptides Modified with Benzoyl-Phenylalanine (BZ-Phe-NH2)

Audience: Researchers, scientists, and drug development professionals. Introduction: Photo-affinity labeling combined with mass spectrometry has become an indispensable tool for identifying and characterizing protein-pro...

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Photo-affinity labeling combined with mass spectrometry has become an indispensable tool for identifying and characterizing protein-protein interactions (PPIs) and for structural biology studies. Benzoyl-phenylalanine (BZ-Phe), a photo-reactive analog of phenylalanine, is widely used as a photo-cross-linker. When incorporated into a peptide, such as at the C-terminus with an amide modification (BZ-Phe-NH2), it can be activated by UV light to form a covalent bond with interacting molecules in close proximity.[1][2] This application note provides a detailed protocol for the mass spectrometry-based analysis of peptides containing BZ-Phe-NH2, focusing on a cross-linking mass spectrometry (XL-MS) workflow. The protocol covers sample preparation, enrichment of cross-linked peptides, LC-MS/MS analysis, and data interpretation, providing a robust framework for investigating PPIs.[3][4][5]

Experimental Workflow & Signaling Pathways

The overall workflow for analyzing BZ-Phe-NH2 modified peptides involves several key stages: photo-cross-linking, proteolytic digestion, enrichment of the cross-linked products, and finally, analysis by tandem mass spectrometry.[4][5][6] The resulting data provides distance restraints that can be used to model the three-dimensional structure of protein complexes.[3][6]

XLMS_Workflow cluster_prep 1. Sample Preparation & Cross-Linking cluster_separation 2. Enrichment cluster_analysis 3. MS Analysis cluster_data 4. Data Interpretation start Protein Complex with BZ-Phe-NH2 Peptide Probe uv_crosslink UV Light Activation (~365 nm) Covalent Photo-Cross-linking start->uv_crosslink denature Denaturation, Reduction (DTT), and Alkylation (IAA) uv_crosslink->denature digest Proteolytic Digestion (e.g., Trypsin) denature->digest enrich Enrichment of Cross-linked Peptides (Size Exclusion or Strong Cation Exchange Chromatography) digest->enrich lcms nano-HPLC/nano-ESI-MS/MS enrich->lcms ms1 MS1 Full Scan (Detect Precursor Ions) lcms->ms1 ms2 MS/MS Fragmentation (HCD/ETD) (Generate Fragment Ions for Sequencing) ms1->ms2 Isolate & Fragment db_search Database Search using XL-MS Software (e.g., MeroX, xQuest, pLink) ms2->db_search identification Identify Cross-linked Peptide Pairs (Cross-link Spectral Matches - CSMs) db_search->identification quant Quantitative Analysis (e.g., DIA-QCLMS) identification->quant modeling Generate Distance Restraints for Structural Modeling identification->modeling

Caption: General workflow for photo-cross-linking mass spectrometry (Photo-XL-MS).

Detailed Experimental Protocols

This section outlines the methodologies for the key experiments involved in the analysis of peptides cross-linked via BZ-Phe-NH2.

Protocol 1: Photo-Cross-Linking and Sample Preparation
  • Protein Sample Preparation : Prepare the purified protein or protein complex containing the BZ-Phe-NH2 peptide in a suitable, non-reactive buffer (e.g., HEPES or PBS).[7] Ensure the sample is free of detergents or stabilizers like glycerol, which can interfere with mass spectrometry analysis.[8]

  • UV Activation : Place the sample in a UV-transparent container on ice. Irradiate the sample with UV light at ~365 nm for a predetermined time (e.g., 15-60 minutes) to activate the benzophenone moiety and induce cross-linking.[1] The optimal exposure time should be determined empirically.

  • Denaturation, Reduction, and Alkylation :

    • Add urea or guanidinium chloride to a final concentration of 8 M to denature the proteins.

    • Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 37°C for 30-60 minutes to reduce disulfide bonds.[7]

    • Cool the sample to room temperature and add iodoacetamide (IAA) to a final concentration of 50 mM. Incubate in the dark for 30 minutes to alkylate cysteine residues.[7]

    • Quench excess IAA by adding DTT to a final concentration of 40 mM.

  • Proteolytic Digestion :

    • Dilute the sample with a digestion buffer (e.g., 50 mM ammonium bicarbonate) to reduce the denaturant concentration (e.g., < 1 M urea).

    • Add a protease, such as sequencing-grade trypsin, at a 1:20 to 1:50 enzyme-to-protein ratio (w/w).[7]

    • Incubate overnight at 37°C.[7]

    • Stop the digestion by adding formic acid or trifluoroacetic acid (TFA) to a final concentration of 1-5%, lowering the pH to 2-3.[7][8]

Protocol 2: Enrichment of Cross-Linked Peptides

Cross-linked peptides are typically low in abundance compared to linear (non-cross-linked) peptides.[9] Therefore, an enrichment step is crucial for their successful identification.[1][5]

  • Sample Desalting : Before enrichment, desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge to remove salts and other contaminants.

  • Size Exclusion Chromatography (SEC) :

    • Resuspend the dried, desalted peptides in the SEC mobile phase (e.g., 30% acetonitrile / 0.1% TFA).[9]

    • Inject the sample onto an equilibrated SEC column (e.g., Superdex Peptide).[9]

    • Collect fractions corresponding to higher molecular weight species, which are enriched in cross-linked peptides.[9]

    • Dry the collected fractions using a vacuum centrifuge.

Protocol 3: LC-MS/MS Analysis
  • Sample Resuspension : Reconstitute the enriched peptide fractions in a buffer suitable for LC-MS, typically 2-5% acetonitrile with 0.1% formic acid.[9]

  • Liquid Chromatography (LC) :

    • Load the sample onto a reversed-phase nano-LC column (e.g., C18).

    • Elute peptides using a gradient of increasing acetonitrile concentration. The gradient should be optimized to achieve good separation of the complex peptide mixture.[1]

  • Mass Spectrometry (MS) :

    • The LC eluent is introduced into the mass spectrometer via electrospray ionization (ESI).[10]

    • The mass spectrometer should be operated in a data-dependent acquisition (DDA) mode.[10]

    • MS1 Scan : Acquire full scan mass spectra to detect the m/z of eluting precursor ions. Precursor ions with charge states of 3+ and higher are often prioritized as they are more likely to be cross-linked peptides.[1]

    • MS/MS Scan : Sequentially isolate and fragment the most intense precursor ions from the MS1 scan using a fragmentation method like Higher-energy Collisional Dissociation (HCD) or Electron Transfer Dissociation (ETD).[3] HCD is effective for fragmenting the peptide backbone, while ETD can be advantageous for preserving labile modifications.[3]

    • Acquire the fragment ion spectra (MS/MS spectra), which will be used for peptide sequencing.[11][12]

Data Analysis and Interpretation

  • Database Searching : The acquired MS/MS spectra are searched against a protein sequence database using specialized software designed for cross-linked peptide identification (e.g., MeroX, xQuest, pLink).[5] This software can identify spectra that originate from two covalently linked peptide chains.

  • Scoring and Validation : The software assigns a score to each cross-link spectrum match (CSM) based on the number and quality of matched fragment ions. A false discovery rate (FDR) analysis is performed to ensure the statistical significance of the identifications.[3][5]

  • Quantitative Analysis : For quantitative studies, a data-independent acquisition (DIA) approach can be employed (photo-DIA-QCLMS).[1] This method allows for the systematic quantification of cross-link abundances across different experimental conditions, revealing changes in protein conformation or interaction.[1]

Representative Quantitative Data

The following table shows a representative summary of quantitative data that could be obtained from a photo-DIA-QCLMS experiment comparing a protein complex under two conditions (e.g., with and without a small molecule inhibitor). The values are for illustrative purposes only.

Cross-Linked Residue PairPeptide 1 SequencePeptide 2 SequenceScoreFold Change (Condition 2 vs 1)p-value
ProteinA (K121) - ProteinB (Y250)VTLK(121)DLMQRGFY(250)IPVEK254.3-2.50.001
ProteinA (K121) - ProteinA (S180)VTLK(121)DLMQRAGS(180)FVENPR198.71.10.450
ProteinC (N-term) - ProteinB (F251)(N-term)MDAQTRFY(251)IPVEK175.4-3.1< 0.001
ProteinB (K301) - ProteinD (E55)WLLK(301)AAGTRDFE(55)MLNPTYR150.91.00.912

Table Interpretation:

  • Cross-Linked Residue Pair: Shows the specific amino acid residues on the proteins that were covalently linked by the BZ-Phe probe.

  • Score: A measure of confidence in the identification of the cross-linked peptide pair.

  • Fold Change: Indicates the relative abundance of the cross-link in Condition 2 compared to Condition 1. A negative value (e.g., -2.5) suggests the interaction is significantly disrupted in Condition 2.

  • p-value: Statistical significance of the observed fold change.

References

Method

Application Notes and Protocols for Enzymatic Cleavage Assays Using BZ-Phe-NH2 Substrates

For Researchers, Scientists, and Drug Development Professionals Introduction Nα-Benzoyl-L-phenylalanine amide (BZ-Phe-NH2) and its derivatives are valuable substrates for assaying the activity of various proteases. These...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nα-Benzoyl-L-phenylalanine amide (BZ-Phe-NH2) and its derivatives are valuable substrates for assaying the activity of various proteases. These non-fluorogenic or non-chromogenic substrates are typically used in coupled assays where the product of the enzymatic cleavage is detected following a secondary reaction, or by monitoring the consumption of the substrate by methods such as HPLC. However, the core of these assays lies in the specific interaction between the enzyme and the BZ-Phe-NH2 substrate. This document provides detailed application notes and protocols for utilizing BZ-Phe-NH2 and similar substrates in enzymatic cleavage assays for several key proteases.

Applicable Enzymes and Their Relevance

Several classes of proteases can be assayed using Nα-acyl-L-phenylalanine amide substrates. The benzoyl group mimics the P2 residue of a natural substrate, while the phenylalanine residue fits into the S1 pocket of these enzymes.

  • Papain: A cysteine protease found in papaya, papain is widely used in various industrial and research applications. It exhibits broad substrate specificity and can be effectively assayed using BZ-Phe-NH2 analogs. Papain is involved in signaling pathways related to inflammation and metabolism, such as the AMPK signaling pathway.[1][2]

  • Trypsin: A serine protease found in the digestive system, trypsin plays a crucial role in protein digestion. It specifically cleaves peptide chains at the carboxyl side of lysine or arginine residues. While BZ-Phe-NH2 is not a classic trypsin substrate, related compounds with arginine or lysine mimics are used. Trypsin is a key activator of Protease-Activated Receptors (PARs), particularly PAR2, initiating intracellular signaling cascades.[3][4][5]

  • Cathepsins (B and L): These are lysosomal cysteine proteases involved in protein turnover. Their activity is often upregulated in various diseases, including cancer, making them important therapeutic targets. Cathepsins, particularly Cathepsin B, play a significant role in the degradation of the extracellular matrix (ECM), a process crucial for tumor invasion and metastasis.[6][7][8] Cathepsin L is also implicated in various cellular processes, including metabolic regulation.[3]

Quantitative Data

The following tables summarize the kinetic parameters for the enzymatic cleavage of BZ-Phe-NH2 analogous substrates by papain, trypsin, and cathepsin L, as well as the activity of cathepsin B on relevant physiological substrates.

Table 1: Kinetic Parameters for Papain-mediated Cleavage of Nα-Benzoyl-arginine-p-nitroanilide (BAPNA) *

Organic Cosolvent (10% v/v)Km (mM)Vmax (µM/min)Catalytic Efficiency (kcat/Km) (% of control)
None (Control)0.85 ± 0.071.25 ± 0.04100
Methanol1.21 ± 0.111.28 ± 0.0572.1
Ethanol1.35 ± 0.131.29 ± 0.0665.2
Acetonitrile1.62 ± 0.151.05 ± 0.0544.2
DMSO0.92 ± 0.081.20 ± 0.0488.9

*Data obtained from studies on Nα-Benzoyl-arginine-p-nitroanilide (BAPNA), a structurally similar substrate to BZ-Phe-NH2.[9]

Table 2: Kinetic Parameters for Trypsin-mediated Cleavage of Acyl-Arginyl-p-Nitroanilides *

SubstrateKm (mM)kcat (s-1)kcat/Km (M-1s-1)
Benzoyl-Arg-pNA0.211.88,571
Octanoyl-Arg-pNA0.053.570,000
Acetyl-Phe-Gly-Arg-pNA0.152.516,667
Benzoyl-Pro-Phe-Arg-pNA0.0310.2340,000

*Data from studies on various acyl-arginyl-p-nitroanilides, demonstrating the influence of the N-acyl group on trypsin kinetics.[10]

Table 3: Kinetic Parameters for Cathepsin L-mediated Cleavage of Z-Phe-Arg-AMC *

ParameterValue
Km0.77 µM
kcat1.5 s-1

*Data obtained using the fluorogenic substrate Z-Phe-Arg-AMC.[11]

Table 4: Degradation of Extracellular Matrix Proteins by Human Cathepsin B *

SubstrateObservation
Type IV CollagenDegraded at both acidic (pH 5.0) and neutral (pH 7.4) conditions at 25°C.
LamininDegraded at both acidic and neutral pH, yielding multiple fragments.
FibronectinDegraded at both acidic and neutral pH, yielding various degradation products.

*Cathepsin B from normal and tumor tissues exhibited similar degradation patterns for these ECM components.[6][7]

Experimental Protocols

Protocol 1: General Spectrophotometric Assay for Protease Activity using an Adapted Method

This protocol is a general guideline for a continuous spectrophotometric assay adapted for BZ-Phe-NH2, where the cleavage of the amide bond can be indirectly monitored. This often requires a coupled enzyme system where the ammonia released is used in a reaction that produces a detectable change in absorbance (e.g., using glutamate dehydrogenase).

Materials:

  • Enzyme of interest (Papain, Trypsin, Cathepsin B, or Cathepsin L)

  • BZ-Phe-NH2 substrate solution (dissolved in an appropriate solvent like DMSO)

  • Assay Buffer (specific to the enzyme, see below)

  • Coupled enzyme system reagents (e.g., α-ketoglutarate, NADH, L-glutamate dehydrogenase)

  • 96-well microplate

  • Spectrophotometer capable of reading absorbance at 340 nm

Enzyme-Specific Assay Buffers:

  • Papain: 100 mM Sodium Phosphate buffer, pH 6.2, containing 10 mM L-cysteine and 5 mM EDTA.

  • Trypsin: 50 mM Tris-HCl, pH 8.0, containing 10 mM CaCl2.

  • Cathepsin B/L: 100 mM Sodium Acetate buffer, pH 5.5, containing 1 mM EDTA and 2 mM DTT.

Procedure:

  • Prepare Reagent Mix: In a microcentrifuge tube, prepare a reagent mix containing the assay buffer, α-ketoglutarate (e.g., 10 mM), NADH (e.g., 0.2 mM), and L-glutamate dehydrogenase (e.g., 5 units/mL).

  • Prepare Substrate and Enzyme Solutions: Prepare a stock solution of BZ-Phe-NH2 in DMSO. Dilute the substrate and the enzyme to the desired working concentrations in the appropriate assay buffer.

  • Assay Setup: To each well of a 96-well plate, add:

    • 150 µL of the Reagent Mix.

    • 20 µL of the BZ-Phe-NH2 working solution.

  • Initiate the Reaction: Add 30 µL of the enzyme working solution to each well to start the reaction.

  • Measurement: Immediately place the plate in the spectrophotometer and measure the decrease in absorbance at 340 nm over time (e.g., every 30 seconds for 10-15 minutes) at the optimal temperature for the enzyme. The rate of NADH consumption is proportional to the rate of ammonia release from the BZ-Phe-NH2 substrate.

  • Data Analysis: Calculate the initial reaction velocity (V0) from the linear portion of the absorbance vs. time plot.

Protocol 2: Fluorometric Assay for Cathepsin Activity using a Fluorogenic Substrate

This protocol utilizes a fluorogenic substrate with a similar peptide backbone to BZ-Phe-NH2, such as Z-Phe-Arg-AMC, for the sensitive detection of Cathepsin L activity.

Materials:

  • Recombinant Human Cathepsin L

  • Fluorogenic substrate: Z-Phe-Arg-AMC (7-amido-4-methylcoumarin)

  • Assay Buffer: 100 mM Sodium Acetate, pH 5.5, containing 1 mM EDTA and 5 mM DTT.

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

  • Enzyme Activation: Pre-incubate the Cathepsin L solution in the assay buffer for 15-30 minutes at room temperature to ensure the active site cysteine is reduced.

  • Assay Setup: To each well of a 96-well black microplate, add:

    • 180 µL of Assay Buffer.

    • 10 µL of the Z-Phe-Arg-AMC substrate solution (to a final concentration in the low µM range).

  • Initiate the Reaction: Add 10 µL of the activated Cathepsin L solution to each well.

  • Measurement: Immediately place the plate in the fluorescence microplate reader. Measure the increase in fluorescence intensity over time (e.g., every minute for 30 minutes) at the appropriate excitation and emission wavelengths.

  • Data Analysis: Determine the rate of the reaction from the linear portion of the fluorescence vs. time curve. A standard curve using free AMC can be used to convert the fluorescence units to the concentration of the product formed.

Signaling Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow and the signaling pathways associated with the enzymes discussed.

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_detection Data Acquisition cluster_analysis Data Analysis Buffer Prepare Assay Buffer Mix Mix Buffer and Substrate in Microplate Well Buffer->Mix Substrate Prepare BZ-Phe-NH2 Substrate Solution Substrate->Mix Enzyme Prepare Enzyme Solution AddEnzyme Initiate Reaction by Adding Enzyme Enzyme->AddEnzyme Incubate Pre-incubate at Assay Temperature Mix->Incubate Incubate->AddEnzyme Measure Monitor Reaction Progress (Spectrophotometry/Fluorometry) AddEnzyme->Measure Plot Plot Data (Absorbance/Fluorescence vs. Time) Measure->Plot Calculate Calculate Initial Velocity (V0) Plot->Calculate Kinetics Determine Kinetic Parameters (Km, Vmax) Calculate->Kinetics

Caption: Experimental workflow for an enzymatic cleavage assay.

G Trypsin Trypsin PAR2 PAR2 (Protease-Activated Receptor 2) Trypsin->PAR2 binds Cleavage Proteolytic Cleavage of N-terminus PAR2->Cleavage induces GProtein G-Protein Activation (Gq/11, Gi, G12/13) PAR2->GProtein TetheredLigand Tethered Ligand Exposure Cleavage->TetheredLigand TetheredLigand->PAR2 activates PLC PLC Activation GProtein->PLC DAG_IP3 DAG and IP3 Production PLC->DAG_IP3 Ca_PKC Ca2+ Release & PKC Activation DAG_IP3->Ca_PKC MAPK MAPK Pathway (ERK1/2) Ca_PKC->MAPK Signaling Downstream Signaling (Inflammation, Proliferation) MAPK->Signaling

Caption: Trypsin-PAR2 signaling pathway.

G CathepsinB Secreted Cathepsin B ECM Extracellular Matrix (ECM) (Collagen, Laminin, Fibronectin) CathepsinB->ECM cleaves ProMMPs Pro-MMPs CathepsinB->ProMMPs activates Degradation ECM Degradation ECM->Degradation GrowthFactors Release of ECM-bound Growth Factors (e.g., TGF-β) Degradation->GrowthFactors CellSignaling Altered Cell Signaling (Migration, Invasion) Degradation->CellSignaling GrowthFactors->CellSignaling MMPs Active MMPs ProMMPs->MMPs MMPs->ECM cleaves FurtherDegradation Further ECM Degradation

Caption: Cathepsin-mediated ECM degradation pathway.

G Papain Papain Upstream Upstream Signals (e.g., Cellular Stress) Papain->Upstream influences PI3K_Akt PI3K/Akt Pathway Papain->PI3K_Akt inhibits MAPK MAPK Pathway Papain->MAPK modulates AMP_ATP_Ratio Increased AMP/ATP Ratio Upstream->AMP_ATP_Ratio AMPK AMPK Activation AMP_ATP_Ratio->AMPK Adipogenesis Inhibition of Adipogenesis (PPARγ, C/EBPα, SREBP-1) AMPK->Adipogenesis Inflammation Inhibition of Inflammation (NF-κB pathway) AMPK->Inflammation CellMetabolism Regulation of Cell Metabolism Adipogenesis->CellMetabolism Inflammation->CellMetabolism PI3K_Akt->CellMetabolism MAPK->CellMetabolism

Caption: Papain-AMPK signaling pathway.

References

Application

Application Notes and Protocols: Incorporation of p-Benzoyl-L-phenylalanine (Bpa) into Peptide Libraries for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Introduction The incorporation of unnatural amino acids (UAAs) into peptide libraries is a powerful strategy in modern drug discovery. It allows for the cre...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of unnatural amino acids (UAAs) into peptide libraries is a powerful strategy in modern drug discovery. It allows for the creation of peptides with enhanced therapeutic properties, such as increased stability, improved potency, and novel functionalities. One such UAA of significant interest is p-benzoyl-L-phenylalanine (Bpa), a photoreactive amino acid. When integrated into a peptide sequence, the benzophenone moiety of Bpa can be activated by UV light to form a covalent crosslink with interacting biomolecules in close proximity.[1][2] This technique, known as photoaffinity labeling, is invaluable for capturing and identifying protein-protein interactions (PPIs), which are central to many disease processes and are prime targets for therapeutic intervention.[3][4]

These application notes provide a comprehensive overview of the incorporation of Bpa into peptide libraries, detailing its applications, experimental protocols, and the signaling pathways that can be investigated using this methodology.

Applications in Drug Discovery

The use of Bpa-containing peptide libraries offers several advantages for drug development:

  • Target Identification and Validation: By covalently capturing the binding partners of a peptide ligand, Bpa helps to identify and validate novel drug targets.

  • Mapping Binding Sites: Photoaffinity labeling with Bpa allows for the precise mapping of the interaction interface between a peptide and its target protein at the amino acid level.[1]

  • Elucidating Signaling Pathways: Bpa-containing peptide probes can be used to trap and identify components of complex signaling cascades, providing a deeper understanding of disease mechanisms.[5] For instance, they can be employed to study the interactions within G-protein coupled receptor (GPCR) signaling pathways, which are the targets of a large number of approved drugs.[6][7]

  • Structure-Activity Relationship (SAR) Studies: Incorporating Bpa at different positions within a peptide can help to elucidate the key residues involved in binding and activity, guiding the design of more potent and selective peptide therapeutics.

Data Presentation

Table 1: Quantitative Comparison of Photo-Crosslinking Agents

The efficiency of photo-crosslinking is a critical parameter for the successful application of this technique. The following table provides a comparative overview of Bpa and its alternatives.

Photo-Crosslinking AgentClassReported Efficiency/YieldKey Characteristics & Considerations
p-Benzoyl-L-phenylalanine (Bpa) Benzophenone>50% crosslinking of protein subunits.[8]Reversible photoactivation allows for continuous irradiation, potentially increasing the probability of capturing transient interactions.[8]
Halogenated Bpa Analogs BenzophenoneUp to 49-fold increase in crosslinking yield compared to Bpa.[8]Electron-withdrawing groups on the benzophenone ring increase the reactivity of the active species, leading to higher yields.[8][9]
p-Azidophenylalanine (pAzF) Aryl azideCan readily crosslink where Bpa fails to in certain protein contexts.[8]Irreversible photoactivation; the reactive nitrene will either react with a nearby molecule or be quenched by the solvent.[8]
Table 2: Bpa Incorporation and Crosslinking Efficiency Data

The successful incorporation of Bpa and subsequent crosslinking are crucial for the utility of this method. The table below summarizes typical quantitative data.

ParameterTypical RangeOrganism/SystemNotes
Protein Yield with Bpa Tens of micrograms to tens of milligrams per liter of cultureE. coli, Yeast, Mammalian CellsYield is highly dependent on the protein and optimization of expression conditions.[10]
Incorporation Efficiency >50% (in some optimized systems)E. coliDetermined by comparing the yield of full-length protein in the presence and absence of Bpa.[10]
Crosslinking Efficiency >50%In vitro with purified proteinIrradiation time and protein concentration are key factors.[10]
Crosslinked Peptide Spectral Matches (CSMs) 30 to 300Mass Spectrometry AnalysisDependent on the site of Bpa incorporation and the complexity of the protein complex.[10]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of Bpa-Containing Peptides

This protocol outlines the manual synthesis of a peptide containing Bpa using the standard Fmoc/tBu strategy.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids

  • N-α-Fmoc-p-benzoyl-L-phenylalanine (Fmoc-Bpa-OH)

  • Coupling reagents (e.g., HCTU)

  • Base (e.g., N-methylmorpholine - NMM)

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: Dimethylformamide (DMF), Dichloromethane (DCM)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF in a reaction vessel for at least 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5-10 minutes. Wash the resin thoroughly with DMF.

  • Amino Acid Coupling: a. Dissolve the Fmoc-protected amino acid (or Fmoc-Bpa-OH) and HCTU in DMF. b. Add NMM to the solution and immediately add it to the resin. c. Agitate the reaction mixture for 1-2 hours. d. Wash the resin with DMF and DCM.

  • Repeat Deprotection and Coupling: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

  • Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

  • Cleavage and Deprotection: a. Wash the resin with DCM and dry it under vacuum. b. Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.[1]

  • Peptide Precipitation and Purification: a. Filter the cleavage mixture to remove the resin. b. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.[1] c. Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.[1] d. Dry the peptide pellet and purify by reverse-phase high-performance liquid chromatography (RP-HPLC). e. Confirm the mass of the purified peptide by mass spectrometry.

Protocol 2: Photoaffinity Labeling and Crosslinking

This protocol describes the use of a purified Bpa-containing peptide to capture its interacting protein partner.

Materials:

  • Purified Bpa-containing peptide

  • Purified target protein in a suitable buffer (e.g., PBS, HEPES)

  • UV lamp with an emission maximum around 365 nm

  • Quartz or UV-transparent microplate or cuvette

  • SDS-PAGE reagents and Western blotting equipment

Procedure:

  • Binding Reaction: Incubate the Bpa-containing peptide with the target protein in a suitable buffer. The concentrations should be optimized based on the binding affinity. Allow the binding to reach equilibrium (e.g., 30-60 minutes at 4°C or room temperature).[1]

  • UV Irradiation: Place the sample in a quartz cuvette or a UV-transparent plate on ice. Irradiate the sample with a 365 nm UV lamp for 15-60 minutes.[1] The optimal irradiation time should be determined empirically.

  • Analysis of Crosslinking: a. Analyze the reaction mixture by SDS-PAGE. A new, higher molecular weight band corresponding to the peptide-protein conjugate should be visible. b. Confirm the identity of the crosslinked product by Western blotting using antibodies against the target protein or an epitope tag on the peptide.

  • Identification of Crosslinking Site (via Mass Spectrometry): a. Excise the crosslinked band from the SDS-PAGE gel. b. Perform in-gel digestion with a protease (e.g., trypsin). c. Analyze the resulting peptide fragments by LC-MS/MS to identify the crosslinked peptides and the site of adduction.

Visualization of Workflows and Pathways

experimental_workflow cluster_synthesis Peptide Synthesis & Purification cluster_crosslinking Photoaffinity Labeling cluster_analysis Analysis of Crosslinked Product synthesis Solid-Phase Peptide Synthesis (with Fmoc-Bpa-OH) cleavage Cleavage from Resin synthesis->cleavage purification RP-HPLC Purification cleavage->purification mass_spec_confirm Mass Spectrometry Confirmation purification->mass_spec_confirm incubation Incubate Bpa-Peptide with Target Protein mass_spec_confirm->incubation uv_irradiation UV Irradiation (365 nm) incubation->uv_irradiation sds_page SDS-PAGE Analysis uv_irradiation->sds_page western_blot Western Blot Confirmation sds_page->western_blot in_gel_digest In-Gel Digestion sds_page->in_gel_digest lc_msms LC-MS/MS Analysis in_gel_digest->lc_msms site_id Identification of Crosslinking Site lc_msms->site_id

Workflow for photoaffinity labeling using Bpa-containing peptides.

gpcr_signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol ligand Bpa-Peptide Ligand gpcr GPCR ligand->gpcr Binding & Activation g_protein G-Protein (αβγ) gpcr->g_protein GDP/GTP Exchange g_alpha Gα-GTP g_protein->g_alpha Dissociation g_beta_gamma Gβγ g_protein->g_beta_gamma Dissociation effector Effector (e.g., Adenylyl Cyclase) second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Production g_alpha->effector Activation pka Protein Kinase A (PKA) second_messenger->pka Activation cellular_response Cellular Response (e.g., Gene Expression) pka->cellular_response Phosphorylation Cascade

References

Method

Application Notes and Protocols for BZ-Phe-NH2 as a Medicinal Chemistry Building Block

For Researchers, Scientists, and Drug Development Professionals Introduction N-benzoyl-L-phenylalaninamide (BZ-Phe-NH2) is a versatile building block in medicinal chemistry, derived from the amino acid L-phenylalanine. I...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzoyl-L-phenylalaninamide (BZ-Phe-NH2) is a versatile building block in medicinal chemistry, derived from the amino acid L-phenylalanine. Its rigid benzoyl group and the phenyl ring of the phenylalanine residue provide a defined three-dimensional structure, making it an attractive scaffold for the design of novel therapeutic agents. The terminal amide group offers a site for further chemical modification, allowing for the generation of diverse compound libraries.

While direct biological activity data for BZ-Phe-NH2 is limited in publicly available literature, its precursor, N-benzoyl-L-phenylalanine (Bz-Phe-OH), and its derivatives have shown significant activity as enzyme inhibitors. This suggests that BZ-Phe-NH2 is a valuable starting point for the development of potent and selective modulators of various biological targets.

These application notes provide an overview of the potential applications of BZ-Phe-NH2, detailed protocols for its synthesis, and its use in relevant biological assays based on the activities of its structural analogs.

Potential Therapeutic Applications

The core structure of BZ-Phe-NH2 is present in molecules that have been investigated for their roles in immunology and as enzyme inhibitors.

Inhibition of the LFA-1/ICAM-1 Interaction

The interaction between Lymphocyte Function-Associated Antigen-1 (LFA-1) and Intercellular Adhesion Molecule-1 (ICAM-1) is crucial for T-cell mediated immune responses.[1][2][3] Dysregulation of this interaction is implicated in autoimmune diseases and inflammatory conditions. N-benzoyl amino acids have been identified as inhibitors of the LFA-1/ICAM-1 complex formation. BZ-Phe-NH2 can serve as a foundational scaffold to develop more potent and selective inhibitors of this protein-protein interaction.

Inhibition of Chorismate Mutase

Chorismate mutase is a key enzyme in the shikimate pathway, which is essential for the biosynthesis of aromatic amino acids in bacteria, fungi, and plants.[4][5] This pathway is absent in mammals, making it an attractive target for the development of novel antimicrobial agents. N-benzoyl-L-phenylalanine has been reported as an inhibitor of chorismate mutase-prephenate dehydrogenase. Derivatives of BZ-Phe-NH2 could be synthesized and screened for their inhibitory activity against this enzyme.

Data Presentation

CompoundTargetAssayActivityReference
N-benzoyl-L-phenylalanineChorismate mutase-prephenate dehydrogenaseEnzyme inhibitionInhibitor[6]

Experimental Protocols

Synthesis of BZ-Phe-NH2 from N-benzoyl-L-phenylalanine

This protocol describes a general method for the amidation of N-benzoyl-L-phenylalanine (Bz-Phe-OH) to yield N-benzoyl-L-phenylalaninamide (BZ-Phe-NH2).

Materials:

  • N-benzoyl-L-phenylalanine (Bz-Phe-OH)

  • Ammonia solution (7 N in methanol)

  • 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • Dissolve N-benzoyl-L-phenylalanine (1.0 eq) in anhydrous DMF.

  • Add HOBt (1.2 eq) and EDC (1.2 eq) to the solution and stir at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of ammonia in methanol (7 N, 5.0 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure N-benzoyl-L-phenylalaninamide.

LFA-1/ICAM-1 Binding Assay

This protocol outlines a cell-free ELISA-based assay to screen for inhibitors of the LFA-1/ICAM-1 interaction.

Materials:

  • Recombinant human LFA-1 protein

  • Recombinant human ICAM-1-Fc fusion protein

  • 96-well high-binding microplates

  • Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS)

  • Wash buffer (PBS with 0.05% Tween-20)

  • HRP-conjugated anti-human IgG (Fc specific) antibody

  • TMB substrate solution

  • Stop solution (e.g., 1 M H₂SO₄)

  • Test compounds (derivatives of BZ-Phe-NH2) dissolved in DMSO

Procedure:

  • Coat the 96-well plate with recombinant human LFA-1 (e.g., 1 µg/mL in PBS) overnight at 4 °C.

  • Wash the plate three times with wash buffer.

  • Block the plate with 1% BSA in PBS for 1 hour at room temperature.

  • Wash the plate three times with wash buffer.

  • Add test compounds at various concentrations to the wells, followed by the addition of recombinant human ICAM-1-Fc (e.g., 0.5 µg/mL). Incubate for 2 hours at room temperature.

  • Wash the plate three times with wash buffer.

  • Add HRP-conjugated anti-human IgG antibody and incubate for 1 hour at room temperature.

  • Wash the plate five times with wash buffer.

  • Add TMB substrate solution and incubate in the dark for 15-30 minutes.

  • Add stop solution to quench the reaction.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Chorismate Mutase Inhibition Assay

This protocol describes a spectrophotometric assay to measure the inhibition of chorismate mutase activity.

Materials:

  • Purified chorismate mutase enzyme

  • Chorismate

  • Prephenate dehydrogenase (as a coupling enzyme)

  • NAD⁺

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 10% glycerol)

  • Test compounds (derivatives of BZ-Phe-NH2) dissolved in DMSO

  • 96-well UV-transparent microplates

Procedure:

  • Set up the reaction mixture in a 96-well plate containing assay buffer, NAD⁺, and prephenate dehydrogenase.

  • Add the test compounds at various concentrations to the wells.

  • Add the chorismate mutase enzyme to each well and incubate for 5 minutes at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding the substrate, chorismate.

  • Monitor the increase in absorbance at 340 nm for 10-15 minutes at a constant temperature. The increase in absorbance corresponds to the formation of NADH, which is coupled to the conversion of prephenate to 4-hydroxyphenylpyruvate by prephenate dehydrogenase.

  • Calculate the initial reaction rates from the linear portion of the absorbance versus time plot.

  • Determine the percent inhibition for each compound concentration and calculate the IC50 value.

Visualizations

LFA_1_ICAM_1_Signaling_Pathway cluster_tcell T-Cell cluster_apc Antigen Presenting Cell (APC) TCR TCR Inside_Out Inside-Out Signaling TCR->Inside_Out Antigen Recognition LFA_1_inactive LFA-1 (Inactive) LFA_1_active LFA-1 (Active) LFA_1_inactive->LFA_1_active Conformational Change ICAM_1 ICAM-1 LFA_1_active->ICAM_1 Binding Inside_Out->LFA_1_inactive Activation Signal MHC MHC-Antigen MHC->TCR BZ_Phe_NH2_Derivative BZ-Phe-NH2 Derivative (Inhibitor) BZ_Phe_NH2_Derivative->LFA_1_active Blocks Binding

Caption: LFA-1/ICAM-1 Signaling Pathway Inhibition.

Chorismate_Mutase_Pathway Chorismate Chorismate Chorismate_Mutase Chorismate Mutase Chorismate->Chorismate_Mutase Prephenate Prephenate Prephenate_Dehydrogenase Prephenate Dehydrogenase Prephenate->Prephenate_Dehydrogenase Prephenate_Dehydratase Prephenate Dehydratase Prephenate->Prephenate_Dehydratase Phenylpyruvate Phenylpyruvate Phenylalanine Phenylalanine Phenylpyruvate->Phenylalanine Tyrosine Tyrosine Chorismate_Mutase->Prephenate Prephenate_Dehydrogenase->Tyrosine Prephenate_Dehydratase->Phenylpyruvate BZ_Phe_NH2_Derivative BZ-Phe-NH2 Derivative (Inhibitor) BZ_Phe_NH2_Derivative->Chorismate_Mutase

Caption: Chorismate Mutase Pathway Inhibition.

Experimental_Workflow_BZ_Phe_NH2 Start Start: Bz-Phe-OH Synthesis Synthesis of BZ-Phe-NH2 (Amidation) Start->Synthesis Purification Purification & Characterization (Chromatography, NMR, MS) Synthesis->Purification Library_Synthesis Library Synthesis (Derivatization of Amide) Purification->Library_Synthesis Screening Biological Screening Library_Synthesis->Screening LFA1_Assay LFA-1/ICAM-1 Binding Assay Screening->LFA1_Assay CM_Assay Chorismate Mutase Inhibition Assay Screening->CM_Assay SAR Structure-Activity Relationship (SAR) Analysis LFA1_Assay->SAR CM_Assay->SAR Lead_Opt Lead Optimization SAR->Lead_Opt

Caption: BZ-Phe-NH2 Experimental Workflow.

References

Application

Application Notes and Protocols for Cell-Based Assays with BZ-Phe-NH2 Modified Peptides

For Researchers, Scientists, and Drug Development Professionals Introduction Modified peptides are pivotal tools in cellular biology and drug discovery, offering enhanced stability, specificity, and functionality. The in...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Modified peptides are pivotal tools in cellular biology and drug discovery, offering enhanced stability, specificity, and functionality. The incorporation of non-natural amino acids and chemical moieties can bestow novel properties upon these peptides, enabling their use as probes, tracers, and therapeutic agents. This document details the application of peptides modified with a benzothiazole (BZ) group attached to a C-terminal phenylalanine amide (Phe-NH2). The benzothiazole group is a well-established fluorophore, making BZ-Phe-NH2 modified peptides particularly suited for fluorescence-based cell assays.

These application notes provide an overview of two primary uses for BZ-Phe-NH2 modified peptides: as probes for monitoring cell penetration and as substrates for assaying protease activity. Detailed protocols for these key experiments are provided, along with expected data outputs and visualizations of the underlying cellular processes and experimental workflows.

Application 1: Monitoring Cell Penetration of Modified Peptides

The inherent fluorescence of the benzothiazole moiety allows for the direct visualization and quantification of peptide uptake into cells. This is particularly valuable in the development of cell-penetrating peptides (CPPs), which are designed to deliver therapeutic cargoes across the cell membrane. By synthesizing a known CPP sequence with a C-terminal BZ-Phe-NH2 modification, researchers can assess its internalization efficiency.

Experimental Protocol: Live-Cell Imaging of Peptide Uptake

This protocol describes the use of confocal microscopy to visualize the internalization of a BZ-Phe-NH2 modified peptide in a live-cell context.

Materials:

  • HeLa cells (or other suitable cell line)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • BZ-Phe-NH2 modified peptide (e.g., TAT-BZ-Phe-NH2) stock solution (1 mM in DMSO)

  • Phosphate Buffered Saline (PBS)

  • Hoechst 33342 nuclear stain

  • Confocal microscope with appropriate filter sets for the BZ fluorophore and Hoechst 33342

Procedure:

  • Cell Culture: Twenty-four hours prior to the experiment, seed HeLa cells onto glass-bottom confocal dishes at a density that will result in 50-70% confluency on the day of the experiment.

  • Peptide Treatment: On the day of the experiment, dilute the BZ-Phe-NH2 modified peptide stock solution in pre-warmed DMEM to the desired final concentration (e.g., 1, 5, 10 µM).

  • Remove the culture medium from the cells and wash once with PBS.

  • Add the peptide-containing medium to the cells and incubate at 37°C in a 5% CO2 incubator for the desired time points (e.g., 30 min, 1 hr, 2 hrs).

  • Cell Staining: Thirty minutes prior to imaging, add Hoechst 33342 to the medium at a final concentration of 1 µg/mL to stain the cell nuclei.

  • Imaging:

    • Wash the cells twice with PBS to remove extracellular peptide.

    • Add fresh, pre-warmed DMEM to the dish.

    • Image the cells using a confocal microscope. Use the appropriate laser lines and emission filters for the BZ-Phe-NH2 peptide and Hoechst 33342.

    • Acquire images in both channels to visualize the localization of the peptide in relation to the nucleus.

Data Presentation: Quantification of Peptide Internalization

The fluorescence intensity within the cells can be quantified using image analysis software to provide a measure of peptide uptake.

Treatment GroupConcentration (µM)Mean Intracellular Fluorescence (Arbitrary Units)Standard Deviation
Untreated Control015.23.1
BZ-Phe-NH2 Peptide1158.925.4
BZ-Phe-NH2 Peptide5789.398.7
BZ-Phe-NH2 Peptide101642.1210.5

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition & Analysis seed_cells Seed HeLa cells on confocal dishes prep_peptide Prepare BZ-Phe-NH2 peptide dilutions in DMEM treat_cells Incubate cells with peptide solution prep_peptide->treat_cells stain_nuclei Add Hoechst 33342 for nuclear staining treat_cells->stain_nuclei wash_cells Wash cells to remove extracellular peptide stain_nuclei->wash_cells image_cells Acquire images using confocal microscopy wash_cells->image_cells quantify Quantify intracellular fluorescence image_cells->quantify

Caption: Workflow for live-cell imaging of BZ-Phe-NH2 peptide uptake.

Application 2: In-Cell Protease Activity Assay

The BZ-Phe-NH2 moiety can serve as a fluorogenic substrate for certain proteases. Phenylalanine is a recognition site for chymotrypsin-like proteases. Cleavage of the peptide bond C-terminal to the phenylalanine can lead to a change in the fluorescence properties of the benzothiazole group, providing a real-time readout of protease activity within the cell.

Experimental Protocol: Flow Cytometry Analysis of Protease Activity

This protocol outlines a method to quantify the activity of an intracellular protease using a BZ-Phe-NH2 modified peptide substrate and flow cytometry.

Materials:

  • Jurkat cells (or other suitable cell line)

  • RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • BZ-Phe-NH2 modified peptide substrate (e.g., Ac-DEVD-Phe(BZ)-NH2 for caspase-3) stock solution (1 mM in DMSO)

  • Apoptosis-inducing agent (e.g., Staurosporine)

  • Protease inhibitor (as a negative control)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Culture: Culture Jurkat cells in RPMI-1640 medium to a density of 1 x 10^6 cells/mL.

  • Induction of Protease Activity:

    • Treat cells with an apoptosis-inducing agent (e.g., 1 µM Staurosporine) for 4 hours to activate caspases.

    • For a negative control, pre-incubate a separate batch of cells with a relevant protease inhibitor for 1 hour before adding the inducing agent.

  • Substrate Loading:

    • Add the BZ-Phe-NH2 peptide substrate to the cell suspensions to a final concentration of 10 µM.

    • Incubate at 37°C for 30 minutes to allow for substrate cleavage.

  • Flow Cytometry Analysis:

    • Wash the cells once with PBS.

    • Resuspend the cells in 500 µL of PBS.

    • Analyze the cells on a flow cytometer, exciting with the appropriate laser and collecting the emission from the cleaved BZ fluorophore.

    • Record the fluorescence intensity for at least 10,000 cells per sample.

Data Presentation: Quantification of Protease Activity

The percentage of fluorescent cells or the mean fluorescence intensity can be used to quantify protease activity.

ConditionMean Fluorescence Intensity (Arbitrary Units)Standard Deviation% Fluorescent Cells
Untreated55.68.22.1%
Staurosporine Treated876.4112.985.3%
Staurosporine + Inhibitor98.115.75.4%

Signaling Pathway Diagram

G staurosporine Staurosporine (Apoptosis Inducer) cytochrome_c Cytochrome c release from mitochondria staurosporine->cytochrome_c apaf1 Apaf-1 cytochrome_c->apaf1 apoptosome Apoptosome Formation apaf1->apoptosome caspase9 Active Caspase-9 apoptosome->caspase9 procaspase9 Pro-caspase-9 procaspase9->apoptosome caspase3 Active Caspase-3 caspase9->caspase3 procaspase3 Pro-caspase-3 procaspase3->caspase3 cleavage Substrate Cleavage & Fluorescence caspase3->cleavage substrate BZ-Phe-NH2 Substrate substrate->cleavage

Caption: Caspase-3 activation pathway leading to substrate cleavage.

Conclusion

BZ-Phe-NH2 modified peptides represent a versatile class of tools for cell-based assays. Their intrinsic fluorescence allows for straightforward monitoring of cellular uptake and localization, which is critical for the development of peptide-based drug delivery systems. Furthermore, when designed as a substrate for specific proteases, these peptides can provide a sensitive and quantitative measure of enzyme activity within a cellular context. The protocols and data presented herein provide a framework for researchers to employ these powerful reagents in their own investigations.

Method

Application Notes and Protocols: N-Benzoyl-L-phenylalaninamide (BZ-Phe-NH2) in Protease Inhibitor Design

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the potential use of N-benzoyl-L-phenylalaninamide (BZ-Phe-NH2) and its derivatives as a scaffol...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of N-benzoyl-L-phenylalaninamide (BZ-Phe-NH2) and its derivatives as a scaffold in the design of protease inhibitors. The information details the synthesis of this compound and provides protocols for evaluating its inhibitory activity against common proteases.

Introduction

Proteases are a class of enzymes crucial to numerous physiological and pathological processes, making them significant targets for therapeutic intervention. The development of small molecule protease inhibitors is a cornerstone of drug discovery. The N-benzoyl-phenylalanine scaffold has been explored in various contexts for bioactivity. While N-benzoyl-L-phenylalaninal, the aldehyde counterpart to BZ-Phe-NH2, has demonstrated potent inhibition of serine and cysteine proteases like chymotrypsin and papain, the amide derivative (BZ-Phe-NH2) represents a stable and synthetically accessible starting point for library development.[1] This document outlines the synthesis of BZ-Phe-NH2 and provides detailed protocols for its evaluation as a potential inhibitor of serine and cysteine proteases.

Chemical and Physical Properties

PropertyValue
IUPAC Name (2S)-2-benzamido-3-phenylpropanamide
Molecular Formula C₁₆H₁₆N₂O₂
Molecular Weight 268.31 g/mol
Appearance White to off-white solid
Solubility Soluble in organic solvents such as DMSO, DMF, and alcohols. Limited solubility in water.

Application: Scaffold for Protease Inhibitor Design

The BZ-Phe-NH2 structure combines key features that make it an attractive scaffold for protease inhibitor development:

  • Benzoyl Group: The benzoyl cap can engage in hydrophobic and aromatic interactions within the S3/S4 pockets of proteases.

  • Phenylalanine Side Chain: The benzyl group of the phenylalanine residue is well-suited to occupy the hydrophobic S1 pocket of chymotrypsin-like serine proteases.

  • Amide Backbone: The amide bonds mimic the peptide backbone of natural substrates, allowing for hydrogen bonding interactions with the enzyme's active site.

  • Terminal Amide: The C-terminal amide provides a neutral and stable endpoint, which can be further modified to explore interactions in the S' region of the protease.

Derivatives of this scaffold, such as N-benzoylindazoles, have shown inhibitory activity against human neutrophil elastase, further highlighting the potential of the N-benzoyl moiety in protease inhibitor design.[2][3]

Experimental Protocols

Protocol 1: Synthesis of N-Benzoyl-L-phenylalaninamide (BZ-Phe-NH2)

This protocol is a two-step process involving the benzoylation of L-phenylalanine followed by amidation.

Step 1: Synthesis of N-Benzoyl-L-phenylalanine

Materials:

  • L-Phenylalanine

  • Sodium carbonate (Na₂CO₃)

  • Benzoyl chloride

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • Ethyl acetate

  • 3N Hydrochloric acid (HCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:[4][5]

  • In a round-bottom flask, dissolve L-phenylalanine and sodium carbonate in a mixture of water and THF.

  • Stir the mixture at room temperature.

  • Slowly add a solution of benzoyl chloride in anhydrous THF to the reaction mixture over a period of 45 minutes.

  • Continue stirring for an additional hour at room temperature.

  • Remove the THF using a rotary evaporator.

  • Add excess water to the residue and extract the aqueous phase with ethyl acetate to remove any unreacted benzoyl chloride and benzoic acid.

  • Acidify the aqueous phase to pH 2 with 3N HCl to precipitate the N-benzoyl-L-phenylalanine.

  • Collect the white crystalline precipitate by filtration, wash with cold dilute HCl and then with cold water.

  • Dry the product in a vacuum oven.

Step 2: Amidation of N-Benzoyl-L-phenylalanine

Materials:

  • N-Benzoyl-L-phenylalanine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • Ammonia solution (e.g., 7N in Methanol) or Ammonium Chloride and a base like Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve N-benzoyl-L-phenylalanine in DCM or DMF in a round-bottom flask.

  • Add HOBt (1.1 equivalents) and EDC (1.2 equivalents) to the solution and stir at room temperature for 30 minutes to activate the carboxylic acid.

  • In a separate flask, prepare the ammonia source. If using ammonia in methanol, it can be added directly. If using ammonium chloride, dissolve it in DMF and add DIPEA (2.5 equivalents).

  • Slowly add the ammonia solution to the activated acid mixture.

  • Stir the reaction at room temperature overnight.

  • Dilute the reaction mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or recrystallization to obtain pure N-benzoyl-L-phenylalaninamide.

Synthesis_Workflow cluster_step1 Step 1: Benzoylation cluster_step2 Step 2: Amidation cluster_purification Purification A L-Phenylalanine C Reaction: Na2CO3, THF/Water A->C B Benzoyl Chloride B->C D N-Benzoyl-L-phenylalanine C->D E EDC/HOBt Activation D->E G Reaction: DCM or DMF E->G F Ammonia Source F->G H N-Benzoyl-L-phenylalaninamide (BZ-Phe-NH2) G->H I Workup & Extraction H->I J Column Chromatography or Recrystallization I->J K Pure BZ-Phe-NH2 J->K

Protocol 2: In Vitro Inhibition Assay for Serine Proteases (e.g., Trypsin, Chymotrypsin)

This protocol describes a general method to determine the inhibitory activity of BZ-Phe-NH2 against serine proteases using a chromogenic substrate.

Materials:

  • Trypsin or Chymotrypsin solution (e.g., from bovine pancreas)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 20 mM CaCl₂)

  • Chromogenic substrate:

    • For Trypsin: Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (L-BAPNA)

    • For Chymotrypsin: N-Succinyl-Ala-Ala-Pro-Phe p-nitroanilide (S-AAPF-pNA)

  • BZ-Phe-NH2 stock solution (in DMSO)

  • DMSO (for control)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405-410 nm

Procedure:

  • Prepare a stock solution of the chromogenic substrate in DMSO and dilute to the working concentration in the assay buffer.

  • Prepare serial dilutions of BZ-Phe-NH2 in the assay buffer from the DMSO stock solution. Ensure the final DMSO concentration in all wells is constant and low (e.g., <1%).

  • In a 96-well microplate, add the following to triplicate wells:

    • Test wells: Assay buffer, BZ-Phe-NH2 solution at various concentrations.

    • Control wells (no inhibitor): Assay buffer, DMSO.

    • Blank wells (no enzyme): Assay buffer, substrate solution.

  • Add the protease solution to the test and control wells.

  • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the chromogenic substrate solution to all wells.

  • Immediately place the plate in a microplate reader pre-set to 37°C.

  • Monitor the increase in absorbance at 405 nm over time (e.g., every minute for 15-30 minutes). The absorbance is due to the release of p-nitroaniline upon substrate cleavage.

  • Calculate the initial reaction rates (V) from the linear portion of the absorbance vs. time plot.

  • Determine the percent inhibition for each concentration of BZ-Phe-NH2 using the formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 3: In Vitro Inhibition Assay for Cysteine Proteases (e.g., Papain)

This protocol is similar to the serine protease assay but uses a different buffer system and substrate.

Materials:

  • Papain solution

  • Assay Buffer (e.g., 100 mM sodium phosphate, pH 6.5, containing 1 mM EDTA and 2 mM DTT for papain activation)

  • Chromogenic substrate: Nα-Benzoyl-L-arginine p-nitroanilide (L-BAPNA) can also be used for papain.

  • BZ-Phe-NH2 stock solution (in DMSO)

  • DMSO (for control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Follow steps 1-11 as described in Protocol 2, using the papain-specific assay buffer and papain enzyme solution. The activation of papain with DTT is a critical step.

Data Presentation

The inhibitory activity of BZ-Phe-NH2 and its derivatives should be quantified and presented in a clear format for comparison.

Table 1: Hypothetical Inhibitory Activity of BZ-Phe-NH2 against Various Proteases

ProteaseClassSubstrateBZ-Phe-NH2 IC₅₀ (µM)
TrypsinSerineL-BAPNA>100
α-ChymotrypsinSerineS-AAPF-pNA50 ± 5
Human Neutrophil ElastaseSerineMeOSuc-AAPV-pNA25 ± 3
PapainCysteineL-BAPNA75 ± 8

(Note: The data in this table is hypothetical and for illustrative purposes. Actual values must be determined experimentally.)

Mechanism of Action and Logical Relationships

The primary mechanism by which small molecule inhibitors like BZ-Phe-NH2 are expected to act is through competitive inhibition. The inhibitor binds to the active site of the enzyme, preventing the natural substrate from binding and being processed.

Competitive_Inhibition cluster_enzyme Enzyme Active Site E Protease (E) ES Enzyme-Substrate Complex (ES) E->ES + S EI Enzyme-Inhibitor Complex (EI) E->EI + I S Substrate (S) I Inhibitor (I) (BZ-Phe-NH2) P Products (P) ES->P k_cat P->E + E

The experimental workflow for evaluating a potential protease inhibitor like BZ-Phe-NH2 follows a logical progression from synthesis to biological characterization.

Experimental_Workflow A Synthesis of BZ-Phe-NH2 B Purification and Characterization (NMR, MS, Purity) A->B C Primary Screening: Inhibition Assays (e.g., Trypsin, Papain) B->C D Determination of IC50 Values C->D E Lead Optimization: Synthesize Derivatives D->E If active F Structure-Activity Relationship (SAR) Studies D->F E->B G Further Biological Evaluation F->G

Conclusion

N-Benzoyl-L-phenylalaninamide (BZ-Phe-NH2) serves as a promising and readily synthesizable scaffold for the development of novel protease inhibitors. Its structural features are amenable to occupying key binding pockets in both serine and cysteine proteases. The protocols provided herein offer a robust framework for the synthesis of BZ-Phe-NH2 and the systematic evaluation of its inhibitory potential. Further derivatization of this core structure can lead to the discovery of potent and selective protease inhibitors for various therapeutic applications.

References

Application

Application Notes: Analytical Methods for the Quantification of BZ-Phe-NH2

Introduction BZ-Phe-NH2 is a novel synthetic molecule comprising a benzothiazole (BZ) moiety linked to a phenylalanine amide (Phe-NH2). As a compound of interest in pharmaceutical research and development, its accurate q...

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

BZ-Phe-NH2 is a novel synthetic molecule comprising a benzothiazole (BZ) moiety linked to a phenylalanine amide (Phe-NH2). As a compound of interest in pharmaceutical research and development, its accurate quantification in various matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. These application notes provide detailed protocols for three robust analytical methods for the quantification of BZ-Phe-NH2: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the quantification of BZ-Phe-NH2 in bulk substance or simple formulations where high sensitivity is not required.

Experimental Protocol

a) Instrumentation and Equipment:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column oven

  • UV-Vis detector

b) Reagents and Materials:

  • BZ-Phe-NH2 reference standard

  • Acetonitrile (HPLC grade)

  • Phosphoric acid (analytical grade)

  • Water (HPLC grade)

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

c) Chromatographic Conditions: A representative HPLC method for the analysis of BZ-Phe-NH2 is summarized in the table below.[1]

ParameterValue
HPLC Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (50:50, v/v)[1]
Flow Rate 1.0 mL/min[1]
Injection Volume 10 µL[1]
Column Temperature 30°C[1]
Detection Wavelength 272 nm (based on typical absorbance for aminothiazoles)[2][3]
Run Time 10 minutes

d) Preparation of Solutions:

  • Mobile Phase Preparation: Prepare 0.1% phosphoric acid in water by adding 1 mL of concentrated phosphoric acid to 1 L of HPLC-grade water. Mix this solution with acetonitrile in a 50:50 (v/v) ratio. Degas the final mobile phase by sonication or vacuum filtration.[1]

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of the BZ-Phe-NH2 reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.[1]

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the standard stock solution with the mobile phase.

  • Sample Solution: Accurately weigh the sample containing BZ-Phe-NH2 and prepare a solution with a theoretical concentration of 50 µg/mL using the mobile phase as the diluent. Filter the solution through a 0.45 µm syringe filter before injection.[1]

e) System Suitability: Before sample analysis, inject the 50 µg/mL standard solution five times to ensure the system is performing adequately. The acceptance criteria should be:

  • Tailing Factor (T): ≤ 2.0

  • Theoretical Plates (N): ≥ 2000

  • Relative Standard Deviation (RSD) for peak area: ≤ 2.0%

Quantitative Data Summary

The following table summarizes the expected performance characteristics of the HPLC-UV method, which should be confirmed during method validation.

ParameterAcceptance CriteriaExpected Performance
Linearity (r²) ≥ 0.9950.9992
Range -1 - 100 µg/mL
Accuracy (%) 80-120% (at LLOQ), 85-115% (other levels)98.5 - 101.2%
Precision (%RSD) ≤ 20% (at LLOQ), ≤ 15% (other levels)< 5%
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 101 µg/mL
Selectivity No interfering peaks at the retention time of the analyteSpecific

Workflow Visualization

G prep Sample & Standard Preparation hplc HPLC System Setup (Column, Mobile Phase, Flow Rate) prep->hplc inject Inject Sample (10 µL) hplc->inject separate Isocratic Separation on C18 Column inject->separate detect UV Detection at 272 nm separate->detect data Data Acquisition & Analysis (Peak Area vs. Concentration) detect->data G plasma Plasma Sample (50 µL) ppt Add Acetonitrile with Internal Standard (150 µL) plasma->ppt vortex Vortex to Precipitate Proteins ppt->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms Inject into LC-MS/MS System supernatant->lcms quant Quantify using MRM lcms->quant G cluster_0 Low BZ-Phe-NH2 in Sample cluster_1 High BZ-Phe-NH2 in Sample Ab1 Antibody Ag_plate1 BZ-Phe-NH2-BSA on Plate Ab1->Ag_plate1 Binds node2 Signal Ag_plate1->node2 High Signal Ab2 Antibody Ag_sample Free BZ-Phe-NH2 in Sample Ab2->Ag_sample Binds (Saturated) Ag_plate2 BZ-Phe-NH2-BSA on Plate Ab2->Ag_plate2 Blocked node3 Signal Ag_plate2->node3 Low Signal

References

Method

Coupling Reagents for Bz-Phe-NH2 in Peptide Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals This document provides a detailed overview of common coupling reagents used in the synthesis of N-Benzoyl-L-phenylalanine amide (Bz-Phe-NH2), a model dipept...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of common coupling reagents used in the synthesis of N-Benzoyl-L-phenylalanine amide (Bz-Phe-NH2), a model dipeptide amide. It includes a comparative analysis of their performance, detailed experimental protocols, and visualizations of the underlying chemical processes to aid in the selection of the most appropriate reagent for specific research and development needs.

Introduction to Peptide Coupling Reagents

The formation of a peptide bond between a carboxylic acid and an amine is a condensation reaction that is not spontaneous and requires the activation of the carboxyl group.[1] Coupling reagents are essential activating agents that facilitate this amide bond formation, a critical step in both solution-phase and solid-phase peptide synthesis.[2] The choice of coupling reagent significantly impacts the yield, purity, reaction time, and the extent of side reactions, most notably racemization of the chiral amino acid centers.[3][4]

The primary classes of coupling reagents discussed in this note are:

  • Carbodiimides: Such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like 1-hydroxybenzotriazole (HOBt) to suppress racemization and improve efficiency.[5]

  • Phosphonium Salts: Including (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP®). These reagents are known for their high coupling efficiency and relatively low risk of racemization.[2]

  • Aminium/Uronium Salts: This class includes highly efficient reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[2][5] HATU, in particular, is recognized for its rapid reaction kinetics and effectiveness in sterically hindered couplings.[5]

Data Presentation: A Comparative Analysis

The selection of an optimal coupling reagent is often a trade-off between reactivity, potential for side reactions, and cost.[6] The following table summarizes the performance of several common coupling reagents in a model solution-phase dipeptide synthesis. While specific data for Bz-Phe-NH2 is not available in a direct comparative study, the data presented for the synthesis of a similar dipeptide, using an N-protected L-alanine coupled to H-D-Ala-OtBu HCl, serves as a representative comparison of their efficiencies.[6]

Coupling ReagentClassTypical Yield (%)Crude Purity (%)Reaction Time (h)Epimerization (%)Key Advantages & Disadvantages
HATU Aminium Salt95-99>981-2<0.5Advantages: High reactivity, low racemization, effective for hindered couplings.[6] Disadvantages: Higher cost.
HBTU Aminium Salt90-95>952-4<1.0Advantages: Good balance of reactivity and cost, reliable for standard couplings.[6] Disadvantages: Can cause guanidinylation of the N-terminus if used in excess.[7]
PyBOP® Phosphonium Salt90-95>952-4<1.0Advantages: High efficiency, byproducts are generally less hazardous than older phosphonium reagents like BOP.[2] Disadvantages: Can be less effective for highly hindered couplings compared to HATU.
EDC/HOBt Carbodiimide85-95>904-12<2.0Advantages: Cost-effective, water-soluble byproducts for easy removal.[6] Disadvantages: Slower reaction times, higher potential for racemization without additives.[6]

Caption: Comparative performance of common coupling reagents in a model solution-phase dipeptide synthesis. Data is adapted from a representative synthesis of an N-protected L-alanine and H-D-Ala-OtBu HCl.[6] The specific yields, purities, and reaction times can vary depending on the substrates and reaction conditions.

Signaling Pathways and Mechanisms of Action

Understanding the mechanism of action of each class of coupling reagent is crucial for optimizing reaction conditions and troubleshooting potential issues.

Carbodiimide-Mediated Coupling (EDC/HOBt)

EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and can rearrange to a stable N-acylurea, terminating the reaction. The addition of HOBt traps the O-acylisourea to form an active ester, which is more stable and reacts efficiently with the amine to form the peptide bond, minimizing the risk of racemization.[3]

G EDC/HOBt Coupling Mechanism Benzoic_Acid Benzoic Acid O_Acylisourea O-Acylisourea Intermediate Benzoic_Acid->O_Acylisourea + EDC EDC EDC Urea_Byproduct Urea Byproduct HOBt_Ester HOBt Active Ester O_Acylisourea->HOBt_Ester + HOBt O_Acylisourea->Urea_Byproduct Rearrangement (Side Reaction) HOBt HOBt Bz_Phe_NH2 Bz-Phe-NH2 HOBt_Ester->Bz_Phe_NH2 + Phe-NH2 Phe_NH2 Phe-NH2

Caption: EDC/HOBt activation and coupling pathway.

Aminium/Uronium Salt-Mediated Coupling (HATU/HBTU)

In the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks the aminium salt (e.g., HATU) to form a highly reactive OAt- (in the case of HATU) or OBt- (in the case of HBTU) active ester. This active ester then rapidly reacts with the amine component to yield the desired peptide. The HOAt anion in HATU provides anchimeric assistance, accelerating the coupling and further reducing racemization.[7]

G HATU/HBTU Coupling Mechanism Benzoic_Acid Benzoic Acid Carboxylate Carboxylate Anion Benzoic_Acid->Carboxylate + Base Base Base (e.g., DIPEA) Active_Ester OAt/OBt Active Ester Carboxylate->Active_Ester + HATU/HBTU HATU_HBTU HATU or HBTU Bz_Phe_NH2 Bz-Phe-NH2 Active_Ester->Bz_Phe_NH2 + Phe-NH2 Phe_NH2 Phe-NH2 G PyBOP Coupling Mechanism Benzoic_Acid Benzoic Acid Carboxylate Carboxylate Anion Benzoic_Acid->Carboxylate + Base Base Base (e.g., DIPEA) Acyloxyphosphonium Acyloxyphosphonium Intermediate Carboxylate->Acyloxyphosphonium + PyBOP PyBOP PyBOP OBt_Ester OBt Active Ester Acyloxyphosphonium->OBt_Ester Bz_Phe_NH2 Bz-Phe-NH2 OBt_Ester->Bz_Phe_NH2 + Phe-NH2 Phe_NH2 Phe-NH2 G General Workflow for Bz-Phe-NH2 Synthesis Start Start Dissolve_Reactants Dissolve Benzoic Acid and Coupling Reagent Start->Dissolve_Reactants Add_Base Add Base (for onium/phosphonium salts) Dissolve_Reactants->Add_Base Pre_activation Pre-activation Add_Base->Pre_activation Add_Amine Add Phenylalanine Amide Pre_activation->Add_Amine Reaction Stir at Room Temperature Add_Amine->Reaction Monitor Monitor Reaction (TLC/LC-MS) Reaction->Monitor Workup Aqueous Workup Monitor->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Analysis Analyze Product (Yield, Purity, Racemization) Purification->Analysis End End Analysis->End

References

Application

Application Notes and Protocols for the Deprotection of the Benzoyl Group in Peptides

For Researchers, Scientists, and Drug Development Professionals These application notes provide a comprehensive overview of the chemical methods available for the deprotection of the benzoyl (Bz) group in peptide synthes...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the chemical methods available for the deprotection of the benzoyl (Bz) group in peptide synthesis. The benzoyl group is a common protecting group for the N-terminus of amino acids and the side chains of residues such as lysine. Its removal is a critical step in the synthesis of peptides and peptide-based therapeutics. This document details various deprotection strategies, including acidic, basic, and reductive cleavage methods, and provides specific experimental protocols. Quantitative data is summarized for easy comparison of the efficiency and suitability of each method for different peptide substrates.

General Principles of Benzoyl Group Deprotection

The benzoyl group is typically attached to an amine via an amide bond. Cleavage of this stable bond requires specific chemical conditions. The choice of deprotection method depends on several factors, including the stability of the peptide to the reaction conditions, the presence of other protecting groups (orthogonality), and the desired purity of the final product.

Diagram 1: General Workflow for Benzoyl Deprotection in Peptides

DeprotectionWorkflow cluster_start Starting Material cluster_deprotection Deprotection Step cluster_workup Work-up & Purification cluster_end Final Product Start Benzoyl-Protected Peptide Deprotection Select Deprotection Method (Acidic, Basic, Reductive, etc.) Start->Deprotection Reaction Conditions Workup Reaction Quenching & Neutralization Deprotection->Workup Crude Product Purification Purification (e.g., HPLC, Crystallization) Workup->Purification End Deprotected Peptide Purification->End Pure Product

Caption: General workflow for the deprotection of benzoyl-protected peptides.

Deprotection Methods and Protocols

Acidic Hydrolysis

Acidic hydrolysis is a common method for the removal of the benzoyl group. Strong acids such as concentrated hydrochloric acid (HCl) or hydrogen bromide (HBr) in acetic acid are typically employed. This method is often effective but can be harsh and may lead to side reactions, particularly with sensitive amino acid residues.

Protocol 1: Deprotection using Concentrated Hydrochloric Acid

  • Dissolve the Peptide: Dissolve the N-benzoyl protected peptide in a suitable solvent (e.g., glacial acetic acid or dioxane).

  • Add Acid: Add an excess of concentrated hydrochloric acid (e.g., 6 M HCl).

  • Heating: Heat the reaction mixture under reflux for a specified time (typically 4-24 hours). The progress of the reaction should be monitored by a suitable analytical technique such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: After completion, cool the reaction mixture and neutralize it carefully with a base (e.g., sodium bicarbonate or ammonium hydroxide).

  • Isolation: Extract the deprotected peptide with an appropriate organic solvent. The crude product is then purified, typically by recrystallization or chromatography.

Protocol 2: Deprotection using Hydrogen Bromide in Acetic Acid

  • Dissolve the Peptide: Dissolve the benzoyl-protected peptide in glacial acetic acid.

  • Add Reagent: Add a solution of HBr in acetic acid (e.g., 33% w/v).

  • Reaction Time: Stir the reaction mixture at room temperature for 2-6 hours, monitoring the reaction progress by TLC or HPLC.

  • Work-up: Upon completion, precipitate the peptide by adding cold, dry ether.

  • Isolation: Collect the precipitate by filtration, wash with ether, and dry under vacuum. Further purification may be required.

Diagram 2: Mechanism of Acid-Catalyzed Benzoyl Deprotection

AcidHydrolysis cluster_mechanism Acid Hydrolysis Mechanism Peptide-NH-Bz R-C(=O)-NH-Peptide Protonated_Amide R-C(=O+H)-NH-Peptide Peptide-NH-Bz->Protonated_Amide + H+ Protonation H+ Tetrahedral_Intermediate R-C(OH)(O+H2)-NH-Peptide Protonated_Amide->Tetrahedral_Intermediate + H2O Water_Attack H2O Protonated_Amine_Intermediate R-C(OH)2-N+H2-Peptide Tetrahedral_Intermediate->Protonated_Amine_Intermediate Proton Transfer Proton_Transfer Proton Transfer Products R-COOH + +H3N-Peptide Protonated_Amine_Intermediate->Products Cleavage Cleavage Cleavage

Caption: Simplified mechanism of acid-catalyzed hydrolysis of a benzoyl amide bond.

Basic Hydrolysis

Basic hydrolysis offers a milder alternative to acidic conditions for benzoyl group removal. Common reagents include aqueous ammonia, hydrazine, and sodium methoxide. These methods are generally more selective and less prone to causing side reactions.

Protocol 3: Deprotection using Aqueous Ammonia

  • Dissolve the Peptide: Suspend the benzoyl-protected peptide in methanol or a similar solvent.

  • Add Base: Add concentrated aqueous ammonia.

  • Reaction Conditions: Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 12-48 hours. Monitor the reaction by TLC or HPLC.

  • Work-up: Evaporate the solvent and excess ammonia under reduced pressure.

  • Isolation: The resulting residue can be purified by chromatography or recrystallization.

Protocol 4: Deprotection using Hydrazine

Hydrazine is a powerful nucleophile and is particularly effective for the deprotection of benzoyl groups, especially in solid-phase peptide synthesis.

  • Resin Swelling: Swell the benzoyl-protected peptide-resin in a suitable solvent like N,N-dimethylformamide (DMF).

  • Deprotection Solution: Prepare a solution of 2-5% hydrazine monohydrate in DMF.

  • Treatment: Treat the resin with the hydrazine solution for 2-4 hours at room temperature.

  • Washing: Filter the resin and wash thoroughly with DMF, followed by dichloromethane (DCM).

  • Cleavage: The deprotected peptide can then be cleaved from the resin using standard procedures.

Diagram 3: Workflow for Hydrazine Deprotection on Solid Phase

HydrazineDeprotection Start Bz-Peptide-Resin Swell Swell Resin in DMF Start->Swell Deprotect Treat with 2-5% Hydrazine in DMF Swell->Deprotect Wash_DMF Wash with DMF Deprotect->Wash_DMF Wash_DCM Wash with DCM Wash_DMF->Wash_DCM Cleave Cleave Peptide from Resin Wash_DCM->Cleave End Deprotected Peptide Cleave->End

Caption: Workflow for benzoyl deprotection using hydrazine in solid-phase peptide synthesis.

Reductive Cleavage

Reductive methods, such as catalytic hydrogenation, can be employed for benzoyl group removal, although they are more commonly used for benzyl ethers and esters. The applicability of this method depends on the absence of other reducible functional groups in the peptide sequence.

Protocol 5: Catalytic Hydrogenation

  • Dissolve the Peptide: Dissolve the benzoyl-protected peptide in a suitable solvent like methanol or ethanol.

  • Add Catalyst: Add a catalytic amount of palladium on carbon (Pd/C, typically 10% w/w).

  • Hydrogenation: Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature until the reaction is complete (monitored by TLC or HPLC).

  • Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Isolation: Evaporate the solvent to obtain the deprotected peptide, which can be further purified if necessary.

Quantitative Data Summary

The following table summarizes the typical reaction conditions and reported yields for the deprotection of benzoyl groups from various peptide substrates. It is important to note that yields are highly dependent on the specific peptide sequence and the purity of the starting materials.

Deprotection MethodReagent(s)Substrate ExampleTemperature (°C)Time (h)Yield (%)Reference(s)
Acidic Hydrolysis 6 M HClN-Benzoyl-GlycylglycineReflux5~90[General knowledge, specific citation needed]
33% HBr/AcOHN-Benzoyl-AlanineRoom Temp4>95[General knowledge, specific citation needed]
Basic Hydrolysis Conc. aq. NH₃N-Benzoyl-Leucine5024~85[General knowledge, specific citation needed]
2% Hydrazine/DMFBz-Lys(side chain)-ResinRoom Temp3High[1]
NaOMe/MeOHO-Benzoyl-Serine derivativeRoom Temp2>90[General knowledge, specific citation needed]
Reductive Cleavage H₂, 10% Pd/CN-Benzoyl-PhenylalanineRoom Temp12~82-84[2]

Side Reactions and Considerations

  • Racemization: Harsh acidic or basic conditions can lead to racemization at the C-terminal amino acid or other sensitive residues.

  • Peptide Bond Cleavage: Strong acid hydrolysis can also cleave peptide bonds, leading to fragmentation of the desired product.

  • Side-Chain Reactions: Amino acids with sensitive side chains (e.g., tryptophan, methionine) may undergo modification under certain deprotection conditions.[3][4] For instance, tryptophan's indole ring can be alkylated during acidic cleavage.[3]

  • Orthogonality: When designing a peptide synthesis strategy, it is crucial to select a benzoyl deprotection method that is orthogonal to the other protecting groups used for the N-terminus and amino acid side chains. For example, hydrazine deprotection is compatible with Boc-protected N-termini.[5]

Conclusion

The selection of an appropriate deprotection method for the benzoyl group is a critical step in successful peptide synthesis. A thorough understanding of the advantages and disadvantages of each method, along with careful optimization of reaction conditions, is necessary to achieve high yields and purity of the target peptide. The protocols and data presented in these application notes serve as a guide for researchers to select and implement the most suitable deprotection strategy for their specific needs.

References

Technical Notes & Optimization

Troubleshooting

Troubleshooting low coupling efficiency of BZ-Phe-NH2

Technical Support Center: BZ-Phe-NH2 Coupling Welcome to the technical support center for troubleshooting issues related to the coupling of N-benzoyl-L-phenylalaninamide (BZ-Phe-NH2). This guide provides researchers, sci...

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: BZ-Phe-NH2 Coupling

Welcome to the technical support center for troubleshooting issues related to the coupling of N-benzoyl-L-phenylalaninamide (BZ-Phe-NH2). This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting steps, frequently asked questions (FAQs), and optimized protocols to address challenges such as low coupling efficiency.

Troubleshooting Guide: Low Coupling Efficiency

This section addresses the most common issue encountered during the synthesis of BZ-Phe-NH2 containing peptides: low or incomplete coupling.

Q1: My Kaiser test is positive (blue beads) after coupling BZ-Phe-NH2, indicating a failed reaction. What is the likely cause and how can I fix it?

A positive Kaiser test indicates the presence of unreacted primary amines on the resin, signifying an incomplete coupling reaction. The primary cause is often the steric hindrance presented by the benzoyl (Bz) group and the bulky phenyl side chain of phenylalanine.[1][2]

Recommended Solutions:

  • Optimize Coupling Reagent: Standard carbodiimide reagents (DCC, DIC) may be inefficient for this sterically hindered amino acid. Switch to a more potent uronium/aminium (e.g., HATU, HCTU) or phosphonium-based (e.g., PyBOP) coupling reagent.[3]

  • Perform a Double Coupling: After the first coupling reaction, wash the resin and repeat the coupling step with a fresh solution of activated BZ-Phe-NH2.[3] This provides a second opportunity for the reaction to go to completion.

  • Increase Reagent Concentration: Use a higher excess of the amino acid and coupling reagents (typically 3-5 equivalents relative to the resin loading) to drive the reaction forward.[3][4]

  • Extend Reaction Time: Increase the coupling time from the standard 1-2 hours to several hours or even overnight to allow the sterically hindered components more time to react.[3][4]

Q2: The final yield of my peptide is very low after cleavage, but monitoring tests during synthesis seemed okay. What could be the problem?

Low yield after cleavage can stem from issues during synthesis that are not easily detected by simple tests, or from problems during the final cleavage and work-up.

Potential Causes & Solutions:

  • Peptide Aggregation: The growing peptide chain, especially if it contains hydrophobic residues like Phenylalanine, can aggregate on the solid support, blocking access for reagents.

    • Solution 1: Change Solvent: Switch from standard DMF to a more disruptive solvent like N-Methyl-2-pyrrolidone (NMP) or use a mixed solvent system (e.g., DMF/DCM/NMP).[5]

    • Solution 2: Use Additives: Incorporate chaotropic salts like LiCl into the coupling mixture to disrupt secondary structure formation.[3]

  • Inefficient Cleavage: The peptide may not be efficiently cleaved from the resin, or side reactions may occur during cleavage.

    • Solution: Perform a small-scale test cleavage on 10-20 mg of resin and analyze the product by mass spectrometry (MS) to confirm the presence of the target peptide mass.[4] This helps determine if the issue is with the synthesis or the cleavage step. Optimize cleavage cocktail and time if necessary.

Q3: I'm observing significant racemization in my final product. How can I minimize this?

Racemization is a common side reaction, particularly with prolonged reaction times or elevated temperatures.[6]

Recommended Solutions:

  • Use Appropriate Additives: Ensure the use of additives like Oxyma Pure or HOAt, which are superior to HOBt in suppressing racemization during coupling.[1][5]

  • Choose a Weaker Base: If using a strong base like DIPEA, consider switching to a weaker, less hindered base such as N-methylmorpholine (NMM) or collidine.[1][7]

  • Optimize Temperature: Avoid excessive heat. If using elevated temperatures to overcome steric hindrance, optimize the reaction for the shortest time necessary to achieve a good yield.[1][2]

Troubleshooting Workflow

The following diagram outlines a logical workflow for diagnosing the cause of low coupling efficiency.

G start Low Coupling Efficiency Observed kaiser Perform Kaiser Test on Resin Sample start->kaiser kaiser_res Test Result? kaiser->kaiser_res positive Positive (Blue Beads) Incomplete Coupling kaiser_res->positive Positive negative Negative (Clear) Coupling Appears Complete kaiser_res->negative Negative sol_incomplete Troubleshoot Incomplete Coupling: • Use Potent Coupling Reagent (HATU/PyBOP) • Perform Double Coupling • Increase Reagent Equivalents • Extend Reaction Time positive->sol_incomplete cleavage Perform Test Cleavage & MS Analysis negative->cleavage ms_res Target Mass Present in MS? cleavage->ms_res mass_ok Yes: Target Mass Present Low Yield Likely Due to: • Aggregation • Poor Cleavage/Work-up ms_res->mass_ok Yes mass_bad No: Deletion Sequence Indicates Prior Step Failure ms_res->mass_bad No sol_agg Troubleshoot Aggregation: • Switch to NMP or Mixed Solvents • Add Chaotropic Salts (LiCl) mass_ok->sol_agg

Caption: A workflow for diagnosing low coupling efficiency issues.

Data & Reagent Comparison

Choosing the right reagents is critical for overcoming the challenges associated with sterically hindered residues.

Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids
Coupling Reagent ClassExamplesRelative PotencyRacemization RiskKey Advantages
Uronium/Aminium HATU, HCTU, COMUVery HighLow (with additives)Highly effective for hindered couplings; fast reaction times.[3][5]
Phosphonium PyBOP, PyAOPHighVery LowExcellent for reducing racemization; stable reagents.[1][3]
Carbodiimide DCC, DICModerateModerate to HighCost-effective; can be less effective for difficult couplings.[3]

Experimental Protocols

This section provides a general protocol for solid-phase peptide synthesis (SPPS) involving a difficult coupling step, such as the incorporation of BZ-Phe-NH2.

Protocol: Double Coupling for a Hindered Amino Acid

This protocol assumes a standard Fmoc-based SPPS workflow.

  • Resin Preparation:

    • Swell the resin (e.g., Rink Amide resin for C-terminal amides) in DMF for at least 30 minutes in a reaction vessel.

  • Fmoc-Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the vessel, and repeat the treatment for another 10-15 minutes.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all piperidine.

  • First Coupling:

    • In a separate vial, pre-activate BZ-Phe-NH2 (4 eq.) with a coupling reagent (e.g., HATU, 3.9 eq.) and a base (e.g., DIPEA or NMM, 8 eq.) in DMF for 1-2 minutes.[1]

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction vessel for 1-2 hours at room temperature.

    • Drain the vessel and wash the resin with DMF (3 times).

  • Monitoring (Optional but Recommended):

    • Take a small sample of beads and perform a Kaiser test.[4] If the test is negative (beads are colorless or yellow), proceed to the next deprotection step. If positive (blue beads), proceed to the second coupling.

  • Second Coupling (Recoupling):

    • Repeat Step 3 using fresh reagents.

    • Agitate the reaction vessel for an additional 1-2 hours.

    • Drain the vessel and wash the resin thoroughly with DMF (5 times) and DCM (3 times).

  • Confirmation:

    • Perform a final Kaiser test to confirm the completion of the coupling.[1] If the test is still positive, it may indicate severe aggregation or other fundamental issues with the sequence.

SPPS Cycle Diagram

The following diagram illustrates the key steps in a single cycle of solid-phase peptide synthesis.

cluster_0 SPPS Cycle Deprotection 1. Fmoc-Deprotection (20% Piperidine in DMF) Wash1 2. DMF Wash Deprotection->Wash1 Coupling 3. Coupling (Activated Amino Acid + Resin) Wash1->Coupling Wash2 4. DMF Wash Coupling->Wash2 Monitor 5. Monitoring (e.g., Kaiser Test) Wash2->Monitor Monitor->Deprotection Start Next Cycle End Repeat Cycle for each AA Monitor->End Start Start with Fmoc-AA-Resin Start->Deprotection

Caption: A standard cycle in Fmoc-based solid-phase peptide synthesis.

Frequently Asked Questions (FAQs)

Q: Why is BZ-Phe-NH2 considered a "difficult" amino acid to couple? A: The N-terminal benzoyl (Bz) group, combined with the bulky phenyl side chain of phenylalanine, creates significant steric hindrance. This bulkiness physically obstructs the approach of the activated carboxylic acid to the free amine on the resin, slowing down the reaction.[1]

Q: Can I use microwave synthesis to improve the coupling efficiency of BZ-Phe-NH2? A: Yes, microwave-assisted peptide synthesis can be very effective. The microwave energy can accelerate reaction kinetics and help overcome activation energy barriers, often leading to higher coupling efficiency in shorter times.[8] It can also help disrupt aggregation.[8] However, it is important to carefully control the temperature to avoid racemization.[6]

Q: Are there any alternatives to BZ-Phe-NH2 if coupling remains unsuccessful? A: If the benzoyl group is essential for the final compound's activity, optimizing the synthesis is the primary route. However, if the design allows for modification, you could explore using a different N-terminal protecting group that is less sterically hindering during synthesis and can be added or modified post-synthesis. The feasibility of this approach depends entirely on the specific research or drug development goals.

Q: What is the purpose of capping in peptide synthesis, and should I use it here? A: Capping is a process used to permanently block any unreacted amino groups after a coupling step, usually with acetic anhydride.[9] This prevents these unreacted sites from participating in subsequent coupling steps, which would result in deletion sequences. For a difficult coupling like BZ-Phe-NH2, capping after the coupling step (and before the next deprotection) is a useful strategy to improve the purity of the final product by minimizing deletion-related impurities.[9]

References

Optimization

Technical Support Center: Prevention of Racemization of BZ-Phe-NH2 in Peptide Synthesis

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the critical issue of racemiza...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the critical issue of racemization of N-benzoyl-L-phenylalanine amide (BZ-Phe-NH2) and related N-acyl amino acids during peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern when synthesizing peptides with BZ-Phe-NH2?

A1: Racemization is the conversion of a single enantiomer (the L-form of an amino acid in naturally occurring peptides) into an equal mixture of both L- and D-enantiomers.[1] This loss of stereochemical integrity is a significant concern in peptide synthesis as the biological activity of peptides is highly dependent on their specific three-dimensional structure. The incorporation of the D-isomer of BZ-Phe-NH2 can lead to peptides with reduced or altered biological function, making it a critical impurity to control.

Q2: What is the primary mechanism of racemization for BZ-Phe-NH2 during peptide coupling?

A2: The primary mechanism for racemization of N-acyl amino acids like BZ-Phe-NH2 is through the formation of an oxazolone (or azlactone) intermediate.[2][3] During the activation of the carboxyl group of BZ-Phe-OH for coupling, the acyl oxygen can attack the activated carboxyl group, forming a cyclic oxazolone. The alpha-proton of this intermediate is acidic and can be easily abstracted by a base, leading to a loss of chirality. Subsequent nucleophilic attack by the amine component on the achiral oxazolone intermediate results in a mixture of L- and D-peptide products.[2] A secondary mechanism involves the direct abstraction of the alpha-proton by a base from the activated amino acid.[3]

Q3: Which factors have the most significant impact on the racemization of BZ-Phe-NH2?

A3: Several factors critically influence the extent of racemization:

  • Coupling Reagents and Additives: The choice of coupling reagent and the use of racemization-suppressing additives are paramount.[3] Carbodiimide reagents like DCC and DIC, when used alone, can lead to significant racemization.[4]

  • Base: The type and strength of the base used play a crucial role. Stronger, less sterically hindered bases generally promote racemization.[2][3]

  • Activation Time: Prolonged pre-activation of BZ-Phe-OH before the addition of the amine component increases the opportunity for oxazolone formation and subsequent racemization.[5]

  • Temperature: Higher reaction temperatures accelerate the rate of racemization.[5]

  • Solvent: The polarity of the solvent can influence racemization rates, with less polar solvents sometimes being advantageous.[5]

Q4: Are there alternatives to common coupling additives like HOBt that are more effective in suppressing racemization?

A4: Yes, several more effective alternatives to 1-hydroxybenzotriazole (HOBt) are now commonly used. 1-Hydroxy-7-azabenzotriazole (HOAt) and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) are known to be superior in suppressing racemization.[5][6] Oxyma is particularly advantageous as it is also a non-explosive alternative to HOBt and HOAt.[6]

Troubleshooting Guides

Issue: High levels of D-isomer detected after coupling BZ-Phe-OH.

This troubleshooting guide will help you pinpoint the source of racemization and implement effective solutions.

G cluster_coupling Coupling Reagent Solutions cluster_base Base & Condition Solutions cluster_protocol Protocol Refinements start High Racemization Detected for BZ-Phe Coupling coupling_reagent Step 1: Evaluate Coupling Reagent & Additive start->coupling_reagent base Step 2: Assess Base and Reaction Conditions coupling_reagent->base If racemization persists carbodiimide Using Carbodiimide (DIC/DCC)? Add Oxyma or HOAt. HOAt is superior to HOBt. onium Using Onium Salt (HBTU/TBTU)? Switch to a third-generation uronium reagent like COMU or a phosphonium- based reagent like PyAOP. protocol Step 3: Refine Coupling Protocol base->protocol If racemization persists base_type Using DIPEA or TEA? Switch to a weaker, more sterically hindered base like N-Methylmorpholine (NMM) or 2,4,6-Collidine. temp High Temperature? Couple at a lower temperature (e.g., 0°C). end Racemization Minimized protocol->end preactivation Minimize pre-activation time before adding the amine component. solvent Consider using a less polar solvent mixture (e.g., DCM/DMF) while ensuring solubility of reagents.

Caption: A logical workflow for troubleshooting high racemization levels.

Quantitative Data Summary

The choice of coupling reagents, additives, and bases has a quantifiable impact on the degree of racemization. The following tables summarize reported data for different coupling conditions.

Table 1: Comparison of Additives on Racemization Levels

Coupling AdditiveCoupling ReagentPeptide Fragment% Epimerization
HOBtDCCFmoc-Phe-Ser(OtBu)-OH18%[5]
HOAtDCCFmoc-Phe-Ser(OtBu)-OH6%[5]
HOBtDICZ-Phg-Pro-NH216.9%[5]
HOAtDICZ-Phg-Pro-NH24.8%[5]
OxymaDICZ-Phg-Pro-NH23.2%[5]

Table 2: Influence of Coupling Reagent on Racemization of a Model Peptide

Coupling Reagent/Method% D-Isomer (Epimerization)
HBTU1.5 - 5.0%[5]
HATU0.5 - 2.0%[5]
COMU< 1.0%[5]
DIC/HOBt0.5 - 2.5%[5]

Experimental Protocols

Accurate quantification of racemization is essential for optimizing your coupling protocols. Below are detailed methodologies for widely used analytical techniques.

Protocol 1: Quantification of Racemization using Chiral HPLC

This method allows for the direct separation and quantification of diastereomeric peptide products without the need for hydrolysis.

Objective: To quantify the amount of the D-BZ-Phe-diastereomer formed during the coupling of BZ-L-Phe-OH to an amino component.

Materials:

  • Crude peptide sample from the coupling reaction.

  • Chiral HPLC column (e.g., amylose-based or cellulose-based stationary phase).

  • Mobile phase solvents (e.g., hexane, isopropanol, ethanol, acetonitrile, water, and additives like TFA or ammonium acetate, depending on the column manufacturer's recommendations).

  • HPLC system with a UV detector.

Procedure:

  • Sample Preparation: a. After the coupling reaction, cleave a small sample of the crude peptide from the resin (if applicable). b. Precipitate the peptide with cold diethyl ether, centrifuge, and dry the pellet. c. Dissolve the crude peptide in the initial mobile phase for HPLC analysis.

  • Chiral HPLC Analysis: a. Column: Use a chiral stationary phase (CSP) column suitable for peptides. b. Mobile Phase: The mobile phase composition will be highly dependent on the specific chiral column and the peptide. A typical starting point for reversed-phase chiral chromatography could be a gradient of acetonitrile in water with 0.1% TFA. For normal-phase chiral chromatography, mixtures of hexane and isopropanol are common. Method development and optimization will be necessary. c. Flow Rate and Detection: Set an appropriate flow rate (e.g., 1.0 mL/min) and monitor the elution with a UV detector at a wavelength where the peptide absorbs (e.g., 220 nm or 254 nm).

  • Data Analysis: a. Identify the peaks corresponding to the desired L-L diastereomer and the undesired D-L diastereomer. b. Integrate the peak areas of both diastereomers. c. Calculate the percentage of racemization using the following formula: % Racemization = [Area(D-L) / (Area(L-L) + Area(D-L))] x 100

Protocol 2: Recommended Low-Racemization Coupling of BZ-Phe-OH

This protocol is designed to minimize racemization during the coupling of BZ-Phe-OH.

Materials:

  • BZ-L-Phe-OH (1.0 equivalent)

  • Amine component (e.g., resin-bound peptide with a free N-terminus) (1.0-1.2 equivalents)

  • Coupling Reagent: COMU (1.0 equivalent) or a combination of DIC (1.0 equivalent) and Oxyma (1.0 equivalent).

  • Base: 2,4,6-Collidine or N-Methylmorpholine (NMM) (2.0 equivalents).

  • Anhydrous solvent (e.g., DMF, DCM, or a mixture).

Procedure:

  • Preparation: In a reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), dissolve the BZ-L-Phe-OH and the coupling additive (if using DIC/Oxyma) in the anhydrous solvent.

  • Cooling: Cool the solution to 0°C in an ice bath.

  • Reagent Addition:

    • For COMU: Add the COMU to the cooled solution of BZ-L-Phe-OH.

    • For DIC/Oxyma: Add the DIC to the cooled solution of BZ-L-Phe-OH and Oxyma.

  • Addition to Amine: Immediately add the activated BZ-L-Phe-OH solution to the vessel containing the amine component.

  • Base Addition: Add the base (Collidine or NMM) dropwise to the reaction mixture.

  • Reaction: Allow the reaction to proceed at 0°C for 30 minutes, and then let it warm to room temperature and stir for an additional 1.5 - 3 hours.

  • Monitoring: Monitor the completion of the reaction using a suitable test (e.g., Kaiser test for primary amines on solid phase).

  • Work-up: After completion, wash the resin or perform an appropriate aqueous work-up for solution-phase synthesis to remove excess reagents and byproducts.

Signaling Pathways and Logical Relationships

racemization_mechanism cluster_pathway Primary Racemization Pathway Bz_Phe_OH BZ-L-Phe-OH Activated_Ester Activated Ester (e.g., O-Acylisourea) Bz_Phe_OH->Activated_Ester Coupling Reagent Oxazolone Oxazolone Intermediate (Achiral) Activated_Ester->Oxazolone Intramolecular Cyclization LL_Peptide Desired L-L Peptide Activated_Ester->LL_Peptide + Amine (Desired Pathway) Enolate Enolate Intermediate (Achiral) Oxazolone->Enolate + Base - H+ Oxazolone->LL_Peptide + Amine DL_Peptide Undesired D-L Peptide (Racemized Product) Oxazolone->DL_Peptide + Amine Enolate->Oxazolone + H+ Amine Amine Nucleophile Base Base

Caption: The primary pathway for racemization via the oxazolone intermediate.

References

Troubleshooting

Technical Support Center: Optimizing HPLC Separation of BZ-Phe-NH2 Diastereomers

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the High-Performance Liquid Chromatography (HPLC) separa...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the High-Performance Liquid Chromatography (HPLC) separation of N-Benzoyl-Phenylalanine-Amide (BZ-Phe-NH2) diastereomers.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the HPLC separation of BZ-Phe-NH2 diastereomers in a question-and-answer format.

Q1: Why am I seeing poor resolution or complete co-elution of my BZ-Phe-NH2 diastereomer peaks?

A1: Poor resolution is a common challenge in diastereomer separation and typically points to issues with the selectivity of your chromatographic system. Here are the primary factors to investigate:

  • Inappropriate Stationary Phase: The chosen column may not provide sufficient selectivity for the subtle structural differences between the BZ-Phe-NH2 diastereomers. While standard C18 columns can sometimes separate diastereomers, chiral stationary phases (CSPs) often offer superior performance. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are a good starting point due to their broad applicability.[1]

  • Suboptimal Mobile Phase Composition: The mobile phase is a critical factor in achieving selectivity. The ratio of organic modifier (e.g., acetonitrile or methanol) to the aqueous phase directly influences retention and resolution. Additionally, the choice and concentration of additives like acids (e.g., formic acid, acetic acid, or trifluoroacetic acid) can significantly impact selectivity by altering the ionization state of the analytes and interacting with the stationary phase.[2][3]

  • Incorrect Temperature: Column temperature affects the thermodynamics of the separation and can influence selectivity. It is a valuable parameter to optimize, with typical ranges between 25°C and 40°C.[1]

Q2: My BZ-Phe-NH2 peaks are broad and tailing. How can I improve the peak shape?

A2: Peak tailing for N-acylated amino acid amides is often due to secondary interactions with the stationary phase or issues with the mobile phase.[4] Consider the following troubleshooting steps:

  • Secondary Silanol Interactions: Residual silanol groups on silica-based columns can interact with the polar amide and benzoyl groups of your analyte, leading to peak tailing.[4] Using a modern, high-purity, end-capped column can minimize these interactions.[1]

  • Mobile Phase pH: While BZ-Phe-NH2 is neutral, the mobile phase pH can still influence peak shape by affecting the stationary phase's surface chemistry. Ensure your mobile phase is adequately buffered if you are using additives.

  • Buffer Concentration: If using a buffered mobile phase, ensure the concentration is sufficient (typically 10-25 mM) to provide consistent ionic strength and minimize secondary interactions.[5]

  • Sample Solvent Mismatch: Dissolving your sample in a solvent significantly stronger than the mobile phase can cause peak distortion.[4] Whenever possible, dissolve your sample in the initial mobile phase.

  • Column Contamination: Contaminants from previous injections can create active sites on the column, leading to tailing. Implement a regular column flushing and regeneration protocol.

Q3: My retention times are shifting between injections. What is causing this instability?

A3: Retention time instability can be caused by several factors:

  • Inadequate Column Equilibration: The column must be thoroughly equilibrated with the mobile phase before starting a sequence of injections. A stable baseline is a good indicator of equilibration.

  • Mobile Phase Preparation: Inconsistent mobile phase composition between runs will lead to shifting retention times. Ensure accurate and precise preparation of your mobile phases. If preparing online, ensure the pump is mixing correctly.

  • Temperature Fluctuations: A lack of temperature control for the column can cause retention time drift. Using a column oven is highly recommended.[1]

  • Column Degradation: Over time, the stationary phase can degrade, especially under harsh pH or high-pressure conditions, leading to changes in retention.

Q4: I am observing high backpressure in my HPLC system. What should I do?

A4: High backpressure can indicate a blockage in the system. Systematically identify the source of the pressure:

  • Disconnect the column: If the pressure drops significantly, the blockage is in the column.

  • Column Blockage: A blocked inlet frit is a common cause. Try back-flushing the column (if the manufacturer's instructions permit). If this does not resolve the issue, the column may need to be replaced.[5]

  • System Blockage: If the pressure remains high after disconnecting the column, the blockage is in the HPLC system (e.g., tubing, injector, or guard column). Isolate and flush each component to identify and remove the blockage.

Frequently Asked Questions (FAQs)

Q1: Do I need a chiral stationary phase (CSP) to separate BZ-Phe-NH2 diastereomers?

A1: Not necessarily. Diastereomers have different physicochemical properties and can often be separated on standard achiral stationary phases like C18 or Phenyl columns.[1] However, CSPs can offer significantly better selectivity and are a valuable tool if achiral methods fail to provide adequate resolution.

Q2: What type of chiral stationary phase is best for BZ-Phe-NH2 diastereomers?

A2: The selection of a CSP is often empirical. However, for N-acylated amino acids and their derivatives, polysaccharide-based CSPs (e.g., those based on cellulose or amylose phenylcarbamates) are a highly effective starting point.[6] Macrocyclic glycopeptide phases like teicoplanin have shown success for N-acetylated phenylalanine, but may be less effective for the amide form.[7][8] Crown-ether based columns could also be considered for phenylalanine amides.[8]

Q3: How do I choose the right mobile phase for my separation?

A3: Mobile phase selection is crucial for optimizing the separation.

  • Reversed-Phase Mode: A mixture of water or buffer and an organic modifier like acetonitrile or methanol is typically used. Acetonitrile often provides sharper peaks and lower backpressure. The ratio of the organic modifier will determine the retention time and can be adjusted to improve resolution.

  • Normal-Phase Mode: A mixture of a non-polar solvent like hexane and a more polar modifier like ethanol or isopropanol is common.

  • Additives: Small amounts of acidic modifiers like formic acid, acetic acid, or trifluoroacetic acid (TFA) (typically 0.1%) can improve peak shape and selectivity.[3]

Q4: What are some key parameters to optimize for better separation?

A4: A systematic approach to method development is recommended:

  • Mobile Phase Composition: Systematically vary the ratio of your organic modifier to the aqueous phase.

  • Temperature: Evaluate the separation at different temperatures (e.g., 25°C, 30°C, 35°C, 40°C).[1]

  • Flow Rate: Lowering the flow rate can sometimes improve resolution, but will increase the analysis time.[1]

  • Mobile Phase Additives: Screen different acidic modifiers and their concentrations.

Data Presentation

Table 1: Starting HPLC Conditions for BZ-Phe-NH2 Diastereomer Separation (Reversed-Phase)

ParameterCondition 1Condition 2
Column Polysaccharide-based CSP (e.g., Chiralcel OD-H)C18 (for initial screening)
Mobile Phase Acetonitrile:Water (50:50, v/v) + 0.1% Formic AcidMethanol:Water (60:40, v/v) + 0.1% Acetic Acid
Flow Rate 1.0 mL/min0.8 mL/min
Column Temp. 25 °C30 °C
Detection UV at 230 nm or 254 nmUV at 230 nm or 254 nm

Table 2: Influence of Mobile Phase Composition on Resolution (Example)

% Acetonitrile in Water (with 0.1% TFA)Retention Time (Diastereomer 1) (min)Retention Time (Diastereomer 2) (min)Resolution (Rs)
40%12.513.81.8
50%8.28.91.5
60%5.15.51.1

Experimental Protocols

Protocol 1: Method Development for BZ-Phe-NH2 Diastereomer Separation

  • System Preparation:

    • Equip an HPLC system with a UV detector, column oven, and autosampler.

    • Install a polysaccharide-based chiral stationary phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase Preparation:

    • Prepare Mobile Phase A: HPLC-grade water with 0.1% formic acid.

    • Prepare Mobile Phase B: HPLC-grade acetonitrile with 0.1% formic acid.

    • Degas both mobile phases by sonication or vacuum filtration.

  • Column Equilibration:

    • Purge the HPLC system with the initial mobile phase composition (e.g., 50:50 A:B).

    • Equilibrate the column at a flow rate of 1.0 mL/min until a stable baseline is achieved (typically 30-60 minutes).

    • Set the column temperature to 25°C.

  • Sample Preparation:

    • Dissolve the BZ-Phe-NH2 diastereomer mixture in the mobile phase to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Analysis:

    • Inject 10 µL of the prepared sample.

    • Run the analysis under isocratic conditions.

  • Optimization:

    • If resolution is poor, systematically adjust the percentage of acetonitrile in the mobile phase (e.g., try 40%, 45%, 55%, 60%).

    • Evaluate the effect of using methanol as the organic modifier.

    • Optimize the column temperature and flow rate to improve resolution and analysis time.

Mandatory Visualization

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_eval Evaluation & Optimization prep_sample Prepare BZ-Phe-NH2 Sample (dissolve and filter) inject Inject Sample prep_sample->inject prep_mobile Prepare Mobile Phases (e.g., A: H2O+0.1% FA, B: ACN+0.1% FA) equilibrate Equilibrate Column (CSP, 1.0 mL/min, 25°C) prep_mobile->equilibrate equilibrate->inject run Isocratic Elution inject->run eval_res Evaluate Resolution (Rs) run->eval_res opt_mobile Optimize Mobile Phase (% Organic, Modifier) eval_res->opt_mobile Rs < 1.5 opt_temp Optimize Temperature eval_res->opt_temp Rs ≈ 1.5 final_method Final Optimized Method eval_res->final_method Rs > 1.5 opt_mobile->equilibrate opt_temp->equilibrate opt_flow Optimize Flow Rate opt_temp->opt_flow opt_flow->equilibrate

Caption: Experimental workflow for optimizing HPLC separation of BZ-Phe-NH2 diastereomers.

G start Problem: Poor Peak Shape (Tailing or Broadening) check_column Is the column old or non-end-capped? start->check_column replace_column Use a modern, end-capped column. check_column->replace_column Yes check_mobile_phase Is the sample solvent stronger than the mobile phase? check_column->check_mobile_phase No solution Improved Peak Shape replace_column->solution change_solvent Dissolve sample in mobile phase. check_mobile_phase->change_solvent Yes check_contamination Is the column contaminated? check_mobile_phase->check_contamination No change_solvent->solution flush_column Flush column with a strong solvent. check_contamination->flush_column Yes check_additives Are mobile phase additives (e.g., 0.1% acid) being used? check_contamination->check_additives No flush_column->solution add_modifier Add 0.1% formic or acetic acid. check_additives->add_modifier No check_additives->solution Yes add_modifier->solution

Caption: Troubleshooting logic for poor peak shape in HPLC analysis.

References

Optimization

BZ-Phe-NH2 solubility problems in aqueous buffers

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with N-Benzoyl...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with N-Benzoyl-L-phenylalaninamide (BZ-Phe-NH2) in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is BZ-Phe-NH2 and why is it difficult to dissolve in aqueous buffers?

A1: BZ-Phe-NH2 (N-Benzoyl-L-phenylalaninamide) is a derivative of the amino acid phenylalanine. Its structure includes a hydrophobic benzoyl group and the phenyl group of phenylalanine, which gives the molecule a significant non-polar character.[1] Peptides and molecules with a high proportion of hydrophobic components, like BZ-Phe-NH2, often have limited solubility in aqueous solutions because they do not readily interact with polar water molecules.[1][2] This hydrophobicity is a primary driver of poor solubility and potential aggregation.[1]

Q2: What are the key factors influencing the solubility of BZ-Phe-NH2?

A2: Several factors can affect the solubility of hydrophobic compounds like BZ-Phe-NH2:

  • Solvent Choice: The polarity of the solvent is crucial. Hydrophobic compounds dissolve better in organic solvents.[3][4]

  • pH: As a neutral compound (lacking acidic or basic side chains), the pH of the aqueous buffer is expected to have a less dramatic effect on BZ-Phe-NH2's solubility compared to charged peptides.[1][2]

  • Temperature: Gently increasing the temperature can enhance solubility by increasing the kinetic energy of the molecules.[2][3] However, excessive heat should be avoided to prevent degradation.

  • Co-solvents: The addition of small amounts of water-miscible organic solvents (co-solvents) can significantly improve the solubility of hydrophobic compounds in aqueous buffers.[1][2]

  • Concentration: The amount of BZ-Phe-NH2 relative to the solvent volume directly impacts whether it will dissolve completely. Exceeding the solubility limit will result in precipitation.[5]

Q3: What is the recommended starting approach for dissolving BZ-Phe-NH2?

A3: For very hydrophobic or neutral peptides, the recommended approach is to first dissolve the compound in a minimal amount of a strong organic solvent.[4][6][7] Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are common choices for this initial step.[4] Once the compound is fully dissolved in the organic solvent, the aqueous buffer can be added slowly and dropwise to the solution while stirring to reach the desired final concentration.[8]

Q4: Can I use sonication or heating to help dissolve BZ-Phe-NH2?

A4: Yes, both methods can be used cautiously.

  • Sonication: Using a bath sonicator can help break up aggregates and enhance the dissolution process.[2][9]

  • Heating: Gently warming the solution (e.g., to less than 40°C) may aid in dissolving the compound.[6] It is important to monitor the temperature to avoid potential chemical degradation.

Q5: What should I do if I see precipitation after adding my BZ-Phe-NH2 stock solution to the aqueous buffer?

A5: Precipitation upon dilution indicates that the compound's solubility limit in the final buffer composition has been exceeded.[3] You should try decreasing the final concentration of BZ-Phe-NH2 in the aqueous buffer.[10] It is also crucial to add the stock solution to the buffer slowly while vortexing or stirring vigorously to ensure rapid mixing.[10] Before use, it is always recommended to centrifuge the final solution and use the supernatant to ensure no undissolved particulates are present.[2]

Physicochemical Properties Summary

The solubility of a compound is dictated by its physicochemical properties. BZ-Phe-NH2 is characterized by its hydrophobicity.

PropertyAssessment of BZ-Phe-NH2Rationale & Implication for Solubility
Polarity Hydrophobic / Non-polarThe molecule contains two aromatic rings (benzoyl and phenyl) which limit its interaction with polar water molecules, leading to poor aqueous solubility.[1]
Net Charge NeutralThe molecule lacks readily ionizable acidic or basic groups. Therefore, altering the pH of the buffer will not significantly increase its charge and will have a minimal effect on its solubility.[4][8]
Size Relatively SmallAs a single amino acid derivative, its smaller size might suggest better solubility than long peptide chains, but its hydrophobicity is the dominant factor.[2]

Troubleshooting Guide for BZ-Phe-NH2 Dissolution

This guide provides a systematic approach to overcoming common solubility issues.

G start Start: Lyophilized BZ-Phe-NH2 Powder stock Dissolve in minimal amount of 100% DMSO start->stock check_stock Is the compound fully dissolved? stock->check_stock sonicate Gently warm (<40°C) or sonicate check_stock->sonicate No dilute Slowly add stock dropwise to vigorously stirring aqueous buffer check_stock->dilute Yes sonicate->stock observe Observe final solution dilute->observe clear Solution is clear: Ready for use (Centrifuge before use) observe->clear Clear Solution precipitate Precipitate or cloudiness is observed observe->precipitate Precipitation troubleshoot Troubleshoot: - Decrease final concentration - Increase % of co-solvent (if experiment allows) precipitate->troubleshoot troubleshoot->stock Retry

Caption: Troubleshooting workflow for dissolving BZ-Phe-NH2.

Experimental Protocols

Protocol 1: Preparation of a BZ-Phe-NH2 Stock Solution and Dilution into Aqueous Buffer

This protocol details the recommended procedure for dissolving hydrophobic, neutral compounds like BZ-Phe-NH2.

Materials:

  • Lyophilized BZ-Phe-NH2

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile aqueous buffer of choice (e.g., PBS, pH 7.4)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettors and sterile tips

Procedure:

  • Pre-dissolution Steps: Briefly centrifuge the vial of lyophilized BZ-Phe-NH2 to ensure all the powder is at the bottom. Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.

  • Preparing the Concentrated Stock:

    • Add a small, precise volume of 100% DMSO directly to the vial to create a concentrated stock solution (e.g., 10-50 mM). The volume should be minimal but sufficient to fully dissolve the compound.

    • Vortex the vial vigorously until the powder is completely dissolved. Visually inspect the solution against a light source to ensure no solid particles remain.

    • If dissolution is difficult, sonicate the vial in a water bath for 5-10 minutes or warm it gently to no more than 40°C.[2][6]

  • Dilution into Aqueous Buffer:

    • Place the desired volume of your aqueous buffer into a sterile tube.

    • While vigorously vortexing the aqueous buffer, slowly and dropwise add the required volume of the BZ-Phe-NH2 DMSO stock solution to achieve the final desired concentration.[5][8] Note: Adding the stock solution too quickly can cause the compound to precipitate out of solution due to the rapid change in solvent polarity.[10]

  • Final Inspection and Storage:

    • Once the dilution is complete, continue to vortex for another 30 seconds.

    • Visually inspect the final solution for any signs of precipitation or cloudiness.

    • If the solution is clear, it is ready for use. It is best practice to prepare solutions fresh for each experiment.

    • Before use in an assay, centrifuge the final solution at high speed (e.g., >10,000 x g) for 5-10 minutes and carefully transfer the supernatant to a new tube. This removes any unseen micro-precipitates.[2]

General Solvent Selection Guide

The decision on how to approach solubilization is based on the overall charge and hydrophobicity of a compound. The following diagram outlines a general decision-making process.

G start Analyze Compound Properties (Charge & Hydrophobicity) charge Calculate Net Charge at Neutral pH start->charge positive Net Charge is Positive (Basic) e.g., Contains K, R, H charge->positive > 0 negative Net Charge is Negative (Acidic) e.g., Contains D, E charge->negative < 0 neutral Net Charge is Zero (Neutral) or >50% Hydrophobic Residues charge->neutral = 0 pos_solv 1. Try Water 2. Try 10-30% Acetic Acid positive->pos_solv neg_solv 1. Try Water / PBS 2. Try 0.1M NH4OH / Bicarbonate negative->neg_solv neut_solv 1. Use minimal DMSO, DMF, or Acetonitrile 2. Dilute slowly into aqueous buffer neutral->neut_solv

Caption: Decision tree for solvent selection based on compound properties.

References

Troubleshooting

Technical Support Center: Synthesis of BZ-Phe-NH2

For Researchers, Scientists, and Drug Development Professionals This technical support center provides comprehensive guidance for the synthesis and purification of N-benzoyl-L-phenylalanine amide (BZ-Phe-NH2). Below you...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the synthesis and purification of N-benzoyl-L-phenylalanine amide (BZ-Phe-NH2). Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during this process.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing BZ-Phe-NH2?

A1: BZ-Phe-NH2 is typically synthesized by the amidation of N-benzoyl-L-phenylalanine. This can be achieved through several methods:

  • Schotten-Baumann Reaction: This classic method involves the reaction of L-phenylalanine with benzoyl chloride under basic conditions to first form N-benzoyl-L-phenylalanine. The resulting carboxylic acid is then activated and reacted with ammonia to form the amide.

  • Peptide Coupling Reagents: A more direct and often milder approach involves the use of peptide coupling reagents to facilitate the amide bond formation between N-benzoyl-L-phenylalanine and an ammonia source. Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (HOBt) to improve efficiency and minimize side reactions.

Q2: What are the most common impurities I might encounter in my crude BZ-Phe-NH2 product?

A2: Several impurities can arise during the synthesis of BZ-Phe-NH2, depending on the synthetic route chosen. These include:

  • Unreacted Starting Materials: Residual N-benzoyl-L-phenylalanine, L-phenylalanine, or benzoyl chloride may be present.

  • Coupling Reagent Byproducts: If using carbodiimide coupling agents, byproducts such as dicyclohexylurea (DCU) from DCC or the corresponding urea from EDC can contaminate the product. DCU is notoriously insoluble in many organic solvents.

  • Racemized Product (N-benzoyl-D-phenylalanine amide): The chiral center of the phenylalanine moiety is susceptible to racemization, especially under harsh basic or acidic conditions, or with certain coupling reagents.

  • N-acylurea: A common side product when using carbodiimide reagents, formed by the rearrangement of the O-acylisourea intermediate.

Q3: How can I purify my crude BZ-Phe-NH2?

A3: The two primary methods for purifying BZ-Phe-NH2 are recrystallization and column chromatography.

  • Recrystallization: This is often the most effective method for removing small amounts of impurities from a solid product. A suitable solvent system is one in which BZ-Phe-NH2 is soluble at high temperatures but sparingly soluble at low temperatures. Aqueous ethanol is a commonly used solvent for recrystallizing similar N-acyl amino acids.[1]

  • Column Chromatography: For separating mixtures with components of different polarities, silica gel column chromatography is a powerful technique. The choice of eluent (solvent system) is critical for achieving good separation. A gradient of ethyl acetate in hexanes is a common starting point for compounds of this type.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis and purification of BZ-Phe-NH2.

Issue 1: Low Yield of BZ-Phe-NH2
Potential Cause Troubleshooting Steps
Incomplete reaction - Extend the reaction time. - Ensure stoichiometric amounts of all reagents are used. - If using a coupling reagent, ensure it is fresh and active.
Hydrolysis of benzoyl chloride (if used) - Use anhydrous solvents and reagents. - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Product loss during workup - Optimize the extraction procedure to ensure the product is in the desired phase. - When washing, use saturated solutions (e.g., saturated sodium bicarbonate, brine) to minimize product loss.
Poor choice of coupling reagent - For sterically hindered substrates or difficult couplings, consider using a more powerful coupling reagent such as HATU or HBTU.
Issue 2: Presence of a White, Insoluble Precipitate in the Reaction Mixture (when using DCC)
Potential Cause Troubleshooting Steps
Formation of dicyclohexylurea (DCU) - DCU is the primary byproduct of DCC and is insoluble in most common organic solvents. - Removal by Filtration: Before the aqueous workup, filter the reaction mixture to remove the precipitated DCU. Chilling the reaction mixture can further decrease the solubility of DCU and improve its removal by filtration. - Post-workup Removal: If DCU remains after workup, it can sometimes be removed by trituration with a solvent in which the desired product is soluble but DCU is not (e.g., diethyl ether or acetonitrile).
Issue 3: Product is an Oil and Fails to Crystallize
Potential Cause Troubleshooting Steps
Presence of impurities - Impurities can lower the melting point and inhibit crystallization. - Purify the oil by column chromatography to remove impurities. - Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of pure BZ-Phe-NH2.
Residual solvent - Ensure all solvent has been removed under high vacuum. - Co-evaporation with a solvent that forms an azeotrope with the residual solvent (e.g., toluene to remove water) can be effective.
Issue 4: NMR Spectrum Shows Unexpected Peaks
Potential Cause Troubleshooting Steps
Unreacted N-benzoyl-L-phenylalanine - The carboxylic acid proton will appear as a broad singlet, typically downfield (>10 ppm). - Purify by washing an organic solution of the product with a mild base (e.g., saturated sodium bicarbonate solution) to extract the acidic starting material.
Residual solvent - Compare the chemical shifts of the unknown peaks to known solvent chemical shifts. - Remove residual solvent under high vacuum.
Racemization - The presence of the D-enantiomer can lead to a more complex NMR spectrum due to the formation of diastereomeric interactions if a chiral auxiliary is present, or may be detectable by chiral HPLC. - To minimize racemization, use milder coupling conditions, consider racemization-suppressing additives like HOBt, and avoid strong bases.
N-acylurea byproduct - This impurity can be difficult to remove as its polarity may be similar to the product. - Column chromatography is the most effective method for its removal. The addition of HOBt during the coupling reaction can help to suppress its formation.

Data Presentation

Table 1: Comparison of Common Coupling Reagents for Amide Synthesis

Coupling ReagentByproductByproduct SolubilityKey AdvantagesKey Disadvantages
DCC Dicyclohexylurea (DCU)Insoluble in most organic solventsLow cost, effectiveInsoluble byproduct complicates purification
EDC Water-soluble ureaWater-solubleEasy removal of byproduct by aqueous extractionMore expensive than DCC
HATU/HBTU Tetramethylurea and HOBt/HBTU byproductsGenerally soluble in organic solventsHigh coupling efficiency, low racemizationHigher cost

Experimental Protocols

Protocol 1: Synthesis of BZ-Phe-NH2 via DCC/HOBt Coupling
  • Dissolution: In a round-bottom flask, dissolve N-benzoyl-L-phenylalanine (1.0 eq) and 1-hydroxybenzotriazole (HOBt) (1.1 eq) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).

  • Activation: Cool the solution to 0 °C in an ice bath. Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 eq) to the solution and stir for 30 minutes at 0 °C. A white precipitate of dicyclohexylurea (DCU) will begin to form.

  • Amination: Bubble ammonia gas through the reaction mixture or add a solution of ammonia in an organic solvent (e.g., 2M ammonia in methanol) (1.2 eq) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Filter the reaction mixture to remove the precipitated DCU. Wash the filter cake with a small amount of cold DCM.

    • Combine the filtrates and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude BZ-Phe-NH2.

  • Purification: Purify the crude product by recrystallization from aqueous ethanol or by silica gel column chromatography.

Protocol 2: Purification of BZ-Phe-NH2 by Recrystallization
  • Dissolution: Place the crude BZ-Phe-NH2 in a flask and add a minimal amount of hot aqueous ethanol (e.g., 80-90% ethanol in water) until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature. The BZ-Phe-NH2 will begin to crystallize.

  • Cooling: Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Start Reactants N-benzoyl-L-phenylalanine + Ammonia Source + Coupling Reagent (e.g., DCC) Start->Reactants Reaction Amide Bond Formation Reactants->Reaction Crude_Product Crude BZ-Phe-NH2 (contains impurities) Reaction->Crude_Product Filtration Filtration (remove insoluble byproducts like DCU) Crude_Product->Filtration Workup Aqueous Workup (remove soluble impurities) Filtration->Workup Purification_Method Recrystallization or Column Chromatography Workup->Purification_Method Pure_Product Pure BZ-Phe-NH2 Purification_Method->Pure_Product

Caption: General experimental workflow for the synthesis and purification of BZ-Phe-NH2.

Troubleshooting_Flowchart Start Problem Encountered Low_Yield Low Yield? Start->Low_Yield Insoluble_Precipitate Insoluble Precipitate? Start->Insoluble_Precipitate Oily_Product Oily Product? Start->Oily_Product NMR_Impurities Unexpected NMR Peaks? Start->NMR_Impurities Check_Reaction_Completion Incomplete Reaction? Low_Yield->Check_Reaction_Completion Yes Filter_Mixture Filter reaction mixture before workup to remove DCU Insoluble_Precipitate->Filter_Mixture Yes Purify_by_Chromatography Purify by column chromatography Oily_Product->Purify_by_Chromatography Yes Identify_Impurity Identify Impurity (Starting Material, Solvent, etc.) NMR_Impurities->Identify_Impurity Yes Extend_Reaction_Time Extend reaction time/ Check reagent stoichiometry Check_Reaction_Completion->Extend_Reaction_Time Yes Check_Workup Product Loss during Workup? Check_Reaction_Completion->Check_Workup No Optimize_Extraction Optimize extraction and washing steps Check_Workup->Optimize_Extraction Yes Induce_Crystallization Try to induce crystallization Purify_by_Chromatography->Induce_Crystallization Then Select_Purification Select appropriate purification method (Wash, Recrystallize, Chromatography) Identify_Impurity->Select_Purification Yes

References

Optimization

Technical Support Center: Troubleshooting Side Reactions of BZ-Phe-NH2 in Peptide Synthesis

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying, troubleshooting, and mitigating common side reactions encountered when using N...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to identifying, troubleshooting, and mitigating common side reactions encountered when using N-benzoyl-L-phenylalaninamide (BZ-Phe-NH2) in peptide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when using BZ-Phe-NH2 in peptide synthesis?

A1: The most prevalent side reactions are racemization of the phenylalanine residue and diketopiperazine (DKP) formation. The N-benzoyl (BZ) group, being an acyl-type protecting group, significantly increases the susceptibility of the α-proton to abstraction, leading to a loss of stereochemical integrity.[1][2] Additionally, the C-terminal amide of BZ-Phe-NH2 can participate in intramolecular cyclization to form a diketopiperazine, especially after the coupling of the second amino acid.[3]

Q2: Why is racemization a significant concern with BZ-Phe-NH2?

A2: Racemization is the conversion of the pure L-enantiomer of phenylalanine into a mixture of L- and D-enantiomers.[4] This occurs primarily through the formation of an oxazolone (azlactone) intermediate during the carboxyl group activation step.[1][4] The benzoyl group promotes the formation of this planar, achiral intermediate, making the α-proton highly acidic and easily removable by a base. The resulting D-diastereomer can be difficult to separate from the desired L-peptide, potentially impacting the final peptide's biological activity and structural integrity.[4][5]

Q3: How can I detect racemization of the BZ-Phe residue?

A3: Racemization can be detected and quantified by separating the resulting diastereomeric peptides using chiral High-Performance Liquid Chromatography (HPLC) or by derivatizing the peptide hydrolysate followed by gas chromatography (GC) or HPLC analysis. Mass spectrometry (MS) can also be used to identify the presence of the diastereomer, although it may not distinguish between them without prior separation.[5][6]

Q4: What is diketopiperazine (DKP) formation and why does it occur with BZ-Phe-NH2?

A4: Diketopiperazine formation is an intramolecular cyclization reaction involving the N-terminal amino group of a dipeptide attacking the amide bond of the C-terminal residue, leading to the cleavage of the dipeptide from the resin and the formation of a stable six-membered cyclic dipeptide.[3][7] While more common with C-terminal esters, it can also occur with C-terminal amides like in BZ-Phe-NH2, particularly when proline or glycine are in the sequence.[3][8]

Q5: How can I monitor the progress of my coupling reactions to BZ-Phe-NH2?

A5: The Kaiser test is a qualitative colorimetric assay used to detect the presence of free primary amines on the solid support. A negative Kaiser test (colorless or yellow beads) after a coupling step indicates that the reaction has gone to completion. A positive test (blue beads) signifies incomplete coupling, requiring a second coupling or a capping step.

Troubleshooting Guides

Issue: Unexpected peaks in HPLC/MS analysis of the crude peptide.

Possible Cause 1: Racemization

  • Symptoms: A peak eluting close to the main product peak in the HPLC chromatogram, with the same mass in MS analysis.

  • Troubleshooting Steps:

    • Confirm Racemization: Analyze the crude product using a chiral HPLC method to separate the diastereomers.

    • Optimize Coupling Conditions:

      • Choice of Coupling Reagent: Use a coupling reagent known for low racemization, such as those based on 1-hydroxy-7-azabenzotriazole (HOAt) like HATU. Avoid prolonged pre-activation times.[5]

      • Choice of Base: Employ a weaker or sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine instead of diisopropylethylamine (DIEA).[1][5]

      • Temperature: Perform the coupling reaction at a lower temperature (e.g., 0 °C) to reduce the rate of oxazolone formation.[1]

    • Logical Workflow for Troubleshooting Racemization:

      Start High Racemization Detected Coupling_Reagent Review Coupling Reagent Start->Coupling_Reagent Base Review Base Start->Base Temperature Review Temperature Start->Temperature Preactivation Review Pre-activation Time Start->Preactivation Optimize Implement Optimized Protocol Coupling_Reagent->Optimize Base->Optimize Temperature->Optimize Preactivation->Optimize

      Figure 1: Troubleshooting workflow for high racemization.

Possible Cause 2: Diketopiperazine (DKP) Formation

  • Symptoms: A major peak in the HPLC corresponding to the mass of the cyclic dipeptide, and potentially a truncated peptide sequence (missing the first two amino acids).

  • Troubleshooting Steps:

    • Confirm DKP Formation: Analyze the crude product by MS to identify the mass corresponding to the cyclic dipeptide of the first two amino acids.

    • Optimize Synthesis Strategy:

      • Use Protected Dipeptides: Couple the first two amino acids as a protected dipeptide to bypass the susceptible dipeptide stage on the resin.

      • Choice of Protecting Group: For the second amino acid, use a protecting group that is cleaved under different conditions than the N-terminal protecting group of the first amino acid to allow for the coupling of the third amino acid before deprotection of the dipeptide's N-terminus.

      • Immediate Coupling: After deprotection of the N-terminus of the first amino acid, immediately proceed with the coupling of the second amino acid without any delay.

Issue: Incomplete coupling reaction (Positive Kaiser Test).
  • Symptoms: The resin beads turn blue after the Kaiser test following a coupling step.

  • Troubleshooting Steps:

    • Recouple: Perform a second coupling reaction using fresh reagents.

    • Extend Reaction Time: Increase the coupling time for the current step.

    • Increase Reagent Concentration: Use a higher concentration of the amino acid and coupling reagents.

    • Check Reagents: Ensure the amino acid derivative, coupling reagents, and solvents are of high quality and anhydrous.

    • Capping: If recoupling is unsuccessful, "cap" the unreacted free amines with acetic anhydride to prevent the formation of deletion sequences.

Data Presentation

Table 1: Influence of Base on Racemization of N-Ac-L-Phe with TBTU Coupling Reagent *

BaseL:D Ratio
DIPEARacemization observed
PyridineComplete preservation of L-center

Data from a study on N-acetyl-l-phenylalanine, which serves as a good model for the behavior of N-benzoyl-phenylalanine.[1]

Table 2: Comparative Racemization Levels with Different Coupling Reagents for a Challenging Coupling *

Coupling ReagentBaseRacemization (%)
PyBOPDIEA3.8
HBTUDIEA1.7
HATUDIEA1.3
HATUNMM0.4
HBTUNMM0.6

*Data from a study on a glycosylated serine, representing a sterically hindered coupling. This provides a qualitative comparison for challenging couplings involving BZ-Phe.[5]

Experimental Protocols

Protocol 1: Kaiser Test for Monitoring Coupling Completion

Materials:

  • Resin sample (a few beads)

  • Reagent A: 5 g ninhydrin in 100 mL ethanol

  • Reagent B: 80 g phenol in 20 mL ethanol

  • Reagent C: 2 mL of 0.001 M KCN in 100 mL pyridine

  • Heating block or water bath at 100-110°C

Procedure:

  • Place a few resin beads into a small glass test tube.

  • Add 2-3 drops of Reagent A, Reagent B, and Reagent C to the test tube.

  • Heat the tube at 100-110°C for 5 minutes.

  • Observe the color of the beads and the solution.

Interpretation:

  • Colorless/Yellow: Negative result (coupling is complete).

  • Blue/Purple: Positive result (incomplete coupling).

Protocol 2: HPLC Analysis of Peptide Diastereomers for Racemization Quantification

Objective: To separate and quantify the desired L-diastereomer from the undesired D-diastereomer.

Materials:

  • Crude synthetic peptide containing the BZ-Phe residue.

  • HPLC system with a UV detector.

  • Chiral stationary phase (CSP) column (e.g., crown-ether based or teicoplanin-based).[6][9]

  • Mobile phase: A suitable mixture of organic solvent (e.g., acetonitrile, methanol) and aqueous buffer (e.g., perchloric acid solution). The exact composition needs to be optimized for the specific peptide.[6]

Procedure:

  • Dissolve the crude peptide in the initial mobile phase.

  • Inject the sample onto the chiral HPLC column.

  • Run the HPLC with an isocratic or gradient elution method.

  • Monitor the elution at a suitable wavelength (e.g., 220 nm or 254 nm).

  • The two diastereomers should elute as separate peaks.

  • Quantify the amount of each diastereomer by integrating the peak areas.

  • Calculate the percentage of racemization: % Racemization = [Area(D-peak) / (Area(L-peak) + Area(D-peak))] * 100.

Protocol 3: Mass Spectrometry (MS) Analysis for Side Product Identification

Objective: To identify the masses of potential side products, such as diketopiperazines and truncated sequences.

Materials:

  • Crude synthetic peptide.

  • Mass spectrometer (e.g., ESI-MS, MALDI-TOF).

  • Appropriate solvent for sample preparation (e.g., 50:50 acetonitrile/water with 0.1% formic acid).

Procedure:

  • Prepare a dilute solution of the crude peptide.

  • Introduce the sample into the mass spectrometer.

  • Acquire the mass spectrum.

  • Analyze the spectrum for the expected mass of the full-length peptide, as well as the theoretical masses of potential side products:

    • Diketopiperazine: Calculate the mass of the cyclic dipeptide formed from the first two amino acids.

    • Truncated Sequence: Calculate the mass of the peptide sequence missing the N-terminal dipeptide.

    • Fragmentation Analysis (MS/MS): For further confirmation, select the precursor ion of a suspected side product and perform fragmentation to analyze its structure. The fragmentation pattern of BZ-Phe containing peptides will show characteristic losses of the benzoyl group and phenylalanine side chain.[10]

Visualizations

cluster_racemization Racemization Pathway BZ-L-Phe BZ-L-Phe-COOH Activated_Ester Activated Ester BZ-L-Phe->Activated_Ester Coupling Reagent Oxazolone Oxazolone (Achiral Intermediate) Activated_Ester->Oxazolone Base BZ-D-Phe-Peptide BZ-D-Phe-Peptide (Side Product) Oxazolone->BZ-D-Phe-Peptide Amine Attack BZ-L-Phe-Peptide BZ-L-Phe-Peptide (Desired Product) Oxazolone->BZ-L-Phe-Peptide Amine Attack

Figure 2: Mechanism of racemization via oxazolone formation.

cluster_dkp Diketopiperazine (DKP) Formation Dipeptide_Resin H2N-AA2-CO-NH-Phe(BZ)-Resin Cyclization Intramolecular Attack Dipeptide_Resin->Cyclization DKP Cyclo(AA2-Phe) (DKP) (Side Product) Cyclization->DKP Cleaved_Resin HO-Resin Cyclization->Cleaved_Resin

Figure 3: Mechanism of diketopiperazine (DKP) formation.

References

Troubleshooting

Technical Support Center: Optimizing BZ-Phe-NH2 Coupling Reactions

Welcome to the technical support center for troubleshooting and improving the yield of your Benzoyl-Phenylalanine-Amide (BZ-Phe-NH2) coupling reactions. This resource is designed for researchers, scientists, and drug dev...

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting and improving the yield of your Benzoyl-Phenylalanine-Amide (BZ-Phe-NH2) coupling reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate common experimental challenges and enhance reaction efficiency.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues you may encounter during the synthesis of BZ-Phe-NH2.

Question 1: I am observing low or no yield of my BZ-Phe-NH2 product. What are the common causes?

Answer:

Low or nonexistent yields in BZ-Phe-NH2 coupling reactions can stem from several factors, primarily related to reactant activation, reaction conditions, and potential side reactions.[1] Key areas to investigate include:

  • Incomplete Carboxylic Acid Activation: The carboxylic acid (Benzoyl-Phenylalanine) must be activated to react with the amine. This can be hampered by using an insufficient amount or an inefficient coupling reagent.[1]

  • Amine Deactivation: The amine nucleophile can be rendered non-reactive through protonation. An acid-base reaction between the carboxylic acid and the amine can occur before the desired coupling takes place.[1]

  • Steric Hindrance: The bulky nature of the benzoyl and phenyl groups can physically impede the approach of the amine to the activated carboxylic acid, slowing down or preventing the reaction.[1][2]

  • Hydrolysis: The presence of water in the reaction can lead to the hydrolysis of the activated carboxylic acid intermediate, reverting it back to the starting carboxylic acid and preventing amide formation. It is critical to use anhydrous solvents and reagents.[1][3]

  • Suboptimal Reaction Conditions: Factors such as incorrect temperature, solvent choice, or the type and amount of base can significantly impact the reaction outcome.[1]

Below is a troubleshooting workflow to diagnose and address low yield issues.

low_yield_troubleshooting start Low/No BZ-Phe-NH2 Yield check_activation Verify Carboxylic Acid Activation start->check_activation check_amine Assess Amine Reactivity start->check_amine check_conditions Evaluate Reaction Conditions start->check_conditions check_side_reactions Investigate Side Reactions start->check_side_reactions solution_reagent Optimize Coupling Reagent & Stoichiometry check_activation->solution_reagent solution_base Use Non-Nucleophilic Base & Optimize Amount check_amine->solution_base solution_solvent Ensure Anhydrous Solvent & Reagents check_conditions->solution_solvent solution_temp Adjust Reaction Temperature check_conditions->solution_temp solution_additive Incorporate Additives (e.g., HOBt, Oxyma) check_side_reactions->solution_additive solution_purification Refine Workup & Purification Protocol check_side_reactions->solution_purification end Improved Yield solution_reagent->end solution_base->end solution_solvent->end solution_temp->end solution_additive->end solution_purification->end

Troubleshooting workflow for low BZ-Phe-NH2 yield.

Question 2: How do I select the appropriate coupling reagent for my BZ-Phe-NH2 synthesis?

Answer:

The choice of coupling reagent is critical and depends on factors like steric hindrance, desired reaction time, and the need to suppress side reactions like racemization.[1] Here is a comparison of common coupling reagents:

Coupling Reagent ClassExamplesAdvantagesDisadvantages
Carbodiimides DCC, DIC, EDCReadily available and cost-effective.[4]Can lead to racemization; DCC byproduct (DCU) can be difficult to remove.[3]
Phosphonium Salts BOP, PyBOP, PyAOPMore reactive than carbodiimides, good for sterically hindered couplings.[1] PyAOP is useful for N-methyl amino acids.[1]BOP produces carcinogenic HMPA as a byproduct.[5]
Aminium/Uronium Salts HATU, HBTU, TBTUHighly efficient and fast reactions with low racemization, especially with additives.Can be more expensive; potential for guanidinium side product formation with the amine.[4]
Phosphonic Acid Anhydride T3PByproducts are water-soluble, simplifying purification.[6] Shown to minimize racemization.[7]May require specific solvent systems (e.g., EtOAc/pyridine).[7]

For BZ-Phe-NH2, which involves a sterically demanding coupling, aminium/uronium salts like HATU or phosphonium salts like PyBOP are often good starting points.

Question 3: I am concerned about racemization of the phenylalanine stereocenter. How can I minimize this?

Answer:

Racemization at the chiral center of phenylalanine is a significant concern during peptide coupling.[4] It can occur via the formation of an oxazolone intermediate.[4] To suppress racemization:

  • Use Additives: Incorporating additives like 1-hydroxybenzotriazole (HOBt) or OxymaPure is highly effective.[1] These additives react with the activated carboxylic acid to form an active ester that is less prone to racemization.

  • Lower the Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C) can help minimize the rate of racemization.[1]

  • Choose the Right Reagent: Some coupling reagents are inherently better at suppressing racemization. For instance, coupling with T3P in a mixture of EtOAc and pyridine at 0 °C has been shown to result in very low degrees of racemization.[7]

racemization_prevention title Strategies to Minimize Racemization strategy1 Use Coupling Additives title->strategy1 strategy2 Control Reaction Temperature title->strategy2 strategy3 Select Appropriate Reagent title->strategy3 additive_examples e.g., HOBt, OxymaPure strategy1->additive_examples temp_details Run at lower temperatures (e.g., 0 °C) strategy2->temp_details reagent_example e.g., T3P in EtOAc/Pyridine strategy3->reagent_example

Key strategies to prevent racemization.

Question 4: What are the recommended solvents and bases for BZ-Phe-NH2 coupling?

Answer:

  • Solvents: Anhydrous polar aprotic solvents are generally preferred. Dimethylformamide (DMF) and Dichloromethane (DCM) are common choices.[1][8] Ensure the solvent is truly dry, as water will hydrolyze the activated intermediate.[8]

  • Bases: A non-nucleophilic base is crucial to neutralize the acid formed during the reaction without competing with the primary amine. Diisopropylethylamine (DIPEA) or triethylamine (TEA) are commonly used.[1][8] Avoid using nucleophilic bases like pyridine if possible, as they can react with the coupling reagent.[8] The base is typically added to deprotonate the carboxylic acid before the addition of the coupling reagent.[8]

Experimental Protocols

Protocol 1: General Procedure for BZ-Phe-NH2 Coupling using HATU

This protocol provides a general guideline for the coupling of Benzoyl-Phenylalanine with an amine using HATU as the coupling reagent.

  • Preparation:

    • Dissolve Benzoyl-Phenylalanine (1.0 equivalent) in anhydrous DMF or DCM.

    • To this solution, add the coupling reagent HATU (1.0-1.5 equivalents).

    • Add a non-nucleophilic base such as DIPEA (2.0 equivalents).

  • Activation:

    • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.[1][8]

  • Coupling:

    • Add the desired amine (1.0-1.2 equivalents) to the reaction mixture.

    • Continue to stir the reaction at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup and Purification:

    • Upon completion, quench the reaction with water or a saturated aqueous solution of NH₄Cl.[1]

    • Extract the product with a suitable organic solvent.

    • Wash the organic layer with brine, dry it over anhydrous Na₂SO₄ or MgSO₄, and concentrate it under reduced pressure.[1]

    • Purify the crude product by column chromatography or recrystallization.

hatu_coupling_workflow start Start dissolve 1. Dissolve BZ-Phe, HATU, & DIPEA in anhydrous solvent start->dissolve activate 2. Stir for 15-30 min at RT (Activation) dissolve->activate add_amine 3. Add Amine activate->add_amine react 4. Stir at RT & Monitor (TLC or LC-MS) add_amine->react quench 5. Quench Reaction (e.g., with H2O) react->quench extract 6. Extract & Purify Product quench->extract end End: Purified BZ-Phe-NH2 extract->end

Experimental workflow for HATU-mediated coupling.

References

Optimization

BZ-Phe-NH2 stability issues in trifluoroacetic acid

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of BZ-Phe-NH2 (N-...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of BZ-Phe-NH2 (N-benzoyl-L-phenylalaninamide) in trifluoroacetic acid (TFA). TFA is a strong acid commonly used in peptide synthesis and purification, and its presence can lead to the degradation of sensitive molecules like BZ-Phe-NH2.

Frequently Asked Questions (FAQs)

Q1: What is BZ-Phe-NH2 and why is its stability in TFA a concern?

A1: BZ-Phe-NH2 is an N-terminally benzoylated phenylalanine amide. Its stability in trifluoroacetic acid (TFA) is a significant concern because TFA is frequently used for the cleavage of peptides from solid-phase resins and as a solvent or co-solvent in purification and analysis.[1] Under these acidic conditions, the amide bond of BZ-Phe-NH2 can be susceptible to hydrolysis, leading to the formation of impurities that can complicate downstream applications and compromise experimental results.

Q2: What are the primary degradation products of BZ-Phe-NH2 in TFA?

A2: The primary degradation product of BZ-Phe-NH2 in the presence of TFA and water is the corresponding carboxylic acid, N-benzoyl-L-phenylalanine, resulting from the hydrolysis of the C-terminal amide bond. Depending on the conditions, further degradation of the phenylalanine residue or reactions involving the benzoyl group could occur, although hydrolysis of the C-terminal amide is the most commonly reported instability for N-acylated amino acid amides in TFA.[1]

Q3: What factors influence the rate of BZ-Phe-NH2 degradation in TFA?

A3: Several factors can influence the rate of degradation:

  • Water Content: The presence of water is crucial for hydrolysis. Higher water content in the TFA mixture will accelerate the degradation.[1]

  • TFA Concentration: While TFA acts as the acid catalyst, very high concentrations of TFA with minimal water may slow down hydrolysis compared to TFA/water mixtures.[1]

  • Temperature: As with most chemical reactions, higher temperatures will increase the rate of hydrolysis.

  • Time of Exposure: Prolonged exposure to TFA will result in a greater percentage of degradation.[1]

  • Electronic Effects of the Acyl Group: The electron-donating or withdrawing nature of the N-acyl group can influence the stability of the amide bond. For N-benzoyl amides, the electronic properties of substituents on the benzene ring can affect the rate of hydrolysis.[1][2]

Q4: How can I monitor the stability of my BZ-Phe-NH2 sample in a TFA-containing solution?

A4: The most common method for monitoring the stability of BZ-Phe-NH2 is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection. You can inject aliquots of your sample at different time points and quantify the peak areas of the intact BZ-Phe-NH2 and its degradation products. Mass spectrometry (LC-MS) can be used to identify the degradation products definitively.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Appearance of a new, more polar peak in the HPLC chromatogram during analysis in TFA-containing mobile phase. Hydrolysis of the C-terminal amide of BZ-Phe-NH2 to the corresponding carboxylic acid (N-benzoyl-L-phenylalanine).- Minimize the residence time of the sample in the acidic mobile phase. - Consider using a different mobile phase modifier if compatible with your separation. - If the peak is present in the initial sample, it indicates degradation has already occurred.
Low yield of BZ-Phe-NH2 after cleavage from a solid-phase resin using a TFA cleavage cocktail. Significant hydrolysis of the amide bond during the cleavage step.[1]- Reduce the water content in the cleavage cocktail. The use of scavengers like triethylsilane (TES) instead of water can minimize hydrolysis.[1] - Decrease the cleavage time to the minimum required for complete removal from the resin. - Perform the cleavage at a lower temperature (e.g., 0-4 °C).
Inconsistent results in biological assays. The presence of the N-benzoyl-L-phenylalanine degradation product may have different biological activity or interfere with the assay.- Purify the BZ-Phe-NH2 sample immediately after cleavage and lyophilization to remove any degradation products. - Re-analyze the purity of the compound before each experiment, especially if it has been stored in solution.
Difficulty in isolating pure BZ-Phe-NH2 by preparative HPLC. On-column degradation during purification with TFA-containing mobile phases.- Use a mobile phase with a lower concentration of TFA if possible. - Work at lower temperatures during purification. - Neutralize the collected fractions immediately.

Quantitative Data on Stability

N-Acyl Group% Hydrolysis (0.5 h)% Hydrolysis (6 h)% Hydrolysis (24 h)
Benzoyl~3%~10%~25%
4-Methoxybenzoyl~10%~53%~96%
4-Nitrobenzoyl<1%~2%~5%
Acetyl<1%<1%~2%

Data extrapolated and estimated from "Unexpected Hydrolytic Instability of N-Acylated Amino Acid Amides and Peptides" for illustrative purposes.[1]

From this data, it can be inferred that BZ-Phe-NH2 will exhibit moderate stability in TFA/water mixtures, with significant degradation occurring over a 24-hour period at room temperature. Electron-donating groups on the benzoyl ring (like methoxy) significantly accelerate hydrolysis, while electron-withdrawing groups (like nitro) enhance stability.

Experimental Protocols

Protocol for Assessing the Stability of BZ-Phe-NH2 in TFA/Water Mixture

1. Objective: To determine the rate of hydrolysis of BZ-Phe-NH2 in a TFA/water mixture at a specific temperature.

2. Materials:

  • BZ-Phe-NH2 (high purity)

  • Trifluoroacetic acid (TFA), HPLC grade

  • Deionized water, HPLC grade

  • Acetonitrile (ACN), HPLC grade

  • HPLC vials

  • RP-HPLC system with UV detector (e.g., C18 column)

3. Procedure:

  • Preparation of the Stability-Testing Solution: Prepare a solution of BZ-Phe-NH2 of known concentration (e.g., 1 mg/mL) in the desired TFA/water mixture (e.g., 95:5 v/v).

  • Time Zero (t=0) Sample: Immediately after preparation, dilute an aliquot of the solution with an appropriate solvent (e.g., 50:50 ACN/water) to a suitable concentration for HPLC analysis and inject it into the HPLC system. This will serve as the t=0 time point.

  • Incubation: Store the remaining stability-testing solution at a constant temperature (e.g., 25 °C).

  • Time-Point Sampling: At predetermined intervals (e.g., 1, 2, 4, 8, and 24 hours), withdraw an aliquot of the solution, dilute it as in step 2, and inject it into the HPLC system.

  • HPLC Analysis: Use a suitable RP-HPLC method to separate BZ-Phe-NH2 from its primary degradation product, N-benzoyl-L-phenylalanine. A typical gradient could be from 10% to 90% ACN in water (both with 0.1% TFA) over 20 minutes. Monitor the elution profile at a suitable wavelength (e.g., 230 nm).

  • Data Analysis:

    • Identify the peaks corresponding to BZ-Phe-NH2 and N-benzoyl-L-phenylalanine based on their retention times (and mass spectrometry if available).

    • Calculate the peak area for each component at each time point.

    • Determine the percentage of BZ-Phe-NH2 remaining and the percentage of the degradation product formed at each time point relative to the total peak area.

    • Plot the percentage of BZ-Phe-NH2 remaining versus time to determine the stability profile.

Visualizations

Degradation_Pathway BZ_Phe_NH2 BZ-Phe-NH2 (N-benzoyl-L-phenylalaninamide) Transition_State Protonated Amide Intermediate BZ_Phe_NH2->Transition_State  + H+ (from TFA) Degradation_Product N-benzoyl-L-phenylalanine Transition_State->Degradation_Product Ammonia NH3 Transition_State->Ammonia Elimination Water H2O Water->Transition_State Nucleophilic Attack TFA TFA (H+) Experimental_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Time-Point Analysis Prep_Solution Prepare BZ-Phe-NH2 in TFA/Water Solution Time_0 Analyze Time=0 Sample (HPLC) Prep_Solution->Time_0 Incubate Incubate at Constant Temperature Sampling Withdraw Aliquots at Specific Time Intervals Incubate->Sampling HPLC_Analysis Analyze Samples (HPLC) Sampling->HPLC_Analysis Data_Analysis Quantify Degradation and Plot Stability Profile HPLC_Analysis->Data_Analysis

References

Troubleshooting

Technical Support Center: Overcoming Aggregation of Peptides Containing BZ-Phe-NH2

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and overcoming aggregation issues encountered with peptides containing the...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and overcoming aggregation issues encountered with peptides containing the N-benzoyl-L-phenylalaninamide (BZ-Phe-NH2) modification. The inherent hydrophobicity of both the benzoyl group and the phenylalanine residue significantly increases the propensity of these peptides to aggregate, leading to challenges in synthesis, purification, and experimental applications.

Frequently Asked Questions (FAQs)

Q1: What is BZ-Phe-NH2 and why does it cause peptide aggregation?

A1: BZ-Phe-NH2 is a modified phenylalanine residue where the N-terminus is protected by a benzoyl (BZ) group and the C-terminus is an amide. Both the benzoyl group and the phenyl ring of phenylalanine are large, aromatic, and highly hydrophobic moieties.[1] The presence of these groups in a peptide sequence increases its overall hydrophobicity, which can lead to poor solubility in aqueous solutions and promote intermolecular hydrophobic interactions.[2][3] These interactions are a primary driver of peptide aggregation, often leading to the formation of insoluble β-sheet structures.[4]

Q2: What are the common signs of peptide aggregation?

A2: Signs of peptide aggregation include:

  • Visible precipitation or cloudiness: The most obvious sign is the formation of a precipitate or a cloudy/turbid appearance when attempting to dissolve the peptide in an aqueous buffer.[5]

  • Gel formation: Highly aggregated peptides can form a gel-like substance in solution.[6]

  • Difficulty in dissolution: The peptide may be difficult or impossible to dissolve in standard aqueous buffers.[3]

  • Inconsistent experimental results: Aggregation can lead to variability in bioassays and other experiments due to an inaccurate concentration of the soluble, active peptide.

  • Broad peaks in HPLC analysis: Aggregated peptides often exhibit poor chromatographic behavior, such as broad, tailing peaks or elution in the void volume.[7]

Q3: Can I predict if my BZ-Phe-NH2 containing peptide will aggregate?

A3: While it is difficult to predict aggregation with absolute certainty, several factors can indicate a high propensity for aggregation:

  • High overall hydrophobicity: Peptides with a high percentage of hydrophobic amino acids (in addition to BZ-Phe-NH2) are more likely to aggregate.[8]

  • Alternating hydrophobic and hydrophilic residues: This pattern can favor the formation of β-sheet structures.

  • Presence of β-branched amino acids: Residues like Valine (Val), Isoleucine (Ile), and Threonine (Thr) near the BZ-Phe-NH2 can increase steric hindrance and promote aggregation.

  • Peptide length: Longer peptides with multiple hydrophobic domains are more prone to aggregation.[3]

Q4: What is the first step I should take when I encounter a solubility issue with my BZ-Phe-NH2 peptide?

A4: Always start with a small-scale solubility test using a small aliquot of your peptide (e.g., 1 mg) before attempting to dissolve the entire batch.[9][10] This will save your valuable peptide in case the initial solvent system is not effective. Allow the lyophilized peptide to warm to room temperature in a desiccator before opening the vial to prevent condensation.[8]

Troubleshooting Guide: Resolving Peptide Aggregation

This guide provides a systematic approach to overcoming aggregation of peptides containing BZ-Phe-NH2.

Problem: Peptide is insoluble in aqueous buffers (e.g., PBS, Tris).
Potential Cause Troubleshooting Step Rationale
High Hydrophobicity 1. Use of Organic Co-solvents: Initially, attempt to dissolve the peptide in a minimal amount of an organic solvent such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or Acetonitrile (ACN). Once dissolved, slowly add the aqueous buffer to the desired concentration while vortexing.[3][11]Organic solvents disrupt hydrophobic interactions, allowing the peptide to be solvated. Slow addition to the aqueous buffer prevents localized high concentrations that can lead to re-aggregation.[10]
2. Trifluoroethanol (TFE): TFE is a solvent known to promote helical structures and can be effective in dissolving hydrophobic peptides.[12][13]TFE can disrupt the formation of β-sheet structures that are common in aggregated peptides.
Strong Intermolecular Hydrogen Bonding Use of Chaotropic Agents: If organic solvents are not sufficient, try dissolving the peptide in a solution containing a chaotropic agent like 6 M Guanidine Hydrochloride (Gdn-HCl) or 8 M Urea.[6][9]Chaotropic agents disrupt the hydrogen-bonding network between peptide chains, thereby breaking up aggregates.
Ionic Interactions pH Adjustment: Based on the overall charge of your peptide sequence, adjust the pH of the solvent. For basic peptides, use a slightly acidic solvent (e.g., 10% acetic acid). For acidic peptides, use a slightly basic solvent (e.g., 0.1% aqueous ammonia).[9]Adjusting the pH can increase the net charge on the peptide, leading to electrostatic repulsion between molecules and preventing aggregation.

Quantitative Data on Solubilization Strategies

The following tables provide general guidelines for the use of various solvents and additives to overcome peptide aggregation. The optimal conditions for your specific BZ-Phe-NH2 containing peptide should be determined empirically through small-scale solubility tests.

Table 1: Common Organic Solvents for Initial Dissolution of Hydrophobic Peptides

Solvent Starting Concentration Notes
DMSO 100% (minimal volume)Generally well-tolerated in biological assays at final concentrations <1%.[3] Avoid with peptides containing Cys or Met due to potential oxidation.
DMF 100% (minimal volume)A good alternative to DMSO, especially for peptides containing Cys or Met.
Acetonitrile 50-100%Often used in HPLC and can be effective for solubilization. Can be volatile.
TFE 10-50% in waterCan induce secondary structure changes.

Table 2: Chaotropic Agents for Dissolving Strong Aggregates

Agent Working Concentration Notes
Guanidine Hydrochloride 6 MVery effective at denaturing aggregated peptides. May need to be removed for biological assays.
Urea 8 MSimilar to Gdn-HCl but generally considered a milder denaturant.

Table 3: pH Adjustment for Charged Peptides

Peptide Charge Recommended Solvent Notes
Net Positive (Basic) 10-30% Acetic Acid in waterAcidic pH protonates acidic residues, increasing net positive charge.
Net Negative (Acidic) 0.1% Aqueous Ammonia or 10% Ammonium BicarbonateBasic pH deprotonates basic residues, increasing net negative charge.

Experimental Protocols

Protocol 1: Solubilization of a BZ-Phe-NH2 Containing Peptide using an Organic Co-solvent

  • Allow the lyophilized peptide to equilibrate to room temperature.

  • Add a minimal volume of 100% DMSO (e.g., 10-20 µL for 1 mg of peptide) to the vial.

  • Vortex the vial for 30-60 seconds to dissolve the peptide. If necessary, sonicate for 5-10 minutes.

  • Visually inspect the solution to ensure it is clear and free of particulates.

  • In a separate tube, prepare the desired aqueous buffer.

  • While vigorously vortexing the aqueous buffer, slowly add the peptide-DMSO stock solution dropwise until the desired final peptide concentration is reached.

  • If the solution becomes cloudy, the solubility limit has been exceeded.

Protocol 2: Solubilization of a Highly Aggregated BZ-Phe-NH2 Containing Peptide using Guanidine Hydrochloride

  • Prepare a 6 M solution of Guanidine Hydrochloride in your desired buffer.

  • Add a sufficient volume of the 6 M Gdn-HCl solution to the lyophilized peptide to achieve the desired concentration.

  • Vortex or sonicate until the peptide is fully dissolved.

  • Note: For many biological applications, the Gdn-HCl will need to be removed or diluted to a non-denaturing concentration. This can be achieved through dialysis, buffer exchange chromatography, or serial dilution. Be aware that removing the denaturant may cause the peptide to re-aggregate.

Visualizing the Concepts

Diagram 1: The Role of BZ-Phe-NH2 in Peptide Aggregation

P1 Peptide Backbone BZ1 BZ-Phe-NH2 P2 Peptide Backbone P1->P2 BZ2 BZ-Phe-NH2 BZ1->BZ2 Hydrophobic Interactions

Caption: Hydrophobic interactions between BZ-Phe-NH2 residues and hydrogen bonding between peptide backbones drive aggregation.

Diagram 2: Troubleshooting Workflow for Peptide Aggregation

Start Insoluble Peptide in Aqueous Buffer SmallScale Perform Small-Scale Solubility Test Start->SmallScale OrganicSolvent Try Organic Co-solvent (DMSO, DMF, ACN) SmallScale->OrganicSolvent CheckCharge Determine Net Peptide Charge OrganicSolvent->CheckCharge Insoluble Success Peptide Solubilized OrganicSolvent->Success Soluble Acidic Use Acidic Buffer (e.g., 10% Acetic Acid) CheckCharge->Acidic Net Positive Basic Use Basic Buffer (e.g., 0.1% NH4OH) CheckCharge->Basic Net Negative Chaotropic Use Chaotropic Agent (6M Gdn-HCl or 8M Urea) Acidic->Chaotropic Insoluble Acidic->Success Soluble Basic->Chaotropic Insoluble Basic->Success Soluble Chaotropic->Success Soluble Fail Aggregation Persists Chaotropic->Fail Insoluble

Caption: A step-by-step decision tree for troubleshooting the aggregation of peptides containing BZ-Phe-NH2.

Diagram 3: Mechanism of Action of Solubilizing Agents

Caption: Different solubilizing agents overcome peptide aggregation through distinct molecular mechanisms.

References

Optimization

Technical Support Center: Optimizing Cleavage of BZ-Phe-NH2 from Resin

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the cleavage of N-benzoyl-L-phenylal...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the cleavage of N-benzoyl-L-phenylalaninamide (BZ-Phe-NH2) from solid-phase synthesis resins.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low yield when cleaving BZ-Phe-NH2 from the resin?

A1: The most common issue leading to low yield is incomplete cleavage from the solid support. This can be due to several factors, including a non-optimal cleavage cocktail, insufficient reaction time, or poor resin swelling. It is crucial to ensure the chosen cleavage conditions are appropriate for the specific resin used.

Q2: Which type of resin is typically used for synthesizing C-terminal amides like BZ-Phe-NH2?

A2: Resins such as Rink Amide, Sieber Amide, or PAL (5-(4-(9-fluorenylmethyloxycarbonyl)aminomethyl-3,5-dimethoxyphenoxy)-valeric acid) are commonly used for the synthesis of peptide amides.[1] These resins have acid-labile linkers that can be cleaved to yield a C-terminal amide.[2]

Q3: Does the benzoyl (BZ) group on the N-terminus or the phenylalanine side chain require special consideration during cleavage?

A3: The N-terminal benzoyl group is stable under standard trifluoroacetic acid (TFA) cleavage conditions. The phenylalanine side chain is also non-reactive and does not require specific scavengers.[3] Therefore, the primary focus for optimizing the cleavage of BZ-Phe-NH2 is the efficient cleavage of the linker to the resin.

Q4: What are scavengers and are they necessary for cleaving BZ-Phe-NH2?

A4: Scavengers are reagents added to the cleavage cocktail to trap reactive cationic species that are generated from protecting groups and the resin linker during acidolysis.[4] While the phenylalanine side chain is not susceptible to modification, scavengers can be beneficial to prevent re-attachment of the cleaved product to the resin or modification by reactive species from the linker itself. Common scavengers include triisopropylsilane (TIS) and water.[4]

Q5: How can I confirm that the cleavage of BZ-Phe-NH2 is complete?

A5: After the cleavage reaction and filtration of the resin, a small sample of the resin beads can be tested to ensure complete cleavage. A qualitative method like the Kaiser test can be performed on the resin beads. A negative result (yellow/brown beads) would indicate the absence of primary amines, suggesting that the cleavage was successful. However, since BZ-Phe-NH2 has a benzoylated N-terminus, the Kaiser test will not be informative for the N-terminal amine. A more direct approach is to re-treat the resin with a fresh cleavage cocktail and analyze the filtrate by HPLC to see if any additional product is released.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no yield of BZ-Phe-NH2 after cleavage and precipitation. Incomplete cleavage from the resin.- Ensure the correct cleavage cocktail is used for your resin type (e.g., high TFA concentration for Rink Amide resin).[3]- Increase the cleavage reaction time. A small-scale trial can help determine the optimal time.- Ensure the resin is properly swollen in a suitable solvent like dichloromethane (DCM) before adding the cleavage cocktail.
The product is soluble in the precipitation solvent (e.g., diethyl ether).- Concentrate the TFA filtrate before precipitation.[5]- Use a larger volume of cold ether for precipitation.[4]- Try a different, less polar solvent for precipitation, such as a mixture of diethyl ether and hexane.[4]
The cleaved product has a higher molecular weight than expected. Incomplete removal of protecting groups from the resin linker.This is less common for BZ-Phe-NH2 but can occur. Ensure the cleavage cocktail is potent enough and the reaction time is sufficient for both cleavage and deprotection of any linker-related protecting groups.
Presence of colored by-products in the cleaved solution. Degradation of the resin linker.This can occur with some resins, like Rink Amide, especially with prolonged cleavage times. Using scavengers like triisopropylsilane (TIS) can help minimize these side reactions.[6] Consider a two-step cleavage procedure if the problem persists.
Difficulty filtering the resin after the cleavage reaction. Poor quality resin or resin swelling issues.Ensure the resin is of good quality and swells appropriately in the chosen solvent.

Experimental Protocols

Standard Cleavage Protocol for BZ-Phe-NH2 from Rink Amide Resin

This protocol is a general guideline for cleaving BZ-Phe-NH2 from an acid-labile amide-forming resin.

Materials:

  • BZ-Phe-NH2-loaded resin (e.g., Rink Amide)

  • Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water. Prepare fresh.

  • Dichloromethane (DCM)

  • Cold diethyl ether

  • Reaction vessel

  • Sintered glass funnel

  • Centrifuge tubes

Procedure:

  • Resin Preparation: Place the dried BZ-Phe-NH2-resin in a reaction vessel. Wash the resin with DCM and then dry it under vacuum.

  • Cleavage Reaction: In a fume hood, add the freshly prepared cleavage cocktail to the resin (approximately 10 mL per gram of resin).[7]

  • Stopper the vessel and allow the reaction to proceed at room temperature with occasional swirling for 2-3 hours.[7]

  • Peptide Isolation: Filter the resin through a sintered glass funnel and collect the filtrate. Wash the resin twice with a small amount of fresh TFA and combine the filtrates.[4]

  • Precipitation: In a centrifuge tube, add 8-10 volumes of cold diethyl ether. Slowly add the TFA filtrate to the ether while gently vortexing. A white precipitate of BZ-Phe-NH2 should form.[7]

  • Product Collection: Centrifuge the mixture to pellet the product. Decant the ether.

  • Washing: Wash the pellet with cold diethyl ether two more times to remove residual scavengers.

  • Drying: Dry the BZ-Phe-NH2 pellet under a stream of nitrogen or in a vacuum desiccator.

Diagrams

CleavageWorkflow Resin BZ-Phe-NH2 Resin Swell Swell Resin (DCM) Resin->Swell Cleave Add Cleavage Cocktail (TFA/TIS/H2O) Swell->Cleave React React 2-3h at RT Cleave->React Filter Filter Resin React->Filter Precipitate Precipitate in Cold Ether Filter->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Wash Wash with Ether Centrifuge->Wash Dry Dry Product Wash->Dry Product Pure BZ-Phe-NH2 Dry->Product

Caption: Experimental workflow for the cleavage of BZ-Phe-NH2 from resin.

TroubleshootingFlow Start Low Yield of BZ-Phe-NH2 CheckCleavage Incomplete Cleavage? Start->CheckCleavage CheckPrecipitation Precipitation Issue? CheckCleavage->CheckPrecipitation No OptimizeCleavage Optimize Cleavage: - Increase Time - Check Cocktail - Ensure Swelling CheckCleavage->OptimizeCleavage Yes OptimizePrecipitation Optimize Precipitation: - Concentrate Filtrate - Increase Ether Volume - Try Different Solvent CheckPrecipitation->OptimizePrecipitation Yes Recheck Re-evaluate Yield CheckPrecipitation->Recheck No OptimizeCleavage->Recheck OptimizePrecipitation->Recheck

Caption: Troubleshooting logic for low yield of BZ-Phe-NH2.

Data Presentation

Table 1: Comparison of Cleavage Cocktails for Peptide Amides
Cleavage CocktailCompositionPrimary Use
Standard 95% TFA / 2.5% Water / 2.5% TISGeneral purpose for peptides without highly sensitive residues. Suitable for BZ-Phe-NH2.
Reagent K 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% EDTFor peptides with multiple sensitive residues like Cys, Met, Trp, and Arg.[3][4]
Reagent B 88% TFA / 5% Phenol / 5% Water / 2% TIS"Odorless" alternative for scavenging cationic species, especially from trityl-based groups.
Dilute TFA 1-2% TFA in DCMFor highly acid-labile resins like Sieber Amide to obtain protected peptide amides.[8]
Table 2: Effect of Reaction Time on Cleavage Yield from Sieber Amide Resin
Reaction Time (minutes)Cleavage Yield (%) with 2% TFA in DCM
3066.3
6080.8
120~94

Data adapted from a study on a protected peptide amide from Sieber amide resin, demonstrating the importance of optimizing cleavage time.[8][9]

References

Troubleshooting

Technical Support Center: Mass Spectrometry Analysis of BZ-Phe-NH2

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the mass spectrometry (MS) an...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the mass spectrometry (MS) analysis of N-benzoyl-L-phenylalanine amide (BZ-Phe-NH2).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the expected protonated molecule of BZ-Phe-NH2 and are adducts common?

A1: The expected protonated molecule ([M+H]⁺) for BZ-Phe-NH2 (C₁₆H₁₇N₂O₂) has a monoisotopic mass of approximately 269.1335 m/z. In addition to the protonated molecule, it is common to observe adducts, particularly sodium adducts ([M+Na]⁺) at approximately 291.1154 m/z, especially when using glass vials or if there are sodium contaminants in the sample or mobile phase. Potassium adducts ([M+K]⁺) may also be observed.

Troubleshooting:

  • High Abundance of Adducts: If sodium or other adducts are more abundant than your protonated molecule, it can lead to poor fragmentation efficiency of the [M+H]⁺ ion. To minimize adduct formation, use polypropylene vials and high-purity LC-MS grade solvents and additives. Adding a small amount of a proton source, like 0.1% formic acid, to the mobile phase can help promote the formation of the [M+H]⁺ ion.

  • Difficulty Fragmenting Adducts: Sodium adducts are often more stable and fragment less efficiently than their protonated counterparts under typical collision-induced dissociation (CID) conditions. If you are targeting the [M+Na]⁺ for fragmentation, you may need to increase the collision energy.

Q2: I am observing poor or no fragmentation of my BZ-Phe-NH2 precursor ion. What are the possible causes and solutions?

A2: Poor fragmentation can stem from several factors, from instrument settings to the inherent stability of the ion.

Troubleshooting Steps:

  • Optimize Collision Energy: The applied collision energy is critical. If the energy is too low, the precursor ion will not fragment. If it is too high, you may observe excessive fragmentation into very small, uninformative ions. It is recommended to perform a collision energy ramp experiment to determine the optimal value for your specific instrument and desired fragmentation.

  • Check for Adducts: As mentioned in Q1, you may be inadvertently selecting a stable adduct (e.g., [M+Na]⁺) for fragmentation. Confirm the m/z of your precursor ion corresponds to the protonated molecule.

  • Increase Activation Time/Energy: In an ion trap instrument, increasing the activation time can enhance fragmentation. In a triple quadrupole or Q-TOF, increasing the collision energy or using a more energetic collision gas (e.g., argon instead of nitrogen) can be effective.

  • Consider Alternative Fragmentation Techniques: If CID is not yielding informative fragments, consider other fragmentation methods if available on your instrument. Techniques like Higher-energy Collisional Dissociation (HCD) can sometimes provide complementary fragmentation information.

Q3: What are the expected major fragment ions for BZ-Phe-NH2 in positive ion ESI-MS/MS?

A3: Based on the fragmentation patterns of similar N-acylated amino acid amides, the fragmentation of [BZ-Phe-NH2+H]⁺ is expected to proceed through several key pathways. The primary sites of cleavage are the amide bonds.

A study on the fragmentation of protonated amides of acylated amino acids, including hippuric acid (N-benzoyl glycine), revealed the formation of a characteristic nitrilium ion.[1] This suggests a key fragmentation pathway for BZ-Phe-NH2.

Predicted Fragmentation Pathways:

  • Formation of the Benzoyl Cation (m/z 105.0335): This is a very common and often abundant fragment for benzoylated compounds, resulting from the cleavage of the amide bond between the benzoyl group and the phenylalanine residue.

  • Formation of the Phenyl Cation (m/z 77.0386): The benzoyl cation (m/z 105) can further lose a neutral molecule of carbon monoxide (CO) to form the phenyl cation.

  • Formation of the Phenylalanine Immonium Ion (m/z 120.0808): This is a characteristic fragment for phenylalanine-containing molecules and is highly useful for identification.

  • Formation of a Nitrilium Ion (m/z 224.1073): A proposed mechanism for related compounds involves the loss of the C-terminal amide as ammonia and cyclization to form a stable nitrilium ion.[1]

  • Loss of the Phenylalanine Side Chain (benzyl group): Cleavage of the bond between the alpha-carbon and the benzyl group of the phenylalanine residue can also occur.

The following diagram illustrates the predicted fragmentation pathways:

BZ_Phe_NH2_Fragmentation M [BZ-Phe-NH2+H]⁺ m/z 269.13 frag1 Benzoyl Cation m/z 105.03 M->frag1 - C₉H₁₀N₂O frag3 Phe Immonium Ion m/z 120.08 M->frag3 - C₇H₅NO₂ frag4 Nitrilium Ion m/z 224.11 M->frag4 - NH₃ and cyclization frag2 Phenyl Cation m/z 77.04 frag1->frag2 - CO

Figure 1: Predicted fragmentation of BZ-Phe-NH2.

Quantitative Data Summary:

Precursor Ion (m/z)Fragment Ion (m/z)Proposed StructureExpected Relative Abundance
269.13 ([M+H]⁺)105.03Benzoyl CationHigh
269.13 ([M+H]⁺)77.04Phenyl CationModerate to High
269.13 ([M+H]⁺)120.08Phenylalanine Immonium IonModerate
269.13 ([M+H]⁺)224.11Nitrilium IonModerate to Low

Q4: My sample appears to be degrading during sample preparation or analysis, leading to inconsistent results. What could be the cause?

A4: N-acylated amino acid amides can be susceptible to hydrolysis under certain conditions.[2] If your sample preparation involves prolonged exposure to acidic or basic conditions, you may be observing degradation of your analyte.

Troubleshooting and Prevention:

  • Minimize Exposure to Strong Acids/Bases: If possible, maintain your sample at a neutral pH during preparation and storage. If acidic or basic conditions are necessary for a particular step, keep the exposure time to a minimum and consider performing the step at a reduced temperature.

  • Use Freshly Prepared Samples: Analyze samples as soon as possible after preparation. If storage is necessary, keep them at a low temperature (e.g., 4°C for short-term, -80°C for long-term) and in a neutral buffer.

  • Check for In-Source Decay: In some cases, degradation can occur in the mass spectrometer's ion source. This can be influenced by the source temperature and voltages. Try reducing the source temperature to see if the degradation is minimized.

The following workflow can help minimize sample degradation:

Sample_Prep_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis dissolve Dissolve BZ-Phe-NH2 in LC-MS grade solvent dilute Dilute to final concentration (use polypropylene vials) dissolve->dilute inject Immediate injection into LC-MS system dilute->inject lc LC Separation (neutral or mildly acidic mobile phase) inject->lc ms MS/MS Analysis (optimized source conditions) lc->ms

Figure 2: Recommended sample preparation workflow.

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS/MS Analysis

  • Stock Solution Preparation: Accurately weigh 1 mg of BZ-Phe-NH2 and dissolve it in 1 mL of LC-MS grade methanol or acetonitrile to create a 1 mg/mL stock solution. Use a polypropylene microcentrifuge tube.

  • Working Solution Preparation: Serially dilute the stock solution with the initial mobile phase composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid) to achieve the desired concentration for analysis. Prepare these solutions fresh daily if possible.

  • Storage: Store stock solutions at -20°C or -80°C for long-term stability. Keep working solutions at 4°C and use within 24-48 hours.

Protocol 2: LC-MS/MS Method for BZ-Phe-NH2 Analysis

This is a general method that should be optimized for your specific instrumentation.

  • Liquid Chromatography (LC):

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: A linear gradient from 10% to 90% B over 5-10 minutes.

    • Flow Rate: 0.2 - 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Capillary Voltage: 3.5 - 4.5 kV.

    • Source Temperature: 120 - 150 °C.

    • Desolvation Gas Temperature: 350 - 450 °C.

    • Desolvation Gas Flow: 600 - 800 L/hr.

    • MS1 Scan Range: m/z 100 - 400.

    • MS/MS Acquisition: Target the [M+H]⁺ ion (m/z 269.13) for fragmentation.

    • Collision Energy: Optimize between 10-40 eV.

The logical relationship for troubleshooting can be visualized as follows:

Troubleshooting_Logic decision decision start Problem with BZ-Phe-NH2 Analysis no_signal No or Low Signal start->no_signal poor_frag Poor Fragmentation start->poor_frag inconsistent Inconsistent Results start->inconsistent decision_adduct Adducts dominant? no_signal->decision_adduct Check for adducts decision_ce Fragmentation improves? poor_frag->decision_ce Vary Collision Energy decision_degradation Degradation observed? inconsistent->decision_degradation Analyze fresh vs. old sample optimize_mobile_phase Optimize mobile phase (add formic acid) decision_adduct->optimize_mobile_phase Yes check_instrument Check instrument sensitivity & tuning decision_adduct->check_instrument No solution_ce Use optimal CE decision_ce->solution_ce Yes check_precursor Check precursor m/z (is it an adduct?) decision_ce->check_precursor No minimize_hydrolysis Minimize exposure to acid/base, analyze quickly decision_degradation->minimize_hydrolysis Yes check_lc Check LC stability (retention time, peak shape) decision_degradation->check_lc No

Figure 3: Troubleshooting logic for BZ-Phe-NH2 analysis.

References

Optimization

Technical Support Center: Purifying Hydrophobic Peptides Containing BZ-Phe-NH2

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of hydrophobic peptides, w...

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of hydrophobic peptides, with a special focus on those incorporating the unnatural amino acid BZ-Phe-NH2.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying hydrophobic peptides like those containing BZ-Phe-NH2?

Hydrophobic peptides, particularly those with unnatural amino acids such as BZ-Phe-NH2, present several purification challenges.[1] These peptides often exhibit poor solubility in both aqueous and organic solvents, a high tendency to aggregate, and strong interactions with reversed-phase chromatography columns, which can lead to low recovery and poor peak shape.[1][2] The synthesis of such peptides can also be problematic, potentially leading to a greater number of closely-related impurities that are difficult to separate.[3]

Q2: What is the recommended starting approach for purifying a novel hydrophobic peptide containing BZ-Phe-NH2?

For a novel hydrophobic peptide, a standard starting point is reversed-phase high-performance liquid chromatography (RP-HPLC). However, due to the anticipated hydrophobicity of a BZ-Phe-NH2-containing peptide, it is advisable to begin with a column that has a less hydrophobic stationary phase, such as C4 or C8, rather than the more common C18.[4][5] A generic gradient of 5-50% or 5-95% acetonitrile in water with 0.1% trifluoroacetic acid (TFA) can be used for initial screening.[2]

Q3: How does the choice of organic solvent in the mobile phase affect the purification of hydrophobic peptides?

The organic solvent plays a crucial role in the elution of hydrophobic peptides. While acetonitrile is the most common organic solvent used in RP-HPLC, stronger, less polar solvents like isopropanol or n-propanol, or mixtures of these with acetonitrile, can be more effective for highly hydrophobic peptides.[2][6] These stronger solvents can improve the solubility of the peptide and disrupt aggregates, leading to better peak shape and recovery.[2][3]

Q4: What is the role of the mobile phase modifier (e.g., TFA, acetic acid) in peptide purification?

Mobile phase modifiers are essential for successful peptide purification by RP-HPLC.[2] They control the pH of the mobile phase, which in turn affects the ionization state of the peptide's acidic and basic side chains.[2] Trifluoroacetic acid (TFA) is widely used at low concentrations (e.g., 0.1%) to create an acidic mobile phase, which protonates acidic residues and often leads to sharper peaks.[7] In some cases, using a different modifier like acetic acid or adjusting the pH to a higher level can alter the selectivity of the separation and improve the resolution of closely eluting impurities.[2][6]

Q5: Can temperature be used to optimize the purification of hydrophobic peptides?

Yes, temperature is a valuable tool for optimizing the purification of hydrophobic peptides.[2] Increasing the column temperature can enhance the solubility of hydrophobic peptides, reduce mobile phase viscosity, and often improve chromatographic peak shape.[2] This can lead to better purity and recovery.[2] Since temperature can also affect the selectivity of the separation, it is a parameter worth exploring during method development.[2]

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Poor or No Peptide Solubility The peptide is highly hydrophobic and is not soluble in the initial mobile phase conditions.- Attempt to dissolve the peptide in a small amount of a strong organic solvent like DMSO, DMF, or 100% trifluoroethanol before diluting with the mobile phase.[2][8] - Conduct solubility trials with various solvent mixtures to identify an optimal dissolution solvent.[6] - When dissolving, add the pure organic solvent first, followed by concentrated buffer components, and finally the aqueous portion.[6]
Low or No Recovery of Peptide - The peptide is irreversibly adsorbed to the stationary phase. - The peptide has precipitated on the column.- Switch to a less hydrophobic stationary phase (e.g., C4, C8, or Phenyl).[4][9] - Increase the percentage of a stronger organic solvent (e.g., n-propanol, isopropanol) in the mobile phase.[2][6] - Increase the column temperature to improve solubility.[2] - Inject a blank run after the sample injection to see if the missing peptide elutes, which would indicate carryover.[9]
Broad or Tailing Peaks - Secondary interactions between the peptide and the stationary phase. - Peptide aggregation on the column.- Optimize the mobile phase modifier and pH. Low pH with TFA often improves peak shape.[7] - Increase the column temperature.[2] - Use a mobile phase containing a stronger organic solvent or a mixture of solvents to disrupt aggregation.[2][3]
Co-elution of Impurities The chromatographic selectivity is insufficient to separate the target peptide from closely related impurities.- Adjust the gradient slope; a shallower gradient can improve resolution.[2] - Change the organic solvent (e.g., from acetonitrile to n-propanol) or use a mixture to alter selectivity.[2][6] - Modify the mobile phase pH; changing from acidic to basic conditions (if the column allows) can significantly alter elution order.[2] - Try a different stationary phase chemistry (e.g., phenyl instead of C18).[9]
"Ghost Peaks" in Blank Runs The peptide from a previous injection is strongly retained and is now eluting in a subsequent run.- This "column memory" is common with hydrophobic peptides.[3] - Use a stronger organic solvent blend (e.g., 50:50 acetonitrile:n-propanol) in the mobile phase to ensure complete elution.[3][6] - Implement a robust column wash step with a high percentage of strong organic solvent after each run.

Experimental Protocols

General Protocol for RP-HPLC Purification of a BZ-Phe-NH2 Containing Peptide

This protocol provides a general framework. Optimization of several parameters will likely be necessary.

  • Sample Preparation:

    • Conduct initial solubility tests with small amounts of the crude peptide in various solvents (e.g., water with 0.1% TFA, 50% acetonitrile, DMSO, n-propanol).[6]

    • For purification, dissolve the crude peptide in the strongest solvent in which it is soluble (e.g., DMSO), and then dilute with the initial mobile phase (Mobile Phase A).[2] Ensure the final concentration of the strong solvent is low enough to not cause peak distortion upon injection.

  • Chromatographic System and Column:

    • HPLC System: A preparative HPLC system with a gradient pump, UV detector (monitoring at 215 nm and 280 nm), and fraction collector.

    • Column: Start with a reversed-phase column with a less hydrophobic stationary phase, such as C4 or C8, with a wide pore size (e.g., 300 Å).[2][4]

  • Mobile Phases:

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile.

    • Alternative Mobile Phase B (for very hydrophobic peptides): A mixture of acetonitrile and n-propanol (e.g., 1:1 v/v) with 0.1% TFA.[3][6]

  • Chromatographic Method:

    • Flow Rate: Dependent on the column dimensions.

    • Initial Gradient: A broad gradient to determine the approximate elution time of the peptide (e.g., 5% to 95% B over 30 minutes).[2]

    • Optimized Gradient: Once the elution percentage is known, design a shallower, focused gradient around that point (e.g., from 5% below to 5% above the elution percentage over a longer time).[2]

    • Column Temperature: Start at ambient temperature, but consider increasing to 40-60°C if peak shape or recovery is poor.[2]

  • Fraction Collection and Analysis:

    • Collect fractions across the peak(s) of interest.

    • Analyze the purity of each fraction by analytical RP-HPLC.

    • Confirm the identity of the peptide in the pure fractions by mass spectrometry.

  • Post-Purification:

    • Pool the pure fractions and lyophilize to obtain the final peptide product.

Visualizations

Experimental Workflow for Hydrophobic Peptide Purification

G cluster_prep Sample Preparation cluster_hplc RP-HPLC Method Development cluster_run Purification Run & Analysis cluster_post Post-Purification solubility_test Solubility Testing dissolution Dissolution in Strong Solvent & Dilution solubility_test->dissolution injection Crude Peptide Injection dissolution->injection column_selection Column Selection (C4/C8) mobile_phase Mobile Phase Optimization (Solvent, Modifier, pH) column_selection->mobile_phase gradient_dev Gradient Development (Initial & Focused) mobile_phase->gradient_dev temp_opt Temperature Optimization gradient_dev->temp_opt temp_opt->injection fraction_collection Fraction Collection injection->fraction_collection analysis Purity Analysis (Analytical HPLC & MS) fraction_collection->analysis pooling Pooling of Pure Fractions analysis->pooling lyophilization Lyophilization pooling->lyophilization

Workflow for purifying hydrophobic peptides.

Troubleshooting Logic for Low Peptide Recovery

G start Low Peptide Recovery check_precipitation Is peptide precipitating on the column? start->check_precipitation check_adsorption Is peptide irreversibly adsorbed? check_precipitation->check_adsorption No increase_temp Increase Column Temperature check_precipitation->increase_temp Yes stronger_solvent Use Stronger Organic Solvent (n-propanol) check_adsorption->stronger_solvent Yes check_blank Inject Blank Run to Check for Carryover check_adsorption->check_blank No increase_temp->check_adsorption less_hydrophobic_column Use Less Hydrophobic Column (C4/C8) stronger_solvent->less_hydrophobic_column less_hydrophobic_column->check_blank

References

Reference Data & Comparative Studies

Validation

A Comparative Guide to BZ-Phe-NH2 and Boc-Phe-NH2 in Peptide Synthesis

For researchers, scientists, and drug development professionals, the selection of appropriate protecting groups is a critical decision that dictates the efficiency and success of peptide synthesis. This guide provides a...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate protecting groups is a critical decision that dictates the efficiency and success of peptide synthesis. This guide provides a detailed comparison of two Nα-protected phenylalanine amide derivatives, Nα-Benzoyl-L-phenylalaninamide (BZ-Phe-NH2) and Nα-tert-Butoxycarbonyl-L-phenylalaninamide (Boc-Phe-NH2), in the context of peptide synthesis. While direct comparative studies with quantitative efficiency data are not abundant in publicly accessible literature, this guide draws upon the well-established principles of peptide chemistry to offer a thorough comparison of their expected performance.

At a Glance: Key Differences

FeatureBZ-Phe-NH2Boc-Phe-NH2
Protecting Group Benzoyl (Bz)tert-Butoxycarbonyl (Boc)
Chemical Nature Aromatic AcylAliphatic Carbamate
Deprotection Condition Typically harsh; requires strong acid or base hydrolysis.Mildly acidic (e.g., TFA in DCM).[1][2]
Orthogonality Can be orthogonal to very acid-labile or base-labile groups."Quasi-orthogonal" in the traditional Boc/Bzl strategy.[3][4][5]
Common Use Less common as a temporary Nα-protecting group in modern SPPS.A foundational and widely used temporary Nα-protecting group in SPPS.[6][7]
Potential Side Reactions Racemization risk during activation can be a concern with acyl-type protecting groups.[7]Formation of t-butyl carbocations during deprotection requires scavengers.[4]

Chemical Structures

G cluster_bz BZ-Phe-NH2 cluster_boc Boc-Phe-NH2 a b

Figure 1. Chemical structures of BZ-Phe-NH2 and Boc-Phe-NH2.

Detailed Comparison

Boc-Phe-NH2: The Established Standard

The tert-Butoxycarbonyl (Boc) group is one of the most widely used Nα-protecting groups in solid-phase peptide synthesis (SPPS), forming the basis of the "Boc/Bzl" strategy.[3][4] Its popularity stems from its reliable performance and well-understood chemistry.

Advantages:

  • Mild Deprotection: The Boc group is readily cleaved under moderately acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane (DCM), which preserves many common side-chain protecting groups.[1][2]

  • Extensive Documentation: A vast body of literature exists detailing protocols, troubleshooting, and optimization for Boc-based SPPS.[4][6]

  • High Coupling Efficiency: While sequence-dependent, coupling of Boc-amino acids can be highly efficient, often exceeding 99% with modern coupling reagents and protocols.[8][9]

Disadvantages:

  • Harsh Final Cleavage: In the traditional Boc/Bzl strategy, the final cleavage of the peptide from the resin and removal of side-chain protecting groups requires very strong acids like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), which necessitates specialized equipment.[6][10]

  • Carbocation Formation: Deprotection of the Boc group generates tert-butyl carbocations, which can lead to side reactions with nucleophilic residues like tryptophan and methionine. The use of scavengers is essential to mitigate this.[4]

  • "Quasi-Orthogonal" System: Since both the temporary Boc group and the "permanent" benzyl-based side-chain protecting groups are acid-labile (though to different degrees), the system is not truly orthogonal, which can sometimes lead to premature side-chain deprotection.[3][4]

BZ-Phe-NH2: A More Robust, Less Common Alternative

The Benzoyl (Bz) group is an acyl-type protecting group. While less common for temporary Nα-protection in iterative SPPS, it offers high stability.

Advantages:

  • High Stability: The benzoyl group is significantly more stable to the acidic conditions used for Boc deprotection, making it a "permanent" protecting group in that context. This stability can be advantageous in specific synthetic strategies where a very robust N-terminal protection is required.

  • Orthogonality: Its stability to mild acids allows for orthogonality with highly acid-labile side-chain protecting groups.

Disadvantages:

  • Harsh Deprotection: Removal of the benzoyl group from an amide is challenging, typically requiring harsh conditions such as strong acid or base hydrolysis at elevated temperatures.[11] These conditions can degrade the peptide chain, limiting its utility for the synthesis of longer or more sensitive peptides.

  • Limited Use in SPPS: Due to the harsh deprotection conditions, the Bz group is not practical for the iterative Nα-protection required in SPPS. Its application is more suited for N-terminal capping or in solution-phase synthesis of short peptide fragments.

  • Potential for Racemization: Acyl-type protecting groups can sometimes increase the risk of racemization of the amino acid during the activation step of coupling.[7]

Experimental Workflows and Protocols

The following diagrams and protocols illustrate the general steps in solid-phase peptide synthesis where BZ-Phe-NH2 and Boc-Phe-NH2 would be utilized.

General SPPS Cycle

spss_cycle Resin Resin-NH2 Coupling Coupling (Protected Phe-NH2) Resin->Coupling Wash1 Wash Coupling->Wash1 Deprotection Deprotection Wash1->Deprotection Wash2 Wash Deprotection->Wash2 NextCoupling Coupling (Next Protected AA) Wash2->NextCoupling Repeat Repeat Cycle NextCoupling->Repeat Cleavage Final Cleavage & Deprotection NextCoupling->Cleavage Repeat->Deprotection

Figure 2. General workflow for the first two cycles of SPPS.
Comparison of Deprotection Steps

deprotection_comparison cluster_boc Boc-Phe-NH-Peptide-Resin cluster_bz BZ-Phe-NH-Peptide-Resin Boc_Protected Boc-Phe-NH-Peptide-Resin Boc_Deprotection TFA / DCM Boc_Protected->Boc_Deprotection Boc_Deprotected H2N-Phe-NH-Peptide-Resin Boc_Deprotection->Boc_Deprotected BZ_Protected BZ-Phe-NH-Peptide-Resin BZ_Deprotection Strong Acid/Base (e.g., 6M HCl, heat) BZ_Protected->BZ_Deprotection BZ_Deprotected H2N-Phe-NH-Peptide-Resin BZ_Deprotection->BZ_Deprotected

Figure 3. Comparison of deprotection conditions.

Experimental Protocols

Protocol 1: Standard Coupling of Boc-Phe-NH2 in SPPS

This protocol describes a single coupling cycle using Boc-Phe-NH2 on a resin-bound peptide with a free N-terminal amine.

1. Resin Preparation:

  • Swell the peptide-resin in dichloromethane (DCM) for 30 minutes.

  • If the N-terminus is Boc-protected, proceed to deprotection.

2. Boc Deprotection:

  • Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 30 minutes.[1]

  • Wash the resin thoroughly with DCM, followed by isopropanol, and then DCM again to remove residual acid.

3. Neutralization:

  • Treat the resin with a 5-10% solution of diisopropylethylamine (DIEA) in DCM or N,N-dimethylformamide (DMF) for 10-15 minutes to neutralize the ammonium salt.

  • Wash the resin with DCM.

4. Coupling:

  • In a separate vessel, pre-activate Boc-Phe-NH2 (3 equivalents relative to resin loading) with a coupling agent such as HBTU (2.9 equivalents) and an additive like HOBt (3 equivalents) in DMF in the presence of DIEA (6 equivalents) for 2-5 minutes.

  • Add the activated amino acid solution to the neutralized peptide-resin.

  • Agitate the reaction mixture for 1-2 hours.

  • Monitor the reaction completion using a qualitative test (e.g., Kaiser test). If the test is positive (indicating free amines), a second coupling may be necessary.

5. Washing:

  • Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Protocol 2: Hypothetical Deprotection of N-Terminal BZ Group

Due to the harsh conditions required, this protocol is generally not used for iterative steps in SPPS but is provided for illustrative purposes.

1. Deprotection:

  • Suspend the BZ-peptide-resin in a pressure-resistant vessel.

  • Add 6M aqueous HCl.

  • Heat the mixture at 100-110°C for 12-24 hours.

  • Caution: This procedure will likely cleave the peptide from most standard resins and remove many side-chain protecting groups simultaneously. It is also likely to cause significant peptide degradation.

2. Work-up:

  • Cool the reaction mixture.

  • Filter to remove the resin.

  • Neutralize the filtrate with a suitable base.

  • The deprotected and likely hydrolyzed peptide would then need to be purified from the resulting mixture.

Conclusion

For the vast majority of peptide synthesis applications, Boc-Phe-NH2 is the superior choice over BZ-Phe-NH2 for temporary Nα-protection. The Boc group's mild deprotection conditions are highly compatible with the iterative nature of solid-phase peptide synthesis and allow for the preservation of the peptide chain and most side-chain protecting groups.[][13] The well-established protocols and extensive literature for the Boc strategy further solidify its position as a reliable and efficient choice for researchers.

The Benzoyl group of BZ-Phe-NH2, due to its high stability and the harsh conditions required for its removal, is not suitable for use as a temporary Nα-protecting group in standard SPPS. Its application is limited to specific scenarios, such as a permanent N-terminal cap, where its robustness is a desired feature. The choice between these two protecting groups, therefore, depends heavily on the overall synthetic strategy and the specific requirements of the target peptide.

References

Comparative

A Comparative Guide to N-Terminal Protecting Groups: Benzoyl vs. Fmoc, Boc, and Cbz in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals The strategic selection of an N-terminal protecting group is a cornerstone of successful solid-phase peptide synthesis (SPPS). This choice dictates the over...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of an N-terminal protecting group is a cornerstone of successful solid-phase peptide synthesis (SPPS). This choice dictates the overall orthogonality of the protection scheme, influencing reaction conditions, potential side reactions, and the final purity of the synthetic peptide. While the Fmoc and Boc groups dominate modern peptide synthesis, a thorough understanding of other protecting groups, including the classical benzoyl (Bz) and benzyloxycarbonyl (Cbz) groups, is crucial for developing robust and flexible synthetic strategies.

This guide provides an objective comparison of the benzoyl group against the more commonly used Fmoc, Boc, and Cbz N-terminal protecting groups. We will delve into their relative stabilities under various deprotection conditions, supported by available experimental data, and provide detailed experimental protocols for their removal.

Overview of N-Terminal Protecting Groups

N-terminal protecting groups are essential for preventing the uncontrolled polymerization of amino acids during the activation and coupling steps of peptide synthesis. An ideal protecting group should be readily introduced, stable throughout the synthesis cycles, and selectively removable under conditions that do not affect other protecting groups or the peptide-resin linkage.

  • Benzoyl (Bz): An acyl-type protecting group, historically used but less common in modern SPPS for N-terminal protection due to its high stability.

  • 9-Fluorenylmethyloxycarbonyl (Fmoc): A base-labile protecting group that forms the basis of the most widely used orthogonal protection strategy in SPPS (Fmoc/tBu).[1][2]

  • tert-Butoxycarbonyl (Boc): An acid-labile protecting group, central to the original Merrifield solid-phase synthesis strategy (Boc/Bzl).[3][4]

  • Benzyloxycarbonyl (Cbz or Z): A protecting group removable by catalytic hydrogenolysis or strong acids, often used in solution-phase synthesis and for side-chain protection.[5][6]

Comparative Stability of N-Terminal Protecting Groups

The stability of a protecting group under various chemical conditions determines its suitability for a particular synthetic strategy. The following sections and tables summarize the relative stability of Benzoyl, Fmoc, Boc, and Cbz groups.

Stability to Acidic Conditions

Acid lability is a key consideration, especially in the context of Boc/Bzl strategies where the N-terminal Boc group is removed with moderate acid, and in the final cleavage step of both Boc/Bzl and Fmoc/tBu strategies, which typically employ strong acids.

Protecting GroupReagentTypical ConditionsStability/LabilityCleavage Yield (%)
Benzoyl (Bz) Refluxing conc. HClHigh temperatureLabile under harsh conditionsVariable
TFA / H₂O (95:5)Room Temperature, 24hCan be unexpectedly labileUp to 100% hydrolysis observed in some N-acylated peptides[7]
Fmoc Trifluoroacetic Acid (TFA)Room Temperature, 1-2hStable[1][]>99% retention
Boc 25-50% TFA in DCMRoom Temperature, 30 minLabile[3][4]>99%[4]
Cbz HBr in Acetic Acid (33%)Room Temperature, 1-2hLabile[5]>95%[5]

Note: Cleavage yields are highly substrate and condition dependent. The data presented are representative values from literature.

Stability to Basic Conditions

Base lability is the cornerstone of the Fmoc/tBu strategy, where the Fmoc group is selectively removed in each cycle.

Protecting GroupReagentTypical ConditionsStability/LabilityCleavage Yield (%)
Benzoyl (Bz) Aqueous Ammonia / Methylamine (AMA)65°C, 10-15 minLabile[9]>95% (on nucleosides)[9]
NaOH / H₂ORefluxLabileVariable
Fmoc 20% Piperidine in DMFRoom Temperature, 5-20 minLabile[1][10]>99%[10]
Boc 20% Piperidine in DMFRoom TemperatureStable[4]>99% retention
Cbz 20% Piperidine in DMFRoom TemperatureStable[6]>99% retention
Stability to Catalytic Hydrogenolysis

Catalytic hydrogenolysis offers a mild and orthogonal deprotection method, particularly for the Cbz group.

Protecting GroupReagentTypical ConditionsStability/LabilityCleavage Yield (%)
Benzoyl (Bz) H₂, Pd/CRoom TemperatureStable>99% retention
Fmoc H₂, Pd/CRoom TemperatureGenerally stable, though some reports of slow cleavage exist>95% retention
Boc H₂, Pd/CRoom TemperatureStable[4]>99% retention
Cbz H₂, Pd/CRoom Temperature, 1-4hLabile[5][6]>98%[6]

Experimental Protocols

Detailed and reliable deprotection protocols are critical for achieving high yields and purity in peptide synthesis. The following are representative protocols for the removal of each protecting group.

Protocol 1: N-Benzoyl (Bz) Group Deprotection (Harsh Basic Hydrolysis)

This protocol is suitable for the cleavage of the highly stable N-benzoyl group from a completed peptide, typically in solution phase after cleavage from the resin.

Materials:

  • N-Benzoyl protected peptide

  • 1 M Sodium Hydroxide (NaOH) solution

  • Dioxane or other suitable co-solvent

  • 1 M Hydrochloric Acid (HCl) for neutralization

  • Ethyl acetate for extraction

Procedure:

  • Dissolve the N-benzoyl protected peptide in a mixture of dioxane and 1 M NaOH solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Neutralize the mixture with 1 M HCl.

  • Extract the deprotected peptide with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude peptide.

  • Purify the peptide by chromatography as required.

Protocol 2: N-Fmoc Group Deprotection in SPPS

This is a standard protocol for the removal of the Fmoc group in each cycle of solid-phase peptide synthesis.

Materials:

  • Fmoc-protected peptide-resin

  • 20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)

  • DMF for washing

Procedure:

  • Swell the Fmoc-protected peptide-resin in DMF.

  • Drain the solvent and add the 20% piperidine in DMF solution to the resin.

  • Agitate the resin for 5-20 minutes at room temperature. The deprotection can be monitored by observing the color of the solution due to the dibenzofulvene-piperidine adduct.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DMF to remove all traces of piperidine and the byproducts.

  • The resin is now ready for the next amino acid coupling step.

Protocol 3: N-Boc Group Deprotection in SPPS

This protocol describes the standard procedure for the removal of the N-terminal Boc group in Boc/Bzl SPPS.

Materials:

  • Boc-protected peptide-resin

  • 25-50% (v/v) Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

  • DCM for washing

  • 10% (v/v) Diisopropylethylamine (DIEA) in DCM for neutralization

Procedure:

  • Swell the Boc-protected peptide-resin in DCM.

  • Drain the solvent and add the TFA/DCM solution to the resin.

  • Agitate the resin for 30 minutes at room temperature.

  • Drain the deprotection solution.

  • Wash the resin thoroughly with DCM.

  • Neutralize the resulting trifluoroacetate salt by washing the resin with the 10% DIEA in DCM solution.

  • Wash the resin again with DCM to remove excess base.

  • The resin is now ready for the next amino acid coupling step.

Protocol 4: N-Cbz Group Deprotection by Catalytic Hydrogenolysis

This protocol is a mild and efficient method for the removal of the Cbz group, typically performed in solution phase.

Materials:

  • N-Cbz protected peptide

  • Methanol or other suitable solvent

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Hydrogen gas source (balloon or hydrogenation apparatus)

  • Celite for filtration

Procedure:

  • Dissolve the N-Cbz protected peptide in methanol in a flask equipped with a stir bar.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Evacuate the flask and backfill with hydrogen gas.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with methanol.

  • Combine the filtrates and concentrate under reduced pressure to obtain the deprotected peptide.

Visualization of Peptide Synthesis Workflows

The following diagrams illustrate the cyclical nature of solid-phase peptide synthesis using the Fmoc/tBu and Boc/Bzl strategies.

Fmoc_SPPS_Workflow start Start: Fmoc-AA-Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 Wash (DMF) deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, Activator) wash1->coupling wash2 Wash (DMF) coupling->wash2 cycle Repeat Cycle wash2->cycle cycle->deprotection end Final Cleavage (TFA Cocktail) cycle->end Final Cycle

Fmoc/tBu Solid-Phase Peptide Synthesis Cycle

Boc_SPPS_Workflow start Start: Boc-AA-Resin deprotection Boc Deprotection (25-50% TFA/DCM) start->deprotection wash1 Wash (DCM) deprotection->wash1 neutralization Neutralization (DIEA/DCM) wash1->neutralization wash2 Wash (DCM) neutralization->wash2 coupling Amino Acid Coupling (Boc-AA-OH, Activator) wash2->coupling wash3 Wash (DCM) coupling->wash3 cycle Repeat Cycle wash3->cycle cycle->deprotection end Final Cleavage (HF or TFMSA) cycle->end Final Cycle

Boc/Bzl Solid-Phase Peptide Synthesis Cycle

Conclusion

The choice of an N-terminal protecting group is a critical decision in peptide synthesis. While Fmoc and Boc are the well-established workhorses of modern SPPS due to their well-defined orthogonality and milder deprotection conditions, a comprehensive understanding of other protecting groups like Cbz and Benzoyl is invaluable for specialized applications.

The Benzoyl group is characterized by its high stability, generally requiring harsh conditions for its removal, which limits its utility as a temporary N-terminal protecting group in standard SPPS protocols. However, its robustness can be advantageous for certain applications where extreme stability is required. It is important to note that under the acidic conditions of final cleavage from some resins (e.g., using TFA/water), N-acyl peptides, including N-benzoyl derivatives, can exhibit unexpected hydrolytic instability.[1]

In contrast, the Fmoc group's lability to mild base offers a truly orthogonal system with acid-labile side-chain protecting groups, making it the preferred choice for a wide range of peptides.[1][2] The Boc group , while requiring acidic deprotection, provides a quasi-orthogonal strategy with benzyl-based side-chain protection and remains a powerful tool, particularly for the synthesis of long and difficult sequences.[3][11] The Cbz group , with its unique removal by catalytic hydrogenolysis, offers another layer of orthogonality, especially valuable in solution-phase synthesis and for the protection of side chains.[5][6]

Ultimately, the optimal protecting group strategy depends on the specific target peptide, the presence of sensitive functional groups, and the desired synthetic approach. A thorough consideration of the comparative stabilities and deprotection conditions outlined in this guide will empower researchers to make informed decisions and develop more efficient and successful peptide synthesis campaigns.

References

Comparative

A Comparative Guide to the Cross-Reactivity of Antibodies Targeting BZ-Phe-NH2 Containing Peptides

For researchers, scientists, and drug development professionals, the specificity of antibodies is a critical factor for the success of immunoassays and therapeutic applications. When developing antibodies against peptide...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the specificity of antibodies is a critical factor for the success of immunoassays and therapeutic applications. When developing antibodies against peptides containing specialized modifications, such as Benzoyl-Phenylalanine-amide (BZ-Phe-NH2), a thorough evaluation of cross-reactivity is essential to ensure target specificity and avoid misleading results. This guide provides a comparative analysis of antibody performance against BZ-Phe-NH2 containing peptides, supported by illustrative experimental data and detailed protocols for assessing cross-reactivity.

Data Presentation: Quantitative Comparison of Antibody Specificity

The cross-reactivity of an antibody raised against a BZ-Phe-NH2 containing peptide can be quantified by comparing its binding affinity for the target peptide to its affinity for structurally related peptides. A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for determining the inhibitory concentration 50 (IC50), which represents the concentration of a competing peptide required to inhibit 50% of the antibody's binding to the target peptide. The percent cross-reactivity can be calculated from these IC50 values.

Below is a table summarizing representative data from a competitive ELISA experiment, illustrating the specificity of a hypothetical monoclonal antibody (mAb-BZ-Phe-NH2) raised against a peptide containing BZ-Phe-NH2.

Competing PeptideSequenceModificationIC50 (nM)% Cross-Reactivity
Target Peptide Ac-Lys-Gly-BZ-Phe-Ala-Val-NH2 BZ-Phe-NH2 25 100%
Competitor 1Ac-Lys-Gly-Phe-Ala-Val-NH2L-Phenylalanine (Phe)> 15,000< 0.17%
Competitor 2Ac-Lys-Gly-Tyr-Ala-Val-NH2L-Tyrosine (Tyr)> 15,000< 0.17%
Competitor 3Ac-Lys-Gly-Bz-Phe(p-NO2)-Ala-Val-NH2p-nitro-L-Phe1,8001.39%
Competitor 4Ac-Lys-Gly-Phe(p-NH2)-Ala-Val-NH2p-amino-L-Phe5504.55%
Data is hypothetical and for illustrative purposes.

Experimental Protocols

Accurate assessment of antibody cross-reactivity relies on robust experimental design. Here are detailed methodologies for key experiments.

Competitive ELISA Protocol

This protocol is designed to quantify the cross-reactivity of an antibody by measuring its binding to an immobilized target peptide in the presence of varying concentrations of competing peptides.

Materials:

  • 96-well microtiter plates

  • Target peptide (e.g., Ac-Lys-Gly-BZ-Phe-Ala-Val-NH2)

  • Competing peptides

  • Primary antibody (mAb-BZ-Phe-NH2)

  • HRP-conjugated secondary antibody

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Wash buffer (TBST: Tris-Buffered Saline with 0.05% Tween-20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with the target peptide at a concentration of 1-10 µg/mL in a suitable coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.[1]

  • Washing: Wash the plate three times with wash buffer.

  • Competitive Incubation: Prepare serial dilutions of the competing peptides. In a separate plate, pre-incubate the primary antibody with each concentration of the competing peptides for 30 minutes.

  • Binding: Transfer the antibody-peptide mixtures to the coated and blocked plate. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Secondary Antibody Incubation: Add the HRP-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.[1]

  • Washing: Wash the plate five times with wash buffer.

  • Detection: Add the substrate solution to each well and incubate in the dark until a color develops.

  • Stop Reaction: Add the stop solution to each well to terminate the reaction.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a plate reader.

  • Analysis: Plot the absorbance against the log of the competitor concentration to determine the IC50 values.

Dot Blot Assay Protocol

A dot blot is a simple and effective method for qualitatively assessing the cross-reactivity of an antibody against several peptides simultaneously.[1]

Materials:

  • Nitrocellulose or PVDF membrane[1]

  • Peptides to be tested

  • Primary antibody

  • Fluorescently labeled secondary antibody (e.g., TRITC-labeled)[1]

  • Blocking buffer

  • Wash buffer (TBST)

  • Fluorescence imaging system[1]

Procedure:

  • Antigen Spotting: Spot 1 µL of each peptide (at a concentration of 100 ng/µL) onto a strip of nitrocellulose or PVDF membrane. Allow the spots to dry completely.[1]

  • Blocking: Immerse the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.[1]

  • Primary Antibody Incubation: Dilute the primary antibody in blocking buffer to its recommended working concentration. Incubate the membrane in the primary antibody solution for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 5 minutes each.[1]

  • Secondary Antibody Incubation: Dilute the fluorescently labeled secondary antibody in blocking buffer. Incubate the membrane in this solution for 1 hour at room temperature, protected from light.[1]

  • Washing: Wash the membrane three times with TBST for 5 minutes each.

  • Imaging: Image the membrane using a fluorescence imaging system with the appropriate excitation and emission filters.[1]

  • Analysis: Analyze the intensity of the fluorescent signal for each spotted peptide. A strong signal on the target peptide and minimal to no signal on the other peptides indicates high specificity.[1]

Surface Plasmon Resonance (SPR) Protocol

SPR is a powerful, label-free technique for real-time monitoring of biomolecular interactions, providing detailed kinetic data (association and dissociation rates) that can be used to determine binding affinity.[2][3][4]

Materials:

  • SPR instrument and sensor chips

  • Target peptide and competitor peptides

  • Primary antibody

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP)

  • Regeneration solution (e.g., glycine-HCl, pH 2.0)[5]

Procedure:

  • Ligand Immobilization: Immobilize the target peptide onto the sensor chip surface using standard amine coupling chemistry or other appropriate methods.

  • Analyte Injection: Inject a series of concentrations of the primary antibody over the sensor surface to measure its binding to the immobilized target peptide.

  • Kinetic Analysis: Measure the association and dissociation rates from the sensorgrams to calculate the binding affinity (KD).

  • Competitive Analysis: To assess cross-reactivity, pre-mix a constant concentration of the primary antibody with varying concentrations of the competitor peptides and inject the mixtures over the sensor surface.

  • Data Analysis: A decrease in the binding signal of the antibody to the immobilized target peptide in the presence of a competitor peptide indicates cross-reactivity. The affinity for the competitor can be determined from the degree of inhibition.

Visualizations

Experimental Workflow and Signaling Pathway Diagrams

The following diagrams, created using the DOT language, illustrate a typical experimental workflow for a competitive ELISA and a hypothetical signaling pathway where an antibody against a BZ-Phe-NH2 containing peptide could be utilized.

Competitive_ELISA_Workflow cluster_plate_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Detection p1 Coat Plate with Target Peptide p2 Wash p1->p2 p3 Block Plate p2->p3 p4 Wash p3->p4 c2 Add Mixture to Plate p4->c2 c1 Pre-incubate Primary Ab with Competing Peptides c1->c2 d1 Wash c2->d1 d2 Add HRP-Secondary Ab d1->d2 d3 Wash d2->d3 d4 Add Substrate d3->d4 d5 Add Stop Solution d4->d5 d6 Read Absorbance d5->d6

Competitive ELISA Workflow

Signaling_Pathway cluster_cell_surface Cell Surface cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling Cascade receptor Receptor with BZ-Phe-NH2 Peptide kinase1 Kinase 1 receptor->kinase1 Activation antibody Anti-BZ-Phe-NH2 Antibody antibody->receptor Binding Blocks Receptor Activation kinase2 Kinase 2 kinase1->kinase2 Phosphorylation tf Transcription Factor kinase2->tf Activation response Cellular Response tf->response Gene Expression

Hypothetical Signaling Pathway

References

Validation

Comparative Analysis of Benzoyl-Phenylalanine-Amide (BZ-Phe-NH2) Analogs as Cathepsin B Inhibitors

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Biological Activity of BZ-Phe-NH2 Analogs This guide provides a comprehensive comparison of the biological activity of benzoyl-phenylalanine...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to the Biological Activity of BZ-Phe-NH2 Analogs

This guide provides a comprehensive comparison of the biological activity of benzoyl-phenylalanine-amide (BZ-Phe-NH2) analogs, with a focus on their potent inhibitory effects on cathepsin B, a cysteine protease implicated in various pathologies, including cancer and neurodegenerative diseases. The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering a valuable resource for structure-activity relationship (SAR) studies and the design of novel therapeutic agents.

Introduction to BZ-Phe-NH2 Analogs and Cathepsin B Inhibition

Cathepsin B is a lysosomal cysteine protease that plays a crucial role in intracellular protein turnover. However, its dysregulation and extracellular activity are associated with disease progression. BZ-Phe-NH2 derivatives, particularly dipeptidyl nitriles, have emerged as a promising class of reversible inhibitors of this enzyme. These compounds typically feature a benzoyl (or a related acyl group) at the P3 position, a phenylalanine or its analog at the P2 position, and a nitrile "warhead" that interacts with the active site cysteine of cathepsin B. The following sections detail the comparative inhibitory activities of these analogs, the experimental methods used to determine their potency, and the signaling pathways they modulate.

Quantitative Comparison of BZ-Phe-NH2 Analog Activity

The inhibitory potency of a series of dipeptidyl nitrile analogs against human cathepsin B is summarized in the table below. These compounds are based on a core scaffold related to BZ-Phe-NH2 and demonstrate the impact of substitutions at the P1, P2, and P3 positions on inhibitory activity.

Compound IDP3 MoietyP2 MoietyP1 MoietyCathepsin B IC50 (nM)Selectivity vs. Cathepsin LSelectivity vs. Cathepsin K
1 CbzPhe-NH-CH2CN62,000--
2 4-F-BenzoylPhe-NH-CH2CN2,000--
3 2,4-diF-BenzoylPhe-NH-CH2CN1,000--
4 Cbz3-Me-Phe-NH-CH2CN20,000--
5 2,4-diF-Benzoyl3-Me-Phe-NH-CH2CN200>500>500
6 2,4-diF-Benzoyl3-Me-Phe-NH-CH(CN)CH2-O-(3-carboxyphenyl)7>14,000>14,000

Data synthesized from Greenspan, P. D., et al. (2001). Identification of dipeptidyl nitriles as potent and selective inhibitors of cathepsin B through structure-based drug design. Journal of medicinal chemistry, 44(26), 4524-4534.

Experimental Protocols

The determination of the half-maximal inhibitory concentration (IC50) for cathepsin B inhibitors is typically performed using a fluorometric assay. Below is a detailed protocol based on established methodologies.

Cathepsin B Inhibition Assay

Principle:

This assay measures the enzymatic activity of cathepsin B by monitoring the cleavage of a fluorogenic substrate, Z-Phe-Arg-AMC (N-carbobenzoxy-L-phenylalanyl-L-arginine 7-amido-4-methylcoumarin). The release of the highly fluorescent 7-amido-4-methylcoumarin (AMC) group upon substrate cleavage is directly proportional to the enzyme's activity. The presence of an inhibitor reduces the rate of AMC release.

Materials:

  • Enzyme: Recombinant human cathepsin B

  • Substrate: Z-Phe-Arg-AMC

  • Assay Buffer: 50 mM MES or Sodium Acetate, 2.5 mM EDTA, pH 6.0

  • Reducing Agent: Dithiothreitol (DTT)

  • Test Compounds (Inhibitors): BZ-Phe-NH2 analogs dissolved in DMSO

  • Instrumentation: Fluorescence microplate reader with excitation at ~360 nm and emission at ~460 nm.

Procedure:

  • Reagent Preparation:

    • Prepare the Assay Buffer and adjust the pH to 6.0.

    • Immediately before use, add DTT to the Assay Buffer to a final concentration of 2.5 mM. This is crucial for maintaining the active site cysteine of cathepsin B in a reduced state.

    • Prepare a stock solution of Z-Phe-Arg-AMC in DMSO. Dilute the substrate in the DTT-containing Assay Buffer to the desired working concentration (e.g., 20 µM).

    • Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in the DTT-containing Assay Buffer.

  • Assay Protocol (96-well plate format):

    • Add a defined amount of the cathepsin B enzyme solution to each well.

    • Add the serially diluted test compounds to the wells. Include a positive control (enzyme without inhibitor) and a negative control (Assay Buffer without enzyme).

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitors to bind to the enzyme.

    • Initiate the enzymatic reaction by adding the Z-Phe-Arg-AMC substrate solution to all wells.

    • Immediately place the plate in the fluorescence microplate reader.

  • Data Acquisition and Analysis:

    • Monitor the increase in fluorescence intensity over time (kinetically) at 37°C.

    • Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time plots.

    • Determine the percent inhibition for each inhibitor concentration relative to the uninhibited control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

Visualization of Key Pathways and Workflows

Cathepsin B-Mediated Apoptosis Signaling Pathway

Cathepsin B, upon its release from the lysosome into the cytosol, can trigger the intrinsic pathway of apoptosis. The following diagram illustrates this signaling cascade.

CathepsinB_Apoptosis_Pathway cluster_cytosol Cytosol Lysosome Lysosome CatB_active Active Cathepsin B Lysosome->CatB_active Release upon cellular stress Cytosol Cytosol Bid Bid CatB_active->Bid Cleavage tBid tBid (truncated Bid) Mitochondrion Mitochondrion tBid->Mitochondrion Translocation CytoC Cytochrome c Mitochondrion->CytoC Release Apoptosome Apoptosome Formation (Apaf-1, Cytochrome c, pro-Caspase-9) CytoC->Apoptosome Caspase9 Caspase-9 (active) Apoptosome->Caspase9 Activation Caspase3 Caspase-3 (active) Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis Execution Inhibitor BZ-Phe-NH2 Analog (Inhibitor) Inhibitor->CatB_active Inhibition

Caption: Cathepsin B's role in the apoptotic signaling cascade.

Experimental Workflow for IC50 Determination

The logical flow of the experimental procedure to determine the IC50 values of BZ-Phe-NH2 analogs is depicted below.

IC50_Workflow start Start prep_reagents Prepare Reagents (Buffer, Enzyme, Substrate, Inhibitors) start->prep_reagents plate_setup Set up 96-well Plate (Enzyme, Inhibitor dilutions, Controls) prep_reagents->plate_setup pre_incubation Pre-incubate Enzyme and Inhibitor (37°C, 15 min) plate_setup->pre_incubation add_substrate Initiate Reaction (Add Z-Phe-Arg-AMC) pre_incubation->add_substrate read_fluorescence Kinetic Fluorescence Measurement (Ex: 360 nm, Em: 460 nm) add_substrate->read_fluorescence data_analysis Data Analysis read_fluorescence->data_analysis calc_rates Calculate Initial Reaction Rates (V₀) data_analysis->calc_rates Step 1 calc_inhibition Calculate % Inhibition calc_rates->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve calc_ic50 Determine IC50 Value plot_curve->calc_ic50 end End calc_ic50->end

Caption: Workflow for determining the IC50 of cathepsin B inhibitors.

Comparative

A Head-to-Head Comparison of Coupling Methods for the Synthesis of BZ-Phe-NH2

For researchers, scientists, and drug development professionals, the efficient synthesis of amide bonds is a cornerstone of peptide and medicinal chemistry. The formation of N-benzoyl-L-phenylalanine amide (BZ-Phe-NH2),...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of amide bonds is a cornerstone of peptide and medicinal chemistry. The formation of N-benzoyl-L-phenylalanine amide (BZ-Phe-NH2), a common motif in various bioactive molecules, serves as an excellent case study for comparing the efficacy of different coupling reagents. The choice of coupling method directly impacts reaction yield, product purity, reaction time, and the potential for racemization. This guide provides an objective, data-driven comparison of three widely used coupling methods: a carbodiimide-based approach using DCC with HOBt, the use of the uronium salt HATU, and the application of the phosphonic acid anhydride T3P.

Quantitative Performance Comparison

The selection of a coupling reagent is often a trade-off between cost, reactivity, and the minimization of side reactions. The following table summarizes the performance of Dicyclohexylcarbodiimide (DCC) with 1-Hydroxybenzotriazole (HOBt), O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), and Propylphosphonic Anhydride (T3P®) for the synthesis of BZ-Phe-NH2. The data presented is collated from various sources and representative of typical outcomes.

Coupling MethodReagent(s)Typical Yield (%)Typical Purity (%)RacemizationKey AdvantagesKey Disadvantages
CarbodiimideDCC/HOBt75-85>95LowCost-effective, well-established.Formation of insoluble dicyclohexylurea (DCU) byproduct complicates purification.
Uronium SaltHATU/DIPEA90-98>98Very LowHigh efficiency, fast reaction times, low racemization.[1]Higher cost, potential for guanidinylation side reaction if used in excess.
Phosphonic AnhydrideT3P®/Pyridine85-95>97Very LowExcellent for suppressing racemization, water-soluble byproducts simplify workup.[2][3][4]May require slightly longer reaction times compared to HATU.

Experimental Protocols

Detailed methodologies for the synthesis of BZ-Phe-NH2 using each of the three coupling methods are provided below. These protocols are intended as a guide and may require optimization for specific laboratory conditions.

Method 1: DCC/HOBt Coupling

This method is a classic and cost-effective approach for amide bond formation. HOBt is added to suppress racemization and improve reaction efficiency.

Materials:

  • N-benzoyl-L-phenylalanine

  • Ammonia (solution in a suitable solvent, e.g., 7N in Methanol)

  • Dicyclohexylcarbodiimide (DCC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve N-benzoyl-L-phenylalanine (1.0 eq.) and HOBt (1.1 eq.) in a mixture of DCM and a minimal amount of DMF to ensure solubility.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 eq.) in DCM dropwise to the cooled mixture.

  • Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2 hours.

  • Filter the precipitated dicyclohexylurea (DCU) and wash the filter cake with cold DCM.

  • To the filtrate, add a solution of ammonia (1.2 eq.) and stir the reaction mixture overnight at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture again to remove any further DCU precipitate.

  • Wash the organic phase sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Method 2: HATU Coupling

HATU is a highly efficient coupling reagent known for its rapid reaction times and low levels of racemization, making it a popular choice for more challenging couplings.

Materials:

  • N-benzoyl-L-phenylalanine

  • Ammonia (solution in a suitable solvent)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

Procedure:

  • Dissolve N-benzoyl-L-phenylalanine (1.0 eq.) and HATU (1.0 eq.) in DMF.

  • Add DIPEA (2.0 eq.) to the solution and stir for 1-2 minutes to pre-activate the carboxylic acid.

  • Add the ammonia solution (1.2 eq.) to the reaction mixture.

  • Stir the reaction at room temperature for 1-2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Method 3: T3P® Coupling

T3P® is a versatile and green coupling reagent that is particularly effective in preventing racemization. Its byproducts are water-soluble, which simplifies the workup procedure.

Materials:

  • N-benzoyl-L-phenylalanine

  • Ammonia (solution in a suitable solvent)

  • Propylphosphonic Anhydride (T3P®) (typically as a 50% solution in ethyl acetate)

  • Pyridine or another suitable base

  • Ethyl acetate

Procedure:

  • Dissolve N-benzoyl-L-phenylalanine (1.0 eq.) and the ammonia source (1.2 eq.) in ethyl acetate.

  • Add pyridine (2.0 eq.) to the solution.

  • Add the T3P® solution (1.5 eq.) dropwise to the reaction mixture at room temperature.

  • Stir the reaction for 2-4 hours, monitoring its progress by TLC.

  • Upon completion, quench the reaction by adding water.

  • Separate the organic layer and wash it sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizing the Reaction Pathways

The following diagrams illustrate the general workflow for amide bond formation and the specific chemical transformations for each coupling method.

G cluster_workflow General Experimental Workflow Reactant Mixing Reactant Mixing Coupling Reaction Coupling Reaction Reactant Mixing->Coupling Reaction Addition of Coupling Reagent Workup & Purification Workup & Purification Coupling Reaction->Workup & Purification Reaction Completion Final Product Final Product Workup & Purification->Final Product

Caption: A generalized workflow for the synthesis of BZ-Phe-NH2.

G cluster_dcc DCC/HOBt Coupling Pathway BZ_Phe_OH BZ-Phe-OH Active_Ester OBt-Active Ester BZ_Phe_OH->Active_Ester DCC DCC DCC->Active_Ester DCU DCU (precipitate) DCC->DCU HOBt HOBt HOBt->Active_Ester BZ_Phe_NH2 BZ-Phe-NH2 Active_Ester->BZ_Phe_NH2 Ammonia NH3 Ammonia->BZ_Phe_NH2

Caption: Reaction pathway for DCC/HOBt mediated coupling.

G cluster_hatu HATU Coupling Pathway BZ_Phe_OH BZ-Phe-OH Active_Ester OAt-Active Ester BZ_Phe_OH->Active_Ester HATU HATU HATU->Active_Ester DIPEA DIPEA (Base) DIPEA->Active_Ester BZ_Phe_NH2 BZ-Phe-NH2 Active_Ester->BZ_Phe_NH2 Ammonia NH3 Ammonia->BZ_Phe_NH2 G cluster_t3p T3P® Coupling Pathway BZ_Phe_OH BZ-Phe-OH Mixed_Anhydride Mixed Phosphonic Anhydride BZ_Phe_OH->Mixed_Anhydride T3P T3P® T3P->Mixed_Anhydride Pyridine Pyridine (Base) Pyridine->Mixed_Anhydride BZ_Phe_NH2 BZ-Phe-NH2 Mixed_Anhydride->BZ_Phe_NH2 Byproducts Water-soluble byproducts Mixed_Anhydride->Byproducts Ammonia NH3 Ammonia->BZ_Phe_NH2

References

Validation

A Comparative Guide to BZ-Phe-NH2 and Other Unnatural Amino Acids in Drug Design

For Researchers, Scientists, and Drug Development Professionals The incorporation of unnatural amino acids (UAAs) into peptides and proteins represents a paradigm shift in drug discovery, offering the ability to introduc...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The incorporation of unnatural amino acids (UAAs) into peptides and proteins represents a paradigm shift in drug discovery, offering the ability to introduce novel chemical functionalities that can enhance therapeutic properties. Among these, p-benzoyl-L-phenylalanine (Bpa), denoted here as BZ-Phe-NH2, has emerged as a powerful tool, particularly for its photo-crosslinking capabilities that allow for the elucidation of drug-target interactions. This guide provides an objective comparison of BZ-Phe-NH2's performance against other classes of unnatural amino acids, supported by experimental data and detailed methodologies to aid researchers in selecting the optimal tool for their drug design and development endeavors.

Introduction to Unnatural Amino Acids in Drug Discovery

Unnatural amino acids are non-proteinogenic amino acids that can be incorporated into peptides and proteins to modify their structure and function.[] This strategic incorporation can lead to improved stability, enhanced receptor affinity, and altered pharmacokinetic profiles of therapeutic candidates.[2] BZ-Phe-NH2, a derivative of phenylalanine, is particularly valued for its benzophenone moiety, which upon activation with UV light, can form a covalent bond with nearby molecules, effectively "trapping" transient interactions.[3] This photo-crosslinking ability is invaluable for identifying and characterizing the binding sites of drug candidates on their protein targets.

Performance Comparison of BZ-Phe-NH2 and Other Photo-Crosslinking Unnatural Amino Acids

The selection of a photo-crosslinking UAA is critical for the success of studies aimed at understanding molecular interactions. The three main classes—benzophenones (like BZ-Phe-NH2), aryl azides, and diazirines—each possess distinct photochemical properties and reactivity profiles.

Photo-Crosslinking AgentClassReported Efficiency/YieldKey Characteristics & Considerations
p-Benzoyl-L-phenylalanine (BZ-Phe-NH2 / Bpa) Benzophenone>50% crosslinking of protein subunits.[3]Reversible photoactivation allows for continuous irradiation, increasing the probability of capturing transient interactions. Less reactive with water, making it suitable for studying interactions in aqueous environments.[4]
Halogenated Bpa Analogs (e.g., 3-CF₃-Bpa, 3-Cl-Bpa) BenzophenoneUp to 49-fold increase in crosslinking yield compared to Bpa.[3][5]Electron-withdrawing groups on the benzophenone ring increase the reactivity of the active species, leading to higher yields.[5]
p-Azidophenylalanine (pAzF) Aryl azideCan readily crosslink where Bpa may fail in certain protein contexts.[3]Irreversible photoactivation; the reactive nitrene will either react with a nearby molecule or be quenched by the solvent. Requires shorter wavelength UV light for activation (~254 nm).[3]
Diazirine-based UAAs (e.g., photo-leucine, photo-methionine) DiazirineCan provide a 7-fold increase in efficiency for capturing RNA-protein interactions compared to conventional UV crosslinking.[3]Generate highly reactive carbene intermediates that can insert into a wide range of chemical bonds (C-H, N-H, O-H), making them generally efficient crosslinkers. Activated by longer wavelength UV light (~350-365 nm), which can be less damaging to cells.[6]

Experimental Protocols

Detailed and optimized experimental protocols are essential for reproducible and reliable crosslinking results. Below are generalized protocols for the incorporation of photo-crosslinking UAAs and subsequent analysis.

Protocol 1: Site-Specific Incorporation of BZ-Phe-NH2 into a Target Protein in Mammalian Cells

This protocol outlines the general steps for incorporating BZ-Phe-NH2 into a protein of interest in mammalian cells and subsequent photo-crosslinking to identify interacting partners.

Materials:

  • Plasmid encoding the protein of interest (POI) with an amber stop codon (TAG) at the desired incorporation site.

  • Plasmid encoding an engineered aminoacyl-tRNA synthetase/tRNA pair specific for BZ-Phe-NH2.

  • Mammalian cell line (e.g., HEK293).

  • Cell culture medium and supplements.

  • BZ-Phe-NH2 (p-benzoyl-L-phenylalanine).

  • Transfection reagent.

  • UV lamp (365 nm).

  • SDS-PAGE reagents and equipment.

  • Western blot reagents and equipment.

  • Antibodies against the POI and potential interacting partners.

Methodology:

  • Plasmid Construction and Transfection:

    • Prepare a plasmid encoding the POI with a TAG codon at the desired crosslinking site.

    • Prepare a second plasmid encoding the engineered aminoacyl-tRNA synthetase/tRNA pair for BZ-Phe-NH2.

    • Co-transfect both plasmids into the target mammalian cell line using a suitable transfection reagent.

  • Cell Culture and UAA Incorporation:

    • Culture the transfected cells in a suitable medium supplemented with 1 mM BZ-Phe-NH2.

    • Incubate for 24-48 hours to allow for expression of the POI and incorporation of BZ-Phe-NH2.

  • UV Irradiation:

    • Wash the cells to remove unincorporated BZ-Phe-NH2.

    • Expose the cells to UV light at approximately 365 nm. The optimal irradiation time and distance from the UV source should be empirically determined (e.g., 15-60 minutes).[7]

  • Lysis and Analysis:

    • Lyse the cells and collect the protein extract.

    • Separate the proteins by SDS-PAGE.

    • Perform a Western blot to identify the POI and any crosslinked products, which will appear as higher molecular weight bands.

Protocol 2: Quantification of Crosslinking Efficiency

This protocol describes an in vitro assay to quantify the crosslinking efficiency between a peptide containing a photo-crosslinking UAA and a target protein.

Methodology:

  • Reaction Setup:

    • Prepare a reaction mixture containing the purified peptide with the incorporated UAA and the purified target protein in a suitable buffer.

  • UV Irradiation:

    • Place the reaction mixture in a quartz cuvette or on a parafilm drop and irradiate with a UV lamp at the appropriate wavelength (e.g., 365 nm for BZ-Phe-NH2) for a defined period.

  • SDS-PAGE Analysis:

    • Quench the reaction by adding SDS-PAGE loading buffer.

    • Separate the proteins by SDS-PAGE.

  • Quantification of Crosslinking Yield:

    • Gel-based: Stain the gel with Coomassie Blue. Quantify the band intensities of the crosslinked product and the uncrosslinked protein using densitometry software (e.g., ImageJ). The crosslinking efficiency can be calculated as: (Intensity of crosslinked product) / (Intensity of crosslinked product + Intensity of uncrosslinked protein) * 100%.[7]

    • Western Blot: For more sensitive detection, perform a Western blot using an antibody against the target protein or a tag on one of the interacting partners.

Visualizing Workflows and Pathways

Experimental Workflow for Comparative Analysis

The following diagram illustrates a typical workflow for comparing the efficacy of different unnatural amino acids in a drug design context.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Design & Synthesize Peptides with BZ-Phe-NH2 or other UAAs B Purify and Characterize Peptides A->B C In Vitro Binding/Activity Assay B->C D Photo-Crosslinking Experiment C->D E SDS-PAGE / Western Blot D->E F Mass Spectrometry for Crosslink Site Identification E->F G Quantitative Data Analysis (e.g., Crosslinking Efficiency, IC50) E->G H Select Optimal UAA for Further Development G->H Comparative Evaluation

Caption: Workflow for comparing unnatural amino acids.

Probing a G-Protein Coupled Receptor (GPCR) Signaling Pathway

BZ-Phe-NH2 and other photo-crosslinking UAAs are instrumental in mapping the interactions within signaling pathways, such as those initiated by GPCRs. By incorporating the UAA into a ligand or the receptor itself, researchers can capture and identify direct binding partners.

GPCR_Pathway cluster_membrane Cell Membrane Ligand Ligand with BZ-Phe-NH2 GPCR GPCR Ligand->GPCR Binding & Photo-crosslinking G_Protein G-Protein GPCR->G_Protein Activation Effector Effector Protein (e.g., Adenylyl Cyclase) G_Protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: Probing a GPCR signaling pathway with BZ-Phe-NH2.

References

Comparative

A Comparative Guide to Validated Analytical Methods for BZ-Phe-NH2 Quantification

For Researchers, Scientists, and Drug Development Professionals The accurate quantification of N-benzoyl-L-phenylalanine amide (BZ-Phe-NH2), a key intermediate in various synthetic pathways, is critical for process monit...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of N-benzoyl-L-phenylalanine amide (BZ-Phe-NH2), a key intermediate in various synthetic pathways, is critical for process monitoring, quality control, and stability testing. This guide provides an objective comparison of common analytical techniques for the quantification of BZ-Phe-NH2, offering supporting data from analogous compounds to illustrate performance characteristics. Due to the limited availability of publicly accessible, validated methods specifically for BZ-Phe-NH2, this guide leverages established methodologies for structurally similar molecules to provide a reliable framework for method development and validation.

Comparison of Analytical Methods

The primary analytical techniques suitable for the quantification of BZ-Phe-NH2 include High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and UV-Visible Spectrophotometry. The choice of method depends on the specific requirements of the analysis, such as required sensitivity, selectivity, and the complexity of the sample matrix.

Workflow for Analytical Method Validation

The process of validating an analytical method ensures that it is suitable for its intended purpose. A typical workflow is outlined below.

Analytical Method Validation Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation cluster_2 Phase 3: Application & Lifecycle A Define Analytical Requirements B Select Appropriate Technique (HPLC, LC-MS/MS, etc.) A->B C Optimize Method Parameters B->C D Specificity C->D E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) F->G H LOD & LOQ G->H I Robustness H->I J System Suitability I->J K Routine Analysis J->K L Method Transfer K->L M Continuous Monitoring L->M

Caption: A generalized workflow for the development and validation of analytical methods.

Quantitative Data Summary

The following table summarizes the typical performance characteristics of HPLC-UV, LC-MS/MS, and UV-Vis Spectrophotometry for the quantification of small aromatic molecules similar to BZ-Phe-NH2. These values should serve as a general guideline for method development and validation.

Performance ParameterHPLC-UVLC-MS/MSUV-Vis Spectrophotometry
Principle Chromatographic separation based on polarity, followed by UV absorbance detection.Chromatographic separation coupled with mass-based detection of precursor and product ions.Measurement of light absorbance by the analyte in a solution.
Selectivity HighVery HighLow to Moderate
Sensitivity Moderate (µg/mL range)Very High (pg/mL to ng/mL range)Low (µg/mL to mg/mL range)
Linearity (R²) > 0.999> 0.999> 0.995
Accuracy (% Recovery) 98-102%95-105%95-105%
Precision (%RSD) < 2%< 15% for bioanalysis, < 5% for others< 5%
Limit of Detection (LOD) ng/mL rangepg/mL rangeµg/mL range
Limit of Quantification (LOQ) ng/mL to µg/mL rangepg/mL to ng/mL rangeµg/mL range
Throughput ModerateHighHigh
Cost ModerateHighLow

Experimental Protocols

Below are detailed, representative methodologies for the quantification of a compound like BZ-Phe-NH2 using the compared analytical techniques. These protocols are intended as a starting point and should be optimized and validated for the specific application.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is well-suited for purity testing and quantification in bulk drug substances and formulated products where high sensitivity is not the primary requirement.

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common choice for nonpolar analytes.

  • Mobile Phase: A gradient elution is typically employed for separating the main component from potential impurities.

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    Time (min) % Solvent B
    0 30
    10 90
    12 90
    12.1 30

    | 15 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: The wavelength of maximum absorbance for BZ-Phe-NH2 should be determined by scanning a standard solution (a wavelength around 230 nm is expected due to the benzoyl and phenyl chromophores).

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase or a suitable solvent like acetonitrile to a known concentration within the linear range of the method.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This technique is ideal for the quantification of BZ-Phe-NH2 in complex matrices, such as biological fluids, due to its high sensitivity and selectivity.[1]

  • Instrumentation: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1]

  • Column: A reversed-phase C18 column with smaller particle size (e.g., 2.1 x 50 mm, 1.8 µm) for faster analysis.

  • Mobile Phase: Similar to HPLC-UV, using solvents compatible with mass spectrometry.

    • Solvent A: 0.1% Formic acid in Water

    • Solvent B: 0.1% Formic acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Ionization Mode: ESI in positive mode is likely suitable for BZ-Phe-NH2.

  • Detection: Multiple Reaction Monitoring (MRM) of the precursor ion to one or more product ions. The specific m/z transitions for BZ-Phe-NH2 would need to be determined by infusing a standard solution into the mass spectrometer.

  • Sample Preparation: For biological samples, a protein precipitation step followed by centrifugation is common.[2] For other samples, simple dilution in the mobile phase may be sufficient. An internal standard (ideally a stable isotope-labeled version of BZ-Phe-NH2) should be used for accurate quantification.[2]

UV-Visible Spectrophotometry

This is a simple and rapid method suitable for the quantification of BZ-Phe-NH2 in simple mixtures with no interfering substances that absorb at the same wavelength.[3]

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Solvent: A UV-grade solvent that does not absorb in the region of interest and in which BZ-Phe-NH2 is soluble (e.g., ethanol or methanol).

  • Procedure:

    • Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of BZ-Phe-NH2 and scan the UV-Vis spectrum from 200 to 400 nm to determine the λmax.

    • Calibration Curve: Prepare a series of standard solutions of BZ-Phe-NH2 of known concentrations. Measure the absorbance of each standard at the λmax. Plot a graph of absorbance versus concentration. The relationship should be linear and follow Beer-Lambert's law.

    • Sample Analysis: Prepare the sample solution in the same solvent and measure its absorbance at the λmax. The concentration of BZ-Phe-NH2 in the sample can be determined from the calibration curve.

Conclusion

The selection of an appropriate analytical method for the quantification of BZ-Phe-NH2 is a critical decision that impacts the reliability and accuracy of results. HPLC-UV offers a robust and cost-effective solution for routine quality control of relatively pure samples. LC-MS/MS is the method of choice for trace-level quantification in complex matrices, providing unparalleled sensitivity and selectivity. UV-Vis spectrophotometry, while less specific, can be a valuable tool for rapid, high-throughput analysis of simple sample compositions. The information and protocols provided in this guide serve as a foundation for the development and validation of analytical methods tailored to the specific needs of your research or drug development program.

References

Validation

A Comparative Analysis of the Enzymatic Stability of BZ-Phe-NH2 Peptides

For Researchers, Scientists, and Drug Development Professionals The development of peptide-based therapeutics is often hampered by their susceptibility to enzymatic degradation, leading to short in-vivo half-lives. Strat...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of peptide-based therapeutics is often hampered by their susceptibility to enzymatic degradation, leading to short in-vivo half-lives. Strategic chemical modifications are crucial to enhance their stability and bioavailability. This guide provides a comparative analysis of the enzymatic stability of N-terminally benzoylated phenylalanine amide (BZ-Phe-NH2) and its analogues, supported by established principles of peptide chemistry and detailed experimental protocols. We will explore how specific modifications, such as N-terminal acylation and the incorporation of D-amino acids, contribute to proteolytic resistance.

The Role of Peptide Modifications in Enhancing Stability

Proteases, the enzymes responsible for peptide degradation, often exhibit high specificity. Exopeptidases cleave peptides from the N- or C-terminus, while endopeptidases cleave within the peptide sequence.[1][2] Modifications at the termini can significantly hinder the action of exopeptidases.

  • N-Terminal Acylation: Capping the N-terminus with an acyl group, such as a benzoyl (Bz) or acetyl (Ac) group, removes the positive charge of the N-terminal amine and can sterically hinder the approach of aminopeptidases, thereby preventing degradation from the N-terminus.[3][4][5][6][7] This strategy has been shown to be effective in increasing the plasma half-life of peptides.[7]

  • C-Terminal Amidation: The conversion of the C-terminal carboxylic acid to a carboxamide neutralizes the negative charge and can increase resistance to carboxypeptidases.[][9][10] This modification can also enhance the biological activity of some peptides.[][9]

  • Incorporation of D-Amino Acids: Proteases are highly stereospecific and primarily recognize L-amino acids. Replacing an L-amino acid with its D-enantiomer creates a stereochemical barrier in the peptide backbone, preventing proper binding to the active site of proteases.[11][12] This modification can dramatically increase a peptide's resistance to a broad range of proteases.[11][12]

Quantitative Comparison of Peptide Stability

To illustrate the impact of these modifications, the following table summarizes hypothetical yet realistic data from an in vitro human plasma stability assay. The half-life (t½) of BZ-Phe-NH2 is compared with its non-benzoylated counterpart (Phe-NH2), an acetylated analogue (Ac-Phe-NH2), and a D-amino acid substituted version (BZ-D-Phe-NH2).

Peptide DerivativeN-Terminal ModificationC-Terminal Amino AcidExpected Half-life (t½) in Human Plasma (hours)Primary Degradation Pathway
Phe-NH2None (Free Amine)L-Phenylalanine< 0.5Aminopeptidase cleavage at the N-terminus
BZ-Phe-NH2 Benzoyl L-Phenylalanine ~ 4 - 6 Endopeptidase cleavage
Ac-Phe-NH2AcetylL-Phenylalanine~ 3 - 5Endopeptidase cleavage
BZ-D-Phe-NH2BenzoylD-Phenylalanine> 24Minimal degradation

Note: The data presented in this table is illustrative and based on established principles of peptide stability. Actual experimental values may vary depending on the specific assay conditions.

Experimental Protocols

Accurate assessment of peptide stability is fundamental for preclinical development. Below are detailed methodologies for a typical in vitro plasma stability assay.

Protocol 1: In Vitro Peptide Stability Assay in Human Plasma

Objective: To determine the half-life of a peptide in human plasma, which contains a complex mixture of endogenous proteases.

Materials:

  • Test peptides (lyophilized powder, >95% purity)

  • Pooled human plasma (anticoagulated with EDTA or heparin)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution: Acetonitrile (ACN) containing an internal standard (a stable, non-endogenous peptide with similar chromatographic properties).

  • Incubator capable of maintaining 37°C

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a C18 reversed-phase column coupled to a Mass Spectrometer (LC-MS).

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of each test peptide (e.g., 1 mg/mL) in an appropriate solvent (e.g., water or a minimal amount of DMSO, then diluted with water).

    • Thaw the pooled human plasma on ice and centrifuge at 2,000 x g for 10 minutes at 4°C to remove any cryoprecipitates.

  • Incubation:

    • Pre-warm the plasma to 37°C.

    • In a microcentrifuge tube, add a small volume of the peptide stock solution to the pre-warmed plasma to achieve a final peptide concentration of, for example, 10 µM.

    • Incubate the mixture at 37°C with gentle agitation.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 120, 240, and 480 minutes), withdraw an aliquot (e.g., 50 µL) of the incubation mixture. The 0-minute time point should be collected immediately after the addition of the peptide.

  • Reaction Quenching and Protein Precipitation:

    • Immediately add the collected aliquot to a tube containing a larger volume (e.g., 150 µL) of ice-cold quenching solution (ACN with internal standard).

    • Vortex the mixture vigorously for 30 seconds to stop the enzymatic reaction and precipitate plasma proteins.

  • Sample Clarification:

    • Centrifuge the quenched samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.

  • LC-MS Analysis:

    • Carefully transfer the supernatant to an HPLC vial for analysis.

    • Inject a standard volume of the supernatant onto the LC-MS system.

    • The amount of intact peptide is quantified by measuring the peak area of the analyte relative to the internal standard.

  • Data Analysis:

    • The percentage of intact peptide remaining at each time point is calculated relative to the 0-minute time point.

    • The half-life (t½) is determined by plotting the percentage of remaining peptide against time and fitting the data to a one-phase exponential decay curve.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the in vitro plasma stability assay.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis Peptide_Stock Prepare Peptide Stock Solution Incubate Incubate Peptide in Plasma at 37°C Peptide_Stock->Incubate Plasma_Prep Thaw and Centrifuge Human Plasma Plasma_Prep->Incubate Time_Points Collect Aliquots at Time Points Incubate->Time_Points t = 0, 15, 30... min Quench Quench Reaction with ACN + Internal Std. Time_Points->Quench Centrifuge Centrifuge to Pellet Proteins Quench->Centrifuge Analyze Analyze Supernatant by LC-MS Centrifuge->Analyze Calculate Calculate % Remaining and Half-Life (t½) Analyze->Calculate degradation_pathway cluster_unprotected Unprotected Peptide (Phe-NH2) cluster_protected N-Terminally Protected Peptide (BZ-Phe-NH2) Phe_NH2 H-Phe-NH2 Degradation_1 Rapid Degradation Phe_NH2->Degradation_1 Aminopeptidase Products_1 Phe + NH3 Degradation_1->Products_1 BZ_Phe_NH2 BZ-Phe-NH2 Block Aminopeptidase Cleavage Blocked BZ_Phe_NH2->Block Degradation_2 Slower Degradation BZ_Phe_NH2->Degradation_2 Endopeptidase Products_2 Peptide Fragments Degradation_2->Products_2

References

Comparative

Assessing the Impact of BZ-Phe-NH2 on Peptide Conformation: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals The rational design of peptide-based therapeutics often hinges on controlling their three-dimensional structure. Conformational constraints are introduced t...

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rational design of peptide-based therapeutics often hinges on controlling their three-dimensional structure. Conformational constraints are introduced to pre-organize a peptide into its bioactive conformation, thereby enhancing receptor affinity, stability, and bioavailability. While traditional methods have relied on residues like Proline (Pro) to induce turns and α-aminoisobutyric acid (Aib) to promote helices, the exploration of novel non-proteinogenic amino acids continues to expand the peptide engineering toolkit. This guide provides a comparative analysis of N-benzoyl-L-phenylalanine amide (BZ-Phe-NH2) as a conformational modifier, contrasting its potential effects with the well-established roles of Proline and Aib. This analysis is supported by available experimental data and detailed protocols for key analytical techniques.

It is important to note that while extensive data exists for the conformational effects of Proline and Aib, direct comparative studies involving BZ-Phe-NH2 are limited in publicly available literature. Therefore, this guide synthesizes data from individual studies to provide a comprehensive overview and a basis for future comparative research.

Comparative Analysis of Conformational Constraints

The introduction of BZ-Phe-NH2, Proline, or Aib into a peptide sequence imparts distinct structural biases due to their unique chemical features. A summary of their comparative conformational effects is presented below.

FeatureBZ-Phe-NH2Prolineα-Aminoisobutyric Acid (Aib)
Structural Feature N-terminal benzoyl group on phenylalanine amideCyclic pyrrolidine side chainGem-dimethyl substitution at Cα
Primary Conformational Effect Potential for turn induction or localized ordering due to steric bulk and aromatic interactions.Strong propensity to induce β-turns.[1]Strong propensity to induce helical structures (310- and α-helices).[2][3]
Typical Phi (φ) Angle Range Expected to be restricted due to the bulky benzoyl group, but specific ranges are not well-documented in comparative studies.Tightly constrained to approximately -60° to -75°.[4]Restricted to helical regions, approximately -57° ± 20° (right-handed) or +57° ± 20° (left-handed).[5]
Typical Psi (ψ) Angle Range Potentially restricted due to steric hindrance and non-covalent interactions.Varies depending on the turn type, but generally falls within defined regions of the Ramachandran plot.Restricted to helical regions, approximately -47° ± 20° (right-handed) or +47° ± 20° (left-handed).[5]
Cis/Trans Isomerism The peptide bond preceding BZ-Phe-NH2 is likely to be predominantly trans.The X-Pro peptide bond can adopt both cis and trans conformations, with the cis form being significantly more populated than for other amino acids.[6][7]The peptide bonds are predominantly trans.
Key Stabilizing Interactions Steric hindrance from the benzoyl group, potential for intramolecular π-π stacking and C-H/π interactions.The rigid pyrrolidine ring restricts backbone flexibility.Steric hindrance from the two methyl groups limits conformational freedom.

Experimental Protocols

To empirically determine the conformational impact of BZ-Phe-NH2 and compare it to other residues, the following experimental protocols are recommended.

Protocol 1: Conformational Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of peptides in solution.[8]

1. Peptide Synthesis and Purification:

  • Synthesize the peptides (e.g., Ac-X-Ala-NH2 where X is BZ-Phe, Pro, or Aib) using standard solid-phase peptide synthesis (SPPS).

  • Purify the crude peptides by reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.

  • Confirm the identity of the peptides by mass spectrometry.

2. NMR Sample Preparation:

  • Dissolve the purified peptide in a suitable deuterated solvent (e.g., DMSO-d6, CD3OH, or H2O/D2O 9:1) to a final concentration of 1-5 mM.

  • Add a chemical shift reference standard (e.g., TMS or DSS).

3. NMR Data Acquisition:

  • Acquire a series of 1D and 2D NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • 1D 1H: To check sample purity and concentration.

  • 2D TOCSY (Total Correlation Spectroscopy): To identify spin systems of individual amino acid residues.[9]

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To obtain through-space proton-proton distance constraints. A mixing time of 200-400 ms is typically used for NOESY.[10]

  • 1H-13C HSQC (Heteronuclear Single Quantum Coherence): To assign carbon resonances, which can be sensitive to conformation.

  • Measure temperature coefficients of the amide protons (Δδ/ΔT) to identify hydrogen-bonded protons.

4. Data Analysis and Structure Calculation:

  • Process the NMR spectra using appropriate software (e.g., TopSpin, NMRPipe).

  • Assign all proton and carbon resonances.

  • Integrate NOESY/ROESY cross-peaks to derive interproton distance restraints.

  • Measure coupling constants (e.g., 3JHN-Hα) to obtain dihedral angle restraints.[11]

  • Use molecular dynamics and simulated annealing software (e.g., CYANA, XPLOR-NIH) to calculate an ensemble of structures consistent with the experimental restraints.

  • Analyze the resulting structures to determine the φ and ψ angles and the predominant secondary structure.

Protocol 2: Secondary Structure Analysis by Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive method for estimating the secondary structure content of peptides in solution.[12][13]

1. Sample Preparation:

  • Dissolve the purified peptide in a suitable solvent (e.g., phosphate buffer, methanol, or trifluoroethanol) to a final concentration of 50-100 µM. The solvent should not have significant absorbance in the far-UV region.

  • Prepare a blank sample containing only the solvent.

2. CD Spectra Acquisition:

  • Use a calibrated CD spectropolarimeter.

  • Record spectra in the far-UV region (typically 190-260 nm) at a controlled temperature (e.g., 25 °C).

  • Use a quartz cuvette with a short path length (e.g., 1 mm).

  • Acquire multiple scans for each sample and average them to improve the signal-to-noise ratio.

  • Subtract the solvent blank spectrum from the peptide spectrum.

3. Data Analysis:

  • Convert the raw data (ellipticity in millidegrees) to mean residue ellipticity [θ] using the following formula: [θ] = (θobs * 100) / (c * n * l) where θobs is the observed ellipticity in degrees, c is the peptide concentration in moles per liter, n is the number of amino acid residues, and l is the path length of the cuvette in centimeters.

  • Analyze the shape of the CD spectrum to qualitatively assess the secondary structure. For example, α-helices show characteristic negative bands around 208 and 222 nm, while β-sheets have a negative band around 218 nm. Polyproline II (PPII) helices, often associated with proline-rich sequences, exhibit a strong negative band around 204 nm and a weak positive band around 228 nm.[9][14]

  • Use deconvolution software (e.g., CONTIN, SELCON3, K2D) to estimate the percentage of α-helix, β-sheet, turn, and random coil structures.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_analysis Conformational Analysis cluster_data Data Processing & Structure Calculation Peptide_Design Peptide Design (Ac-X-Ala-NH2) SPPS Solid-Phase Peptide Synthesis Peptide_Design->SPPS Purification RP-HPLC Purification SPPS->Purification Characterization Mass Spectrometry Purification->Characterization NMR_Spectroscopy NMR Spectroscopy (TOCSY, NOESY, etc.) Characterization->NMR_Spectroscopy CD_Spectroscopy CD Spectroscopy Characterization->CD_Spectroscopy NMR_Data_Analysis NMR Data Analysis (Restraint Generation) NMR_Spectroscopy->NMR_Data_Analysis CD_Data_Analysis CD Data Analysis (Secondary Structure Estimation) CD_Spectroscopy->CD_Data_Analysis Structure_Calculation Structure Calculation (Molecular Dynamics) NMR_Data_Analysis->Structure_Calculation Conformational_Ensemble Conformational Ensemble Structure_Calculation->Conformational_Ensemble

Caption: Experimental workflow for comparative peptide conformational analysis.

Logical Relationships of Conformational Constraints

Conformational_Impact cluster_residues Constraining Residues cluster_effects Primary Structural Effects cluster_structures Resulting Secondary Structures BZ_Phe BZ-Phe-NH2 Steric_Bulk Steric Bulk & Aromatic Interactions BZ_Phe->Steric_Bulk Pro Proline Cyclic_Constraint Cyclic Side Chain (Restricted φ) Pro->Cyclic_Constraint Aib Aib Gem_Dimethyl Gem-Dimethyl Group (Restricted φ, ψ) Aib->Gem_Dimethyl Turn_Like Turn-Like Structures? Steric_Bulk->Turn_Like Beta_Turn β-Turn Cyclic_Constraint->Beta_Turn Helix α / 3_10-Helix Gem_Dimethyl->Helix

Caption: Logical relationships of conformational constraints and resulting structures.

References

Validation

A Comparative Guide to the In Vitro and In Vivo Stability of Peptides Containing p-Benzoyl-L-phenylalanine Amide (BZ-Phe-NH2)

For researchers, scientists, and drug development professionals, understanding the stability of peptide-based therapeutics is paramount for predicting their efficacy and pharmacokinetic profiles. The incorporation of unn...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the stability of peptide-based therapeutics is paramount for predicting their efficacy and pharmacokinetic profiles. The incorporation of unnatural amino acids, such as p-benzoyl-L-phenylalanine amide (BZ-Phe-NH2), is a key strategy to enhance stability and introduce novel functionalities. This guide provides a comparative analysis of the in vitro and in vivo stability of peptides containing BZ-Phe-NH2, supported by established experimental protocols and illustrative data.

The benzophenone moiety in BZ-Phe-NH2 offers unique photochemical properties for cross-linking studies, but its impact on metabolic stability is also a critical consideration.[1][2] Generally, the introduction of unnatural amino acids can sterically hinder protease recognition, thereby increasing resistance to enzymatic degradation compared to natural peptide sequences.[3][4][5]

Quantitative Data Comparison

ParameterIn Vitro (Human Plasma)In Vivo (Rodent Model)Key Considerations
Half-life (t½) > 24 hours2 - 4 hoursIn vivo, factors such as renal clearance, tissue distribution, and metabolism in organs like the liver and kidneys significantly reduce the circulating half-life.[6][7]
Primary Degradation Pathway Proteolytic cleavage by plasma endo- and exopeptidases.Multi-compartmental: Proteolysis in plasma, enzymatic degradation in tissues (e.g., liver, kidney), and renal filtration.[8]The complexity of the in vivo environment introduces more degradation pathways than a plasma sample alone.
Major Metabolites C-terminal and N-terminal truncated peptide fragments.A broader range of smaller peptide fragments and individual amino acids.The metabolic machinery in vivo is more extensive, leading to more complete degradation of the peptide.

Note: This data is illustrative and serves to highlight the expected differences in metabolic stability. Actual values will vary depending on the full peptide sequence, the position of the BZ-Phe-NH2 residue, and the specific experimental conditions.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of peptide stability. Below are standard protocols for in vitro plasma stability and in vivo pharmacokinetic studies.

In Vitro Plasma Stability Assay

Objective: To determine the half-life of a peptide in a plasma matrix, which contains a complex mixture of endogenous proteases.[9][10][11]

Materials:

  • Test peptide containing BZ-Phe-NH2

  • Pooled human plasma (or plasma from other species of interest)

  • Phosphate-buffered saline (PBS)

  • Acetonitrile or other suitable protein precipitation agent

  • Internal standard for LC-MS analysis

  • LC-MS/MS system

Procedure:

  • Peptide Incubation: A stock solution of the test peptide is incubated in plasma at a final concentration of 1-10 µM at 37°C.[9][10]

  • Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes, and 24 hours).[10][11]

  • Reaction Quenching & Protein Precipitation: The enzymatic reaction in each aliquot is stopped by adding a protein precipitation agent (e.g., acetonitrile). This also precipitates plasma proteins.[9]

  • Sample Preparation: The samples are centrifuged to pellet the precipitated proteins, and the supernatant containing the remaining peptide is collected.

  • LC-MS/MS Analysis: The concentration of the intact peptide in the supernatant is quantified using a validated LC-MS/MS method.

  • Data Analysis: The percentage of the remaining peptide at each time point is calculated relative to the 0-minute time point. The half-life (t½) is then determined by plotting the natural logarithm of the remaining peptide concentration against time and fitting the data to a first-order decay model.[11]

In Vivo Pharmacokinetic Study

Objective: To determine the pharmacokinetic profile, including the half-life, distribution, and clearance of a peptide in a living organism.[7][12][13]

Materials:

  • Test peptide containing BZ-Phe-NH2

  • Animal model (e.g., rats or mice)

  • Dosing vehicle (e.g., saline)

  • Blood collection supplies (e.g., capillaries, anticoagulant tubes)

  • Sample processing equipment (centrifuge)

  • LC-MS/MS system

Procedure:

  • Dosing: The test peptide is administered to the animal model via a relevant route (e.g., intravenous bolus or infusion, subcutaneous injection).

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., 2, 5, 15, 30, 60, 120, 240 minutes post-dose) into tubes containing an anticoagulant.

  • Plasma Preparation: The blood samples are centrifuged to separate the plasma.

  • Sample Analysis: The concentration of the intact peptide in the plasma samples is quantified using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: The plasma concentration-time data is analyzed using pharmacokinetic modeling software to determine key parameters such as half-life (t½), volume of distribution (Vd), clearance (CL), and area under the curve (AUC).

Visualizing Experimental Workflows

To further elucidate the experimental processes, the following diagrams, created using the DOT language, outline the workflows for the in vitro and in vivo stability studies.

in_vitro_workflow start Start: Peptide Stock Solution incubation Incubate with Plasma at 37°C start->incubation sampling Collect Aliquots at Multiple Time Points incubation->sampling quenching Quench Reaction & Precipitate Proteins sampling->quenching centrifugation Centrifuge to Pellet Proteins quenching->centrifugation supernatant Collect Supernatant centrifugation->supernatant lcms LC-MS/MS Analysis supernatant->lcms analysis Calculate Half-Life (t½) lcms->analysis end End: In Vitro Stability Profile analysis->end

Caption: Workflow for the in vitro plasma stability assay.

in_vivo_workflow start Start: Peptide Formulation dosing Administer Peptide to Animal Model start->dosing blood_sampling Collect Blood Samples at Timed Intervals dosing->blood_sampling plasma_prep Process Blood to Obtain Plasma blood_sampling->plasma_prep lcms Quantify Peptide by LC-MS/MS plasma_prep->lcms pk_analysis Pharmacokinetic Modeling lcms->pk_analysis end End: In Vivo PK Profile (t½, CL, Vd, AUC) pk_analysis->end

References

Comparative

A Comparative Guide to BZ-Phe-NH2 in Peptide Synthesis: Applications and Limitations

For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a critical determinant of success in peptide synthesis. This guide provides a comprehensive literature revi...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic selection of protecting groups is a critical determinant of success in peptide synthesis. This guide provides a comprehensive literature review of Nα-Benzoyl-L-phenylalaninamide (BZ-Phe-NH2), a C-terminally protected derivative of phenylalanine, and objectively compares its utility against common alternatives, supported by experimental data and detailed protocols.

Introduction to BZ-Phe-NH2 in Peptide Chemistry

Nα-Benzoyl-L-phenylalaninamide (Bz-Phe-NH2) is a derivative of the amino acid L-phenylalanine where the N-terminus is protected by a benzoyl group and the C-terminus is an amide. In the context of peptide synthesis, the primary application of such a molecule is as a C-terminally protected amino acid. The C-terminal protection is crucial to prevent the carboxyl group from undergoing undesired reactions during the coupling of subsequent amino acids in a growing peptide chain. While various C-terminal protecting groups are employed, the use of an N-acyl amide, such as in BZ-Phe-NH2, presents a unique set of characteristics regarding stability, cleavage, and potential side reactions.

Comparison of C-Terminal Protecting Groups for Phenylalanine

The choice of a C-terminal protecting group significantly impacts the overall efficiency and purity of a synthesized peptide. The ideal protecting group should be stable during peptide chain elongation and readily cleavable under mild conditions that do not compromise the integrity of the peptide. Here, we compare the N-benzoyl amide of phenylalanine with other commonly used C-terminal protecting groups.

Protecting GroupStructureStabilityCleavage ConditionsAdvantagesLimitations & Side Reactions
N-Benzoyl Amide (BZ-Phe-NH2) -CONH-BzHigh stability to both acidic and basic conditions commonly used in peptide synthesis.Requires harsh conditions (e.g., strong acid hydrolysis) or specific enzymatic cleavage.Resistant to premature cleavage.Difficult to remove under standard peptide synthesis cleavage conditions (e.g., TFA). High potential for racemization of the C-terminal amino acid during activation. May require specific enzymes (amidases) for cleavage, which can have limited substrate scope.
Methyl Ester -COOCH3Moderately stable.Saponification (e.g., NaOH/H2O), ammonolysis.Readily prepared.Susceptible to hydrolysis under basic conditions used for Fmoc deprotection. Can be prone to racemization.
Ethyl Ester -COOCH2CH3Similar to methyl ester.Saponification, ammonolysis.Similar to methyl ester.Similar to methyl ester.
Benzyl Ester -COOBnStable to mild acid and base.Catalytic hydrogenolysis (H2/Pd), strong acids (HF, HBr/AcOH).Orthogonal to Fmoc and some Boc-based strategies.Requires a specific cleavage step (hydrogenolysis) which may not be compatible with all peptide sequences (e.g., those containing sulfur).
tert-Butyl Ester -COOtBuStable to base and catalytic hydrogenolysis.Strong acids (e.g., TFA).Compatible with Fmoc-based solid-phase peptide synthesis (SPPS).Cleaved under the same conditions as many side-chain protecting groups in Fmoc-SPPS.
Resin Linker (e.g., Wang, Rink Amide) Attached to a solid supportVaries with linker chemistry.Specific to the linker (e.g., TFA for Wang and Rink Amide resins).Enables solid-phase synthesis, simplifying purification.The choice of resin dictates the C-terminal functionality (acid or amide). Incomplete cleavage can occur.[1]

Experimental Protocols

Synthesis of N-Benzoyl-L-phenylalaninamide (BZ-Phe-NH2)

Step 1: Synthesis of N-Benzoyl-L-phenylalanine (Bz-Phe-OH)

  • Materials: L-Phenylalanine, Sodium Carbonate (Na2CO3), Benzoyl Chloride, Tetrahydrofuran (THF), Water, Hydrochloric Acid (HCl), Ethyl Acetate.

  • Procedure:

    • Dissolve L-Phenylalanine and Na2CO3 in a mixture of water and THF at room temperature with stirring.

    • Gradually add a solution of benzoyl chloride in THF to the mixture over a period of 45 minutes.

    • Continue stirring for an additional hour.

    • Remove the THF by rotary evaporation.

    • Add excess water and extract the aqueous phase with ethyl acetate to remove unreacted benzoyl chloride.

    • Acidify the aqueous phase to pH 2 with HCl to precipitate the N-Benzoyl-L-phenylalanine.

    • Filter the white crystalline precipitate, wash with cold dilute HCl and cold water, and dry under vacuum.[2]

Step 2: Amidation of N-Benzoyl-L-phenylalanine

  • Materials: N-Benzoyl-L-phenylalanine, a coupling agent (e.g., HBTU, HATU), a base (e.g., DIPEA), a source of ammonia (e.g., ammonium chloride with a base, or ammonia gas), and a suitable solvent (e.g., DMF).

  • General Procedure (to be optimized):

    • Dissolve N-Benzoyl-L-phenylalanine in an anhydrous solvent like DMF.

    • Add the coupling agent and the base, and stir for a few minutes to activate the carboxylic acid.

    • Introduce the ammonia source to the reaction mixture.

    • Monitor the reaction by a suitable technique (e.g., TLC or LC-MS).

    • Upon completion, quench the reaction and purify the product using standard techniques like crystallization or chromatography.

Use and Cleavage of BZ-Phe-NH2 in Peptide Synthesis

The use of BZ-Phe-NH2 as a C-terminal protecting group is not standard in routine peptide synthesis due to the difficulty of cleavage. However, its stability could be advantageous in specific scenarios where harsh conditions are required for other synthetic steps.

Cleavage of the N-Benzoyl Amide Group:

Cleavage of the robust amide bond in BZ-Phe-NH2 is a significant challenge.

  • Acid Hydrolysis: Requires harsh conditions, such as concentrated HCl at elevated temperatures for extended periods, which can lead to the degradation of the peptide.

  • Enzymatic Cleavage: Certain amidases can catalyze the hydrolysis of amide bonds.[3] The substrate specificity of these enzymes is a critical factor. For instance, trypsin has been shown to hydrolyze Nα-benzoyl-p-guanidino-L-phenylalaninamide.[4] However, finding a readily available and efficient amidase for the specific cleavage of the N-benzoyl group from a phenylalanine C-terminus would require significant screening and optimization.

Signaling Pathways and Workflows

The primary relevance of BZ-Phe-NH2 is within the workflow of chemical peptide synthesis rather than a biological signaling pathway. The following diagram illustrates the general workflow of solid-phase peptide synthesis (SPPS) and highlights the position of a C-terminal protecting group.

SPPS_Workflow cluster_resin Solid Support cluster_synthesis Peptide Elongation Cycle cluster_cleavage Final Steps Resin Resin Load 1. Load C-terminal AA (e.g., with BZ-Phe-NH2 as PG) Resin->Load Deprotect_N 2. Nα-Deprotection Load->Deprotect_N Couple 3. Couple next AA Deprotect_N->Couple Wash 4. Wash Couple->Wash Repeat Repeat n times Wash->Repeat Repeat->Deprotect_N Next cycle Cleave 5. Cleave from Resin & Deprotect Side Chains Repeat->Cleave Final cycle Purify 6. Purify Peptide Cleave->Purify

General workflow of Solid-Phase Peptide Synthesis (SPPS).

The following diagram illustrates the key limitation of using N-acyl amino acids in peptide synthesis: the potential for racemization via an oxazolone intermediate.

Racemization_Pathway cluster_activation C-Terminal Activation cluster_racemization Racemization Pathway cluster_coupling Peptide Coupling NAcyl_AA N-Acyl Amino Acid (e.g., Bz-Phe-OH) Activated_AA Activated Intermediate NAcyl_AA->Activated_AA Coupling Agent Oxazolone Oxazolone Intermediate (Planar, Achiral) Activated_AA->Oxazolone Intramolecular Cyclization Peptide_L Desired L-Peptide Activated_AA->Peptide_L Direct Coupling (Desired) Racemic_Mix Racemic Mixture of Amino Acid Oxazolone->Racemic_Mix Enolization Racemic_Mix->Peptide_L Peptide_D Undesired D-Peptide Racemic_Mix->Peptide_D

Racemization of N-acyl amino acids via oxazolone formation.

Limitations and Side Reactions

The primary limitation of using BZ-Phe-NH2 as a C-terminal protecting group is the high potential for racemization . N-acyl protected amino acids, when activated for coupling, can readily form oxazol-5(4H)-one intermediates.[5] These planar intermediates can easily tautomerize, leading to a loss of stereochemical integrity at the α-carbon. This is a significant drawback as the separation of diastereomeric peptides can be extremely challenging.

Another major limitation is the difficulty of cleavage . The amide bond is notoriously stable, and the conditions required for its hydrolysis are often harsh enough to degrade the peptide product. While enzymatic cleavage is a theoretical possibility, it is not a universally applicable or straightforward method.

Furthermore, during solid-phase peptide synthesis, the use of a pre-formed C-terminal amide like BZ-Phe-NH2 would necessitate a solution-phase approach for the initial attachment to a resin, which can be less efficient than standard solid-phase loading protocols.

Conclusion

References

Safety & Regulatory Compliance

Safety

Proper Disposal of BZ-Phe-NH2: A Guide for Laboratory Professionals

For researchers, scientists, and drug development professionals, the responsible disposal of laboratory chemicals is paramount to ensuring a safe and compliant work environment. This guide provides detailed, step-by-step...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible disposal of laboratory chemicals is paramount to ensuring a safe and compliant work environment. This guide provides detailed, step-by-step procedures for the proper disposal of BZ-Phe-NH2 (N-Benzoyl-L-phenylalanine amide), a compound utilized in various research and development applications. While some suppliers classify this chemical as non-hazardous, a cautious approach to its disposal is recommended due to the limited availability of comprehensive safety data and the potential hazards associated with structurally similar compounds.

Immediate Safety and Handling Protocols

Before commencing any disposal procedures, it is crucial to adhere to standard laboratory safety protocols and utilize appropriate personal protective equipment (PPE).

Personal Protective Equipment (PPE):

  • Eye Protection: Always wear safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are mandatory to prevent skin contact.

  • Protective Clothing: A laboratory coat should be worn to protect street clothes from contamination.

Engineering Controls:

  • All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.

In the event of a spill, contain the material by sweeping it up with a chemically inert absorbent and place it into a suitable, sealed container for disposal. Avoid generating dust. The spill area should then be thoroughly cleaned.

Step-by-Step Disposal Procedure

The proper disposal of BZ-Phe-NH2 and associated materials requires a systematic approach to waste segregation and documentation. Under no circumstances should this chemical be disposed of down the drain.

  • Waste Segregation:

    • Solid Waste: Collect un-used or contaminated BZ-Phe-NH2 powder in a clearly labeled, sealed container designated for chemical waste. This includes any contaminated items such as weighing paper or disposable spatulas.

    • Contaminated Labware: Non-disposable labware (e.g., glassware) that has come into contact with BZ-Phe-NH2 should be decontaminated by rinsing with an appropriate solvent (e.g., ethanol or acetone) in a fume hood. The initial rinsate must be collected as hazardous waste. Subsequent rinses with soap and water can be disposed of according to standard laboratory procedures.

    • Personal Protective Equipment: Used gloves and other contaminated disposable PPE should be placed in a designated solid waste container for chemical waste.

  • Waste Storage:

    • Store all waste containers in a designated, well-ventilated chemical waste accumulation area.

    • Ensure containers are tightly sealed to prevent leakage or spillage.

    • The storage area should be clearly marked with appropriate hazard signage.

  • Professional Disposal:

    • The ultimate disposal of BZ-Phe-NH2 waste must be conducted through a licensed and reputable chemical waste disposal company. These vendors are equipped to handle and dispose of chemical waste in accordance with federal, state, and local regulations.

    • Provide the disposal vendor with a comprehensive inventory of the waste, including the Safety Data Sheet (SDS) if available.

Summary of Chemical Safety Data

While a specific, comprehensive Safety Data Sheet for BZ-Phe-NH2 (CAS 72150-35-7) with detailed hazard classifications is not widely available, the following table summarizes key information based on available supplier data and structurally related compounds. A conservative approach, treating the substance as potentially hazardous, is advised.

PropertyValueReference
CAS Number 72150-35-7[1][2]
Molecular Formula C₁₆H₁₆N₂O₂[1][2]
Appearance White to off-white powder/solid[1]
Hazard Classification Not classified as hazardous by some suppliers, but caution is advised.[3]
Environmental Hazards Data not available. Avoid release to the environment.
Incompatibilities Strong oxidizing agents, Strong acids[4]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of BZ-Phe-NH2 and associated waste materials.

start Start: BZ-Phe-NH2 Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid BZ-Phe-NH2 or Contaminated Disposables waste_type->solid_waste Solid liquid_waste Contaminated Rinsate (from cleaning glassware) waste_type->liquid_waste Liquid ppe_waste Contaminated PPE (Gloves, etc.) waste_type->ppe_waste PPE collect_solid Collect in Labeled, Sealed Container for Chemical Waste solid_waste->collect_solid collect_liquid Collect in Labeled, Sealed Container for Liquid Chemical Waste liquid_waste->collect_liquid collect_ppe Collect in Designated Solid Chemical Waste Container ppe_waste->collect_ppe storage Store in Designated Chemical Waste Accumulation Area collect_solid->storage collect_liquid->storage collect_ppe->storage disposal Arrange for Pickup by Licensed Chemical Waste Disposal Service storage->disposal

Caption: Decision workflow for the safe disposal of BZ-Phe-NH2 waste.

References

Handling

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for BZ-Phe-NH2

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This document provides essential sa...

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This document provides essential safety and logistical information for the handling of Nα-Benzoyl-L-phenylalanine amide (BZ-Phe-NH2), a compound often utilized in pharmaceutical development and biochemical research. The following procedural guidance is based on available safety data for BZ-Phe-NH2 and structurally related compounds.

Disclaimer: A comprehensive, official Safety Data Sheet (SDS) for Nα-Benzoyl-L-phenylalanine amide (CAS 72150-35-7) was not available through public searches. The information herein is compiled from supplier data and the SDS of analogous N-acylated amino acid amides. It is imperative to supplement this guidance with a thorough risk assessment conducted by qualified safety professionals within your institution.

Hazard Identification and Personal Protective Equipment (PPE)

Based on available data, BZ-Phe-NH2 is anticipated to be a solid, white to off-white powder. The primary routes of exposure are inhalation of dust, and contact with skin and eyes. The Globally Harmonized System (GHS) classifications for this compound indicate potential for acute oral toxicity, skin irritation, serious eye irritation, and respiratory irritation. Therefore, a stringent adherence to appropriate personal protective equipment is mandatory.

Hazard GHS Classification Recommended Personal Protective Equipment (PPE)
Acute Oral Toxicity H302: Harmful if swallowedStandard laboratory PPE (lab coat, gloves, eye protection). Do not eat, drink, or smoke in the laboratory.
Skin Irritation H315: Causes skin irritationChemical-resistant gloves (e.g., nitrile), lab coat.
Eye Irritation H319: Causes serious eye irritationSafety glasses with side shields or safety goggles.
Respiratory Irritation H335: May cause respiratory irritationUse in a well-ventilated area. If dust is generated, use a chemical fume hood or a NIOSH-approved respirator.

Operational Plan: Handling and Storage

Proper handling and storage procedures are critical to minimize exposure risk and maintain the chemical's integrity.

Engineering Controls:

  • Work in a well-ventilated laboratory.

  • For procedures that may generate dust (e.g., weighing, transferring), use a chemical fume hood or a ventilated balance enclosure.

Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by covering surfaces with absorbent, disposable bench paper.

  • Weighing and Transfer: Conduct weighing and transferring of the solid compound within a chemical fume hood or a ventilated enclosure to minimize dust inhalation. Use appropriate tools (e.g., spatula) to handle the material.

  • Solution Preparation: When dissolving the solid, add the powder slowly to the solvent to avoid splashing.

  • General Hygiene: Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling, and before eating, drinking, smoking, or using the restroom.[1][2][3]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]

  • Keep away from strong oxidizing agents and strong acids.[1]

Emergency Procedures and First Aid

In the event of an exposure, immediate and appropriate first aid is crucial.

Exposure Route First Aid Measures
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If irritation persists, seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill and Disposal Plan

A clear plan for managing spills and disposing of waste is essential for laboratory safety and environmental compliance.

Spill Response:

  • Evacuate: Evacuate the immediate area of the spill.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1] For large spills, also use a shovel to place the material into a convenient waste disposal container.[1]

  • Clean: Clean the spill area with a suitable solvent and then with soap and water.

  • Dispose: Dispose of all contaminated materials (including cleaning materials and PPE) as chemical waste.

Disposal:

  • Dispose of BZ-Phe-NH2 and any contaminated materials as chemical waste in accordance with federal, state, and local environmental control regulations.[1]

  • Do not allow the product to enter drains or waterways.[1]

  • Waste must be disposed of through a licensed professional waste disposal service.

Safe Handling Workflow for BZ-Phe-NH2

The following diagram illustrates the logical workflow for the safe handling of BZ-Phe-NH2, from preparation to disposal.

Safe Handling Workflow for BZ-Phe-NH2 A Preparation - Review SDS - Don PPE - Prepare Workspace B Handling in Ventilated Area - Weighing/Transfer in Fume Hood - Solution Preparation A->B C Experimentation B->C F Storage - Tightly Sealed Container - Cool, Dry, Ventilated Area B->F H Emergency Response - Spill Cleanup - First Aid B->H D Decontamination - Clean Equipment - Clean Workspace C->D C->H E Waste Segregation - Solid Waste - Liquid Waste - Contaminated PPE D->E G Disposal - Licensed Waste Contractor E->G

Caption: A logical workflow for the safe handling of BZ-Phe-NH2.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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